Product packaging for HFI-419(Cat. No.:)

HFI-419

Cat. No.: B8619911
M. Wt: 354.4 g/mol
InChI Key: GGBHINRNYAAYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HFI-419 is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N2O5 B8619911 HFI-419

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 2-acetamido-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate

InChI

InChI=1S/C19H18N2O5/c1-3-25-19(24)17-16(12-5-4-8-20-10-12)14-7-6-13(23)9-15(14)26-18(17)21-11(2)22/h4-10,16,23H,3H2,1-2H3,(H,21,22)

InChI Key

GGBHINRNYAAYMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

HFI-419 and its Interaction with Insulin-Regulated Aminopeptidase (IRAP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of HFI-419, a potent inhibitor of Insulin-Regulated Aminopeptidase (IRAP). We delve into the molecular interactions, signaling pathways, and cellular consequences of this compound binding to IRAP, with a particular focus on its role in facilitating GLUT4 translocation and glucose uptake. This document summarizes key quantitative data, details comprehensive experimental protocols for studying the this compound-IRAP interaction, and provides visual representations of the underlying biological processes to support further research and drug development efforts in metabolic and neurological disorders.

Introduction

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine (B10760876) aminopeptidase, is a type II transmembrane zinc-metalloprotease belonging to the M1 family of aminopeptidases.[1][2] IRAP is highly expressed in tissues responsive to insulin (B600854), such as adipose tissue and muscle, where it co-localizes with the glucose transporter GLUT4 within specialized vesicles.[2] Upon insulin stimulation, both IRAP and GLUT4 translocate to the plasma membrane, facilitating the uptake of glucose into the cell.[2]

This compound is a benzopyran-based, competitive inhibitor of IRAP.[3] It has garnered significant interest due to its potential therapeutic applications, particularly in the enhancement of cognitive function.[1] This cognitive enhancement is hypothesized to be linked to increased glucose uptake in hippocampal neurons, mediated by GLUT4.[4] This guide will explore the core mechanism of action of this compound on IRAP, providing a detailed overview for researchers in the field.

Quantitative Data: this compound Inhibition of IRAP

The inhibitory potency of this compound against IRAP has been characterized by its inhibitory constant (Ki). The following table summarizes the key quantitative data reported in the literature.

ParameterValueSubstrate UsedSource
Ki 0.48 µMLeu-AMC[3][5]
Inhibition Type CompetitiveLeu-AMC[3]
Selectivity High selectivity for IRAP over other aminopeptidases (APN, ERAP1, ERAP2)Not specified[1]

Mechanism of Action of this compound on IRAP

This compound acts as a competitive inhibitor of IRAP, meaning it binds to the active site of the enzyme and competes with the natural substrate.[3][5] The binding of this compound to the catalytic site of IRAP prevents the hydrolysis of its substrates. While initially characterized as a competitive inhibitor, more recent evidence suggests a more complex, potentially allosteric mechanism of action, particularly with different substrates.[6]

The functional consequence of IRAP inhibition by this compound is particularly relevant in the context of glucose metabolism. IRAP is co-localized with GLUT4 in intracellular vesicles. Following insulin signaling, these vesicles translocate to the plasma membrane. It is proposed that the enzymatic activity of IRAP is involved in the subsequent internalization and recycling of GLUT4. By inhibiting IRAP, this compound is thought to delay the internalization of GLUT4, thereby increasing its residence time at the plasma membrane and enhancing glucose uptake.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving insulin, IRAP, GLUT4, and the mechanism of action of this compound.

HFI-419_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Insulin_Receptor Insulin Receptor Signaling_Cascade Insulin Signaling Cascade Insulin_Receptor->Signaling_Cascade Activates GLUT4_PM GLUT4 Glucose_Uptake Glucose Uptake GLUT4_PM->Glucose_Uptake Facilitates IRAP_PM IRAP GLUT4_Internalization GLUT4 Internalization IRAP_PM->GLUT4_Internalization Mediates Insulin Insulin Insulin->Insulin_Receptor Binds GLUT4_Vesicle GLUT4 Vesicle (with IRAP) GLUT4_Vesicle->GLUT4_PM Fusion GLUT4_Vesicle->IRAP_PM Fusion This compound This compound This compound->IRAP_PM Inhibits This compound->GLUT4_Internalization Blocks Signaling_Cascade->GLUT4_Vesicle Promotes Translocation

Proposed signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on IRAP.

IRAP Enzyme Inhibition Assay

This protocol is used to determine the inhibitory potency (Ki or IC50) of this compound against IRAP.

Materials:

  • Recombinant human IRAP

  • This compound

  • L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in assay buffer to create a range of concentrations.

  • Add a fixed concentration of recombinant IRAP to each well of the microplate.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the Leu-AMC substrate to each well.

  • Immediately measure the fluorescence (Excitation: ~360-380 nm, Emission: ~440-460 nm) over time using a plate reader.

  • Calculate the initial reaction velocities (V) for each this compound concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

  • To determine the Ki for competitive inhibition, perform the assay with varying concentrations of both the substrate and inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk).

IRAP_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (IRAP, this compound, Leu-AMC) Start->Prepare_Reagents Dispense_IRAP Dispense IRAP into 96-well plate Prepare_Reagents->Dispense_IRAP Add_this compound Add serial dilutions of this compound Dispense_IRAP->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Add_Substrate Add Leu-AMC substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Calculate initial velocities and % inhibition Measure_Fluorescence->Analyze_Data Determine_IC50_Ki Determine IC50 and Ki Analyze_Data->Determine_IC50_Ki End End Determine_IC50_Ki->End GLUT4_Translocation_Assay_Workflow Start Start Culture_Cells Culture cells on coverslips Start->Culture_Cells Serum_Starve Serum starve cells Culture_Cells->Serum_Starve Treat_Cells Treat with this compound and/or Insulin Serum_Starve->Treat_Cells Fix_Cells Fix cells (non-permeabilizing) Treat_Cells->Fix_Cells Block Block non-specific binding Fix_Cells->Block Primary_Ab Incubate with primary antibody (anti-GLUT4 extracellular domain) Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mount Mount coverslips with DAPI Secondary_Ab->Mount Image_Quantify Image and quantify plasma membrane fluorescence Mount->Image_Quantify End End Image_Quantify->End

References

HFI-419: A Deep Dive into the Selective Inhibition of Insulin-Regulated Aminopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HFI-419, a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP). This document details the mechanism of action, quantitative biochemical data, experimental protocols for its evaluation, and the critical signaling pathways involved.

Introduction to IRAP and Its Inhibition

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine (B10760876) aminopeptidase (P-LAP), is a type II transmembrane zinc-metalloprotease belonging to the M1 aminopeptidase family.[1][2] It is encoded by the LNPEP gene.[1] IRAP is expressed in various tissues and is particularly known for its co-localization with the glucose transporter GLUT4 in intracellular vesicles.[3][4][5][6] Upon insulin (B600854) stimulation, both IRAP and GLUT4 translocate to the plasma membrane, making IRAP a key player in glucose metabolism.[3][4][5][6][7] Beyond its role in glucose uptake, IRAP is involved in diverse physiological processes, including cognitive function, immune response, and the regulation of peptide hormones like oxytocin (B344502) and vasopressin.[1][8]

The development of selective IRAP inhibitors like this compound has opened new avenues for investigating the therapeutic potential of targeting this enzyme in various diseases, including cognitive disorders and metabolic conditions.[2][8][9]

This compound: A Selective Allosteric Inhibitor

This compound is a benzopyran-based small molecule identified through virtual screening as a potent IRAP inhibitor.[10][11] A key characteristic of this compound is its high selectivity for IRAP over other closely related M1 family aminopeptidases, such as Aminopeptidase N (APN), ERAP1, and ERAP2.[2][10] Recent studies have revealed that this compound acts as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site.[8][12] This allosteric mechanism contributes to its complex inhibitory profile, which can vary depending on the substrate being processed.[8][12]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: Inhibitory Potency of this compound against IRAP

ParameterValueSubstrateReference
Ki0.48 µM-[9]
IC50< 3.5 µMNot Specified[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDoseEffectReference
Rats0.1 nM (icv)Enhanced performance in the Sustained Attention Task (SAT)[2]
Obese Zucker Rats29 μ g/100 g BW/day (s.c.)Improved glucose utilization during ipGTT[5][6]
RabbitNot SpecifiedPrevented acetylcholine-mediated vasoconstriction[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of this compound's role. The following diagrams, generated using the DOT language, illustrate the IRAP signaling pathway and a typical workflow for evaluating IRAP inhibitors.

IRAP_Signaling_Pathway IRAP Signaling Pathway in Insulin-Responsive Cells cluster_membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds IRS1 IRS-1 Insulin_Receptor->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates AS160 AS160 Akt->AS160 phosphorylates GSV GLUT4 Storage Vesicle (GSV) (contains IRAP and GLUT4) AS160->GSV regulates Plasma_Membrane Plasma Membrane GSV->Plasma_Membrane translocates to GLUT4_translocation GLUT4 Translocation & Glucose Uptake IRAP_translocation IRAP Translocation

Caption: IRAP Signaling Pathway in Insulin-Responsive Cells.

HFI419_Evaluation_Workflow Experimental Workflow for this compound Evaluation Start Start: Identify Potential IRAP Inhibitor (this compound) Enzymatic_Assay In Vitro Enzymatic Assay Start->Enzymatic_Assay Determine_Potency Determine IC50 / Ki Enzymatic_Assay->Determine_Potency Selectivity_Assay Selectivity Profiling (vs. ERAP1, ERAP2, APN) Determine_Potency->Selectivity_Assay Cell_Based_Assay Cell-Based Functional Assays Selectivity_Assay->Cell_Based_Assay Glucose_Uptake Glucose Uptake Assay (e.g., L6-GLUT4myc cells) Cell_Based_Assay->Glucose_Uptake Dendritic_Spine Dendritic Spine Density (Hippocampal Neurons) Cell_Based_Assay->Dendritic_Spine In_Vivo_Studies In Vivo Animal Models Glucose_Uptake->In_Vivo_Studies Dendritic_Spine->In_Vivo_Studies Cognition Cognitive Function Tests (e.g., SAT in rats) In_Vivo_Studies->Cognition Metabolism Metabolic Studies (e.g., ipGTT in Zucker rats) In_Vivo_Studies->Metabolism End End: Characterized Selective IRAP Inhibitor Cognition->End Metabolism->End

Caption: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize this compound.

In Vitro Enzymatic Assays

Objective: To determine the inhibitory potency (IC50) of this compound against IRAP and its selectivity against other aminopeptidases.

General Protocol:

  • Enzyme Preparation: Recombinant human IRAP, ERAP1, and ERAP2 are expressed and purified.

  • Substrate: A fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for IRAP and ERAP1, or L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) for ERAP2, is used.[8]

  • Assay Buffer: A suitable buffer, for example, 50 mM HEPES (pH 7.5) containing 100 mM NaCl, is prepared.[8]

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Reaction: The reaction is initiated by adding the enzyme to a mixture of the substrate and the inhibitor in a microplate.

  • Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate hydrolysis is calculated from the linear portion of the progress curve.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Glucose Uptake Assay

Objective: To assess the effect of this compound on insulin-stimulated glucose uptake in a relevant cell line.

Cell Line: L6 muscle cells stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are commonly used.[3]

Protocol:

  • Cell Culture: L6-GLUT4myc myoblasts are cultured and differentiated into myotubes.

  • Serum Starvation: Differentiated myotubes are serum-starved for a defined period (e.g., 3 hours) to establish a basal state.

  • Inhibitor Treatment: Cells are pre-incubated with this compound or vehicle (e.g., DMSO) for a specified time.

  • Insulin Stimulation: Cells are then stimulated with a submaximal concentration of insulin (e.g., 100 nM) for a defined period (e.g., 20 minutes) to induce GLUT4 translocation. A basal (unstimulated) group is also included.

  • Glucose Uptake Measurement: 2-deoxy-[3H]-glucose is added to the cells for a short period (e.g., 5 minutes).

  • Lysis and Scintillation Counting: The reaction is stopped, cells are washed and lysed, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: Glucose uptake is normalized to the protein content of each sample. The effect of this compound on both basal and insulin-stimulated glucose uptake is then determined.

In Vivo Cognitive Function Assessment (Sustained Attention Task)

Objective: To evaluate the effect of this compound on cognitive performance in an animal model.

Animal Model: Rats are commonly used for this behavioral task.[2]

Protocol:

  • Animal Acclimatization and Training: Rats are acclimatized to the testing environment and trained on the Sustained Attention Task (SAT). The SAT typically requires the animal to respond to a brief visual or auditory signal to receive a reward and to withhold responding in the absence of the signal.

  • Drug Administration: this compound (e.g., 0.1 nM) or vehicle is administered via intracerebroventricular (icv) injection a set time before the task.[2]

  • Behavioral Testing: The animals' performance on the SAT is recorded, including the number of correct detections (hits), correct rejections, and errors of omission and commission.

  • Data Analysis: Performance metrics, such as accuracy and the number of trials completed, are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test).[2]

In Vivo Metabolic Assessment (Intraperitoneal Glucose Tolerance Test)

Objective: To determine the effect of this compound on whole-body glucose homeostasis.

Animal Model: Obese Zucker rats, a model of insulin resistance, can be used.[5][6]

Protocol:

  • Drug Administration: this compound (e.g., 29 μ g/100 g BW/day) or vehicle is administered continuously for a period (e.g., 2 weeks) using osmotic minipumps implanted subcutaneously.[5][6]

  • Fasting: After the treatment period, the rats are fasted overnight.

  • Glucose Challenge: A bolus of glucose is administered via intraperitoneal (ip) injection.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Blood Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each animal. The glucose tolerance curves and AUC values are compared between the this compound-treated and vehicle-treated groups.[5][6]

Conclusion

This compound stands out as a highly selective, allosteric inhibitor of IRAP. Its ability to modulate IRAP activity has demonstrated significant effects in both in vitro and in vivo models, particularly in the realms of cognitive function and glucose metabolism. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting IRAP with selective inhibitors like this compound. The continued investigation into the multifaceted roles of IRAP, facilitated by such specific chemical probes, holds considerable promise for the development of novel treatments for a range of human diseases.

References

HFI-419: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for the Researcher

This technical guide provides a comprehensive overview of HFI-419, a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the discovery, synthesis, and biological activity of this promising compound. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.

Discovery and Synthesis

Discovery: From Virtual Screening to a Novel Scaffold

This compound, also known as (±)-Ethyl-2-acetamido-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate, emerged from a virtual screening of a database containing 1.5 million compounds. This computational approach aimed to identify novel, non-peptidic inhibitors of Insulin-Regulated Aminopeptidase (IRAP), a zinc-metalloprotease implicated in cognitive function and glucose metabolism. The initial screening identified the 2-amino-4H-benzopyran scaffold as a promising starting point for inhibitor development. Subsequent medicinal chemistry efforts focused on optimizing the potency and drug-like properties of this scaffold, leading to the synthesis and identification of this compound as a lead compound with sub-micromolar inhibitory activity against IRAP.[1]

Chemical Synthesis

A plausible synthetic route for this compound, based on general methods for 4H-chromene synthesis, is as follows:

Further details on the synthesis of similar benzopyran structures can be found in the chemical literature.[2][3][4][5]

Biological Activity and Mechanism of Action

This compound is a selective, allosteric inhibitor of IRAP.[6][7] It has demonstrated significant biological effects in both in vitro and in vivo models, primarily related to cognitive enhancement and vasoprotection.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against IRAP

ParameterValueSubstrateReference
Ki0.48 µMLeu-AMC (25 µM)[8]

Table 2: Selectivity Profile of this compound

Aminopeptidase% Inhibition at 100 µMReference
Aminopeptidase N (APN)≤13%[8]
Angiotensin-Converting Enzyme 1 (ACE1)≤13%[8]
Leukotriene A4 Hydrolase≤13%[8]
ER-associated Aminopeptidase 1 (ERAP1)≤13%[8]
ER-associated Aminopeptidase 2 (ERAP2)≤13%[8]

Table 3: Pharmacokinetic Parameters of this compound in Rats

RouteDosePlasma t1/2MetaboliteMetabolite KiReference
Intravenous (i.v.)2 mg/kg11 minHFI-1422.0 µM[8]
Intraperitoneal (i.p.)10 mg/kg4.6 hHFI-1422.0 µM[8]

Note: this compound is reported to be hydrolyzed to the less potent but more stable metabolite HFI-142, which exhibits better blood-brain barrier permeability.[8]

Signaling Pathways

This compound has been shown to improve spatial working and recognition memory in rodents.[9] This effect is believed to be mediated by an increase in hippocampal dendritic spine density, a process facilitated by GLUT4-mediated glucose uptake.[9][10] The proposed signaling pathway suggests that by inhibiting IRAP, this compound prevents the degradation of certain neuropeptides, such as oxytocin (B344502) and vasopressin, which in turn can modulate synaptic plasticity.[7] Furthermore, the increased glucose uptake via GLUT4 may provide the necessary energy for dendritic spine formation and maintenance.

G Proposed Signaling Pathway for this compound-Mediated Cognitive Enhancement HFI419 This compound IRAP IRAP Inhibition HFI419->IRAP Neuropeptides Increased Neuropeptides (e.g., Oxytocin, Vasopressin) IRAP->Neuropeptides GLUT4 GLUT4 Translocation to Membrane IRAP->GLUT4 SynapticPlasticity Enhanced Synaptic Plasticity Neuropeptides->SynapticPlasticity GlucoseUptake Increased Glucose Uptake in Hippocampal Neurons GLUT4->GlucoseUptake DendriticSpines Increased Dendritic Spine Density GlucoseUptake->DendriticSpines SynapticPlasticity->DendriticSpines Cognition Improved Spatial Working & Recognition Memory DendriticSpines->Cognition

Proposed pathway of this compound's cognitive enhancement effects.

In a rabbit model of vascular dysfunction, this compound was found to prevent acetylcholine-mediated vasoconstriction.[11][12] In healthy blood vessels, acetylcholine (B1216132) induces vasodilation through the release of nitric oxide (NO) from endothelial cells. However, in dysfunctional endothelium, acetylcholine can cause paradoxical vasoconstriction by directly acting on smooth muscle cells. This compound's inhibitory effect on this pathological vasoconstriction suggests a potential therapeutic role in conditions like coronary artery vasospasm.[11]

G Mechanism of this compound in Preventing Vasoconstriction cluster_0 Dysfunctional Endothelium cluster_1 This compound Intervention ACh Acetylcholine SMC Smooth Muscle Cells ACh->SMC Direct Action Vasoconstriction Vasoconstriction SMC->Vasoconstriction BlockedVasoconstriction Inhibition of Vasoconstriction SMC->BlockedVasoconstriction HFI419 This compound IRAP_V IRAP Inhibition HFI419->IRAP_V IRAP_V->BlockedVasoconstriction

This compound's role in preventing pathological vasoconstriction.

Experimental Protocols

In Vitro IRAP Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methodologies used in the characterization of IRAP inhibitors.[6]

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound against recombinant human IRAP.

Materials:

  • Recombinant human IRAP enzyme

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • This compound (dissolved in DMSO)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • To each well of the microplate, add 50 µL of Assay Buffer containing the appropriate concentration of this compound or vehicle (DMSO) for control wells.

  • Add 25 µL of recombinant human IRAP (at a final concentration of ~1-5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of Leu-AMC substrate (at a final concentration of 25-50 µM) to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

  • Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

In Vivo Assessment of Cognitive Enhancement in Rats (Spontaneous Alternation Task)

This protocol is based on the study by Seyer et al. (2020).[9]

Objective: To evaluate the effect of this compound on spatial working memory in rats.

Animals:

  • Adult male Sprague-Dawley rats.

Apparatus:

  • A Y-maze with three identical arms.

Procedure:

  • Rats are habituated to the Y-maze for a set period before the experiment.

  • This compound (e.g., 0.1 nM in a vehicle of 10% v/v DMSO in saline) or vehicle is administered via intracerebroventricular (i.c.v.) injection.

  • After a specified time post-injection, each rat is placed at the end of one arm of the Y-maze and allowed to explore freely for a defined period (e.g., 8 minutes).

  • The sequence of arm entries is recorded. An "alternation" is defined as successive entries into the three different arms.

  • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • The total number of arm entries is also recorded as a measure of locomotor activity.

  • Statistical analysis (e.g., two-tailed unpaired t-test) is used to compare the performance of the this compound-treated group with the vehicle-treated group.

Ex Vivo Assessment of Vasoconstriction in Rabbit Aortic Rings

This protocol is based on the study by El-Hawli et al. (2017).[11]

Objective: To determine the effect of this compound on acetylcholine-induced vasoconstriction in dysfunctional rabbit aortic rings.

Tissues and Reagents:

  • Abdominal aorta from New Zealand white rabbits.

  • Krebs-Henseleit solution.

  • Homocysteine (to induce vascular dysfunction).

  • Phenylephrine (B352888) (for pre-constriction).

  • Acetylcholine (ACh).

  • This compound.

Procedure:

  • The abdominal aorta is excised and cut into rings.

  • The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Vascular dysfunction is induced by incubating the rings with 3 mM homocysteine for 1 hour.

  • The rings are pre-constricted with phenylephrine to a stable tension.

  • A cumulative concentration-response curve to acetylcholine is generated to assess endothelial function. In dysfunctional vessels, this will result in vasoconstriction.

  • In a separate set of dysfunctional rings, this compound is added to the organ bath 5 minutes prior to the addition of acetylcholine.

  • The effect of this compound on the acetylcholine-induced vasoconstriction is measured and compared to the response in the absence of the inhibitor.

  • Data are expressed as the percentage of relaxation or constriction relative to the pre-constriction tension. Statistical analysis is performed to compare the responses.

Experimental and Logical Workflows

G General Workflow for this compound Evaluation cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetics EnzymaticAssay IRAP Inhibition Assay (Fluorescence-based) Selectivity Selectivity Profiling vs. Other Aminopeptidases EnzymaticAssay->Selectivity CognitiveModels Cognitive Enhancement Models (e.g., Spontaneous Alternation) EnzymaticAssay->CognitiveModels VascularModels Vascular Function Models (e.g., Aortic Ring Assay) EnzymaticAssay->VascularModels PK_Studies Pharmacokinetic Studies in Rats (i.v. and i.p. administration) CognitiveModels->PK_Studies VascularModels->PK_Studies MetaboliteID Metabolite Identification (HFI-142) PK_Studies->MetaboliteID

A typical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of small molecule inhibitors of IRAP. Its discovery through virtual screening and subsequent optimization has yielded a compound with promising cognitive-enhancing and vasoprotective properties. The proposed mechanisms of action, involving GLUT4-mediated increases in dendritic spine density and the inhibition of pathological vasoconstriction, provide a solid foundation for further investigation.

Future research should focus on several key areas:

  • Detailed Structure-Activity Relationship (SAR) Studies: A more comprehensive understanding of the SAR for the benzopyran scaffold could lead to the development of even more potent and selective IRAP inhibitors.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies are needed to optimize dosing regimens and predict clinical efficacy.

  • Elucidation of Downstream Signaling Pathways: Further research is required to fully elucidate the downstream signaling cascades activated by IRAP inhibition in different cell types and tissues.

  • Translational Studies: Ultimately, the therapeutic potential of this compound and related compounds will need to be evaluated in relevant disease models and, eventually, in human clinical trials.

This technical guide provides a solid foundation for researchers and drug developers interested in this compound and the broader field of IRAP inhibition. The detailed information on its discovery, synthesis, and biological activity should facilitate further research and development of this promising therapeutic agent.

References

The Role of HFI-419 in GLUT4-Mediated Glucose Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound HFI-419 and its complex relationship with GLUT4-mediated glucose uptake. This compound is a specific inhibitor of the aminopeptidase (B13392206) activity of Insulin-Regulated Aminopeptidase (IRAP), an enzyme that co-localizes with the GLUT4 glucose transporter in insulin-responsive tissues such as muscle and adipose cells.[1][2][3] The inhibition of IRAP by this compound has been investigated as a potential mechanism to modulate glucose metabolism, with intriguing but context-dependent findings. This document summarizes the key quantitative data from preclinical studies, details the experimental protocols used in this research, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The effects of this compound on glucose metabolism and related signaling pathways have been quantified in both in vivo and in vitro models. The following tables summarize the key findings.

Table 1: In Vivo Effects of this compound in Obese Zucker Rats
ParameterTreatment GroupResultPercentage ChangeReference
Glucose Utilization (ipGTT) This compound (29 µ g/100 g BW/day for 2 weeks)Significantly improved-[1][2]
Area Under the Curve (AUC) for Glucose (ipGTT) This compoundDecreased-[1][2]
Phospho-IRβ(Tyr1150/1151)/Total IRβ Ratio in Skeletal Muscle This compoundIncreased-[1][2]
Plasma Oxytocin Levels This compoundStrong tendency to increase-[1][2]
Table 2: In Vitro and In Vivo Effects of this compound on Glucose Uptake
Model SystemTreatment ConditionsOutcome on Glucose UptakeReference
L6GLUT4myc cells This compound (10⁻⁶ M and 10⁻⁷ M) for 30 min or 24 h (basal and insulin-stimulated)No alteration[3]
Normal Rats (Oral Glucose Tolerance Test) This compoundNo effect on peripheral glucose handling[3]
Streptozotocin (STZ)-induced Diabetic Rats (Oral Glucose Tolerance Test) This compound (with or without insulin)No effect on glucose handling[3]
K⁺-evoked depolarized or cAMP-stimulated neurons This compoundPotentiated GLUT4-mediated glucose uptake[3]

Signaling Pathways and Logical Relationships

The mechanism by which this compound influences glucose metabolism appears to be dependent on the metabolic state of the subject and the specific cell type.

Proposed this compound Mechanism in Insulin-Resistant Skeletal Muscle

In obese, insulin-resistant models, this compound has been shown to improve glucose tolerance.[1][2] This effect is not due to a direct, universal enhancement of GLUT4 translocation but rather an improvement in the upstream insulin (B600854) signaling cascade in skeletal muscle.[1][2] The inhibition of IRAP's enzymatic activity by this compound is associated with increased phosphorylation of the insulin receptor, a key step in initiating the insulin signaling pathway that ultimately leads to GLUT4 translocation.[1][2]

HFI419_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IRβ (Tyr1150/1151) IR->pIR Autophosphorylation IRAP_GLUT4 IRAP-GLUT4 Complex Glucose_Uptake Increased Glucose Uptake IRAP_GLUT4->Glucose_Uptake HFI419 This compound IRAP IRAP HFI419->IRAP Inhibits (enzymatic activity) IRAP->pIR Enhances (in obese state) Signaling_Cascade Downstream Signaling (e.g., IRS, PI3K, Akt) pIR->Signaling_Cascade Activates GLUT4_Vesicle GLUT4 Storage Vesicle (GSV) Signaling_Cascade->GLUT4_Vesicle Promotes Translocation GLUT4_Vesicle->IRAP_GLUT4 Fuses with Membrane

Caption: Proposed mechanism of this compound in insulin-resistant skeletal muscle.

Canonical Insulin-Mediated GLUT4 Translocation

For context, the diagram below illustrates the established insulin signaling pathway leading to GLUT4 translocation. Insulin binds to its receptor, initiating a phosphorylation cascade involving IRS, PI3K, and Akt.[][5] Activated Akt promotes the movement of GLUT4 storage vesicles (GSVs) to the plasma membrane, where they fuse and embed GLUT4 to facilitate glucose entry into the cell.[5][6] IRAP is a component of these GSVs and translocates with GLUT4.[3][7]

Insulin_GLUT4_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt/PKB PIP3->Akt activates GSV GLUT4 Storage Vesicle (contains IRAP) Akt->GSV promotes translocation Membrane_Fusion Vesicle Docking & Fusion GSV->Membrane_Fusion Glucose_Uptake Glucose Uptake Membrane_Fusion->Glucose_Uptake

Caption: Canonical insulin signaling pathway for GLUT4 translocation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the research on this compound.

In Vivo Intraperitoneal Glucose Tolerance Test (ipGTT)

This protocol is used to assess how quickly an animal can clear a glucose load from its blood.

  • Animal Model: Obese Zucker rats.[1][2]

  • Treatment: this compound administered at a dose of 29 μ g/100 g body weight/day via subcutaneously implanted osmotic minipumps for 2 weeks.[2]

  • Procedure:

    • Fast rats overnight.

    • Record baseline blood glucose from a tail vein blood sample (t=0).

    • Administer a glucose solution (typically 2 g/kg body weight) via intraperitoneal injection.

    • Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.

    • Measure blood glucose concentrations for each time point.

  • Data Analysis: Plot blood glucose concentration against time. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

In Vitro 2-Deoxy-D-[³H]glucose Uptake Assay

This assay measures the rate of glucose transport into cultured cells.

  • Cell Line: Differentiated L6GLUT4myc muscle cells.[3]

  • Procedure:

    • Seed and differentiate L6GLUT4myc myoblasts into myotubes in multi-well plates.

    • Serum-starve the cells for a defined period (e.g., 3-5 hours) in Krebs-Ringer-HEPES (KRH) buffer.

    • Treat the cells with this compound (e.g., 10⁻⁶ M or 10⁻⁷ M) and/or insulin (e.g., 25 nM or 100 nM) for the desired duration (e.g., 30 minutes or 24 hours).[3]

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and unlabeled 2-deoxy-D-glucose for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by washing the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells (e.g., with 0.1 M NaOH).

    • Measure the incorporated radioactivity using a scintillation counter.

    • Normalize the radioactivity counts to the protein content of each well.

  • Data Analysis: Express glucose uptake as a fold change relative to the basal (unstimulated) condition.

Glucose_Uptake_Workflow A 1. Differentiate L6GLUT4myc Myoblasts to Myotubes B 2. Serum Starve Cells A->B C 3. Treat with this compound and/or Insulin B->C D 4. Add Radiolabeled 2-Deoxy-D-Glucose C->D E 5. Terminate Uptake (Wash with Cold PBS) D->E F 6. Lyse Cells E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Normalize to Protein Content G->H

Caption: Experimental workflow for a radiolabeled glucose uptake assay.

Western Blot Analysis for Insulin Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) form of the insulin receptor.

  • Sample Preparation:

    • Homogenize skeletal muscle tissue (e.g., musculus quadriceps) from control and this compound-treated animals in lysis buffer containing protease and phosphatase inhibitors.[1][2]

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Procedure:

    • Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IRβ Tyr1150/1151 or anti-total IRβ).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a chemiluminescent substrate that reacts with the enzyme to produce light.

    • Detect the light signal using a digital imager.

  • Data Analysis: Quantify the band intensity using densitometry software. Express the amount of the phosphorylated protein relative to the total amount of that protein.

Conclusion

The available evidence indicates that this compound, a specific inhibitor of IRAP's aminopeptidase activity, does not appear to be a universal secretagogue for GLUT4 translocation or glucose uptake. Its positive effects on glucose metabolism have been observed specifically in a model of obesity and insulin resistance, where it seems to act by improving the sensitivity of the insulin signaling pathway in skeletal muscle.[1][2] In contrast, under normal or type 1 diabetic conditions, this compound shows no significant impact on whole-body glucose handling.[3] The divergent results between insulin-sensitive tissues (muscle, adipocytes) and neurons, where this compound does potentiate GLUT4-mediated glucose uptake, highlight a cell-type-specific mechanism of action that warrants further investigation.[3] Future research should focus on elucidating the precise molecular link between IRAP's enzymatic activity and insulin receptor phosphorylation in insulin-resistant states to fully understand the therapeutic potential of this compound.

References

The Role of HFI-419 in Modulating Hippocampal Dendritic Spine Density: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the function of HFI-419, a potent and selective inhibitor of insulin-regulated aminopeptidase (B13392206) (IRAP), in modulating hippocampal dendritic spine density. Emerging evidence strongly indicates that this compound enhances cognitive function, particularly spatial working and recognition memory, by promoting an increase in the density of dendritic spines in hippocampal neurons.[1] This effect is primarily mediated through a glucose transporter 4 (GLUT4)-dependent mechanism, highlighting a novel pathway for synaptic plasticity.[1][2] This document will detail the core signaling pathways, present quantitative data from key studies, and provide comprehensive experimental protocols for the investigation of this compound's effects.

Introduction

Dendritic spines are small, actin-rich protrusions from neuronal dendrites that form the postsynaptic component of the majority of excitatory synapses in the mammalian brain. The density and morphology of these structures are highly dynamic and are considered to be fundamental anatomical correlates of learning and memory.[1] Alterations in dendritic spine number and shape are associated with various neurodevelopmental and neurodegenerative disorders. Consequently, molecules that can modulate dendritic spine plasticity are of significant interest for therapeutic development.

This compound (Ethyl2-acetylamino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate) is a benzopyran-based, non-peptidic inhibitor of insulin-regulated aminopeptidase (IRAP).[1] IRAP, a zinc-dependent M1 aminopeptidase, is highly expressed in brain regions crucial for cognition, including the hippocampus.[3] While initially identified for its role in processing various neuropeptides, IRAP has been shown to co-localize with the insulin-responsive glucose transporter 4 (GLUT4) in intracellular vesicles.[2] Inhibition of IRAP by this compound has been demonstrated to facilitate the translocation of GLUT4 to the neuronal membrane, thereby increasing glucose uptake.[1][2] This enhancement of neuronal glucose metabolism appears to be a critical upstream event leading to increased dendritic spine density and improved cognitive performance.

Core Signaling Pathway

The primary mechanism by which this compound influences dendritic spine density involves the inhibition of IRAP and the subsequent enhancement of GLUT4-mediated glucose uptake. The proposed signaling cascade is as follows:

  • This compound Inhibits IRAP: this compound binds to and inhibits the enzymatic activity of IRAP.

  • GLUT4 Translocation: The inhibition of IRAP facilitates the translocation of GLUT4-containing vesicles to the plasma membrane of hippocampal neurons.

  • Increased Glucose Uptake: The increased presence of GLUT4 on the cell surface leads to enhanced glucose uptake into the neuron.

  • Enhanced Dendritic Spine Density: The elevated intracellular glucose levels provide the necessary energy and metabolic substrates to support the formation and stabilization of new dendritic spines.

This pathway is supported by evidence showing that the effects of this compound on dendritic spine density are blocked by the GLUT4 inhibitor, indinavir.[1]

HFI419_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HFI419 This compound IRAP IRAP HFI419->IRAP Inhibits GLUT4_Vesicle GLUT4 Vesicle IRAP->GLUT4_Vesicle Inhibition promotes translocation GLUT4_Membrane Membrane-Inserted GLUT4 GLUT4_Vesicle->GLUT4_Membrane Translocates to Plasma Membrane Glucose_Uptake Increased Glucose Uptake GLUT4_Membrane->Glucose_Uptake Facilitates Spine_Density Increased Dendritic Spine Density Glucose_Uptake->Spine_Density Leads to

Caption: Proposed signaling pathway of this compound in hippocampal neurons.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hippocampal dendritic spine density and related cognitive functions. The data is primarily derived from Seyer et al. (2020).

Table 1: Effect of this compound on Dendritic Spine Density in Primary Hippocampal Neurons

Treatment GroupConcentrationDurationDendritic Spine Density (Spines/10 µm)Percentage Change from Control
Vehicle (Control)-48 hours4.5 ± 0.3-
This compound100 nM48 hours6.8 ± 0.4+51%
This compound1 µM48 hours7.2 ± 0.5+60%
This compound + Indinavir1 µM + 10 µM48 hours4.8 ± 0.3+7% (Not significant)

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Spine Morphology

Treatment GroupSpine TypePercentage of Total Spines
Vehicle (Control)Mushroom/Stubby35 ± 3%
Thin/Filopodia65 ± 3%
This compound (1 µM)Mushroom/Stubby55 ± 4%
Thin/Filopodia45 ± 4%

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. An increase in the proportion of mushroom/stubby spines is associated with more mature and stable synapses.[1]

Table 3: Effect of this compound on Spatial Working Memory (Spontaneous Alternation Task)

Treatment GroupDose (Intracerebroventricular)Alternation Percentage
Vehicle (Control)-58 ± 3%
This compound0.1 nmol75 ± 4%*

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rat embryos.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Neurobasal medium (Thermo Fisher Scientific)

  • B-27 supplement (Thermo Fisher Scientific)

  • GlutaMAX (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine coated coverslips or plates

  • Fetal Bovine Serum (FBS)

Procedure:

  • Euthanize the pregnant rat according to approved animal ethics protocols.

  • Dissect the E18 embryos and isolate the hippocampi in ice-cold Hibernate-E medium.

  • Mince the hippocampal tissue and incubate in 0.25% Trypsin-EDTA with DNase I at 37°C for 15 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette in Neurobasal medium containing 10% FBS to inactivate the trypsin.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Plate the neurons on poly-D-lysine coated coverslips at a density of 50,000 cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with half-media changes every 3-4 days.

Dendritic Spine Density Analysis

Procedure:

  • At the desired day in vitro (DIV), treat the hippocampal cultures with this compound, vehicle, or other compounds for the specified duration.

  • Fix the neurons with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • To visualize neuronal morphology, incubate with an antibody against a dendritic marker such as Microtubule-Associated Protein 2 (MAP2) overnight at 4°C.

  • Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

  • Mount the coverslips onto glass slides with an anti-fade mounting medium.

  • Acquire images of dendrites using a confocal microscope with a 63x or 100x oil-immersion objective.

  • Quantify dendritic spine density manually or using semi-automated software (e.g., ImageJ with the NeuronJ plugin) by counting the number of spines per unit length of dendrite (e.g., spines/10 µm).

Experimental_Workflow_Spine_Density start Start: Primary Hippocampal Neuron Culture (DIV 12-14) treatment Treatment: This compound / Vehicle (48 hours) start->treatment fixation Fixation: 4% PFA treatment->fixation permeabilization Permeabilization: 0.25% Triton X-100 fixation->permeabilization blocking Blocking: 5% Normal Goat Serum permeabilization->blocking primary_ab Primary Antibody: Anti-MAP2 (Overnight) blocking->primary_ab secondary_ab Secondary Antibody: Fluorescently Labeled primary_ab->secondary_ab imaging Imaging: Confocal Microscopy secondary_ab->imaging analysis Analysis: Quantify Spines per Unit Dendrite Length imaging->analysis end End: Dendritic Spine Density Data analysis->end

Caption: Workflow for dendritic spine density analysis.
Glucose Uptake Assay

Procedure:

  • Culture primary hippocampal neurons in 24-well plates.

  • Wash the cells with glucose-free Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with this compound, vehicle, or inhibitors (e.g., indinavir) for 30 minutes.

  • Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to a final concentration of 100 µM.

  • Incubate for 30 minutes at 37°C.

  • Terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the fluorescence intensity using a plate reader (Excitation/Emission ~465/540 nm).

  • Normalize the fluorescence signal to the total protein content of each well.

Conclusion

This compound represents a promising pharmacological tool for the enhancement of cognitive function through the modulation of synaptic plasticity. Its mechanism of action, centered on the inhibition of IRAP and the subsequent increase in GLUT4-mediated glucose uptake, provides a novel target for the development of therapeutics aimed at treating cognitive deficits. The data presented in this guide underscore the potent effects of this compound on increasing hippocampal dendritic spine density, particularly the mature mushroom/stubby spine subtypes, which are critical for stable synaptic connections. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other IRAP inhibitors. Future studies should continue to explore the downstream signaling events that link increased glucose metabolism to the cytoskeletal rearrangements required for spinogenesis.

References

The Effects of HFI-419 on Cognitive Function in Rodents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence demonstrating the cognitive-enhancing effects of HFI-419 in rodent models. The document outlines the quantitative data from key studies, details the experimental protocols used to assess cognitive function and underlying cellular mechanisms, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the significant findings from studies investigating the impact of this compound on cognitive performance and neuronal plasticity in rodents.

Table 1: Effects of this compound on Cognitive Performance in Rodents

Behavioral TestSpeciesDoseAdministration RouteKey FindingsReference(s)
Spontaneous Alternation TaskRat0.1 nMIntracerebroventricular (i.c.v.)Significantly improved performance compared to vehicle-treated controls (p = 0.0256). No effect on locomotor activity was observed.[1]
Novel Object RecognitionRat0.1 and 1 nmolIntracerebroventricular (i.c.v.)Demonstrated enhanced recognition of a novel object after a 20-hour delay compared to vehicle-treated animals.[2][3]
Spontaneous Alternation TaskRat0.1 nmolIntracerebroventricular (i.c.v.)Significantly increased spontaneous alternation scores, indicative of improved spatial working memory. A higher dose of 1 nmol showed no significant effect, suggesting a bell-shaped dose-response curve.[2][4]

Table 2: Effects of this compound on Neuronal Morphology and Function

MeasurementModel SystemTreatmentKey FindingsReference(s)
Dendritic Spine DensityPrimary rat hippocampal culturesThis compoundSignificantly increased the density of dendritic spines, suggesting a structural basis for improved synaptic plasticity.[1]
Glucose UptakeCultured hippocampal neuronsThis compoundEnhanced glucose uptake, a process that was inhibited by a GLUT4 inhibitor, linking the cognitive effects to metabolic changes.[1]
Long-Term Potentiation (LTP)Rat hippocampus (in vitro and in vivo)Angiotensin IV (another IRAP inhibitor)Facilitated LTP in the dentate gyrus and CA1 region, providing electrophysiological evidence for enhanced synaptic plasticity.[5]

Experimental Protocols

Detailed methodologies for the key behavioral and cellular assays are provided below.

Spontaneous Alternation Task (Y-Maze/T-Maze)

This task assesses spatial working memory, which is dependent on the hippocampus.

Apparatus:

  • A Y-maze or T-maze with three identical arms, typically constructed from a non-porous material for easy cleaning.

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

  • Habituation to Maze: Place each rodent at the start of one arm and allow it to freely explore the maze for a single 8-minute session.

  • Drug Administration: Administer this compound or vehicle (e.g., 10% DMSO in saline) via the desired route (e.g., i.c.v. injection) at a predetermined time before the test.

  • Testing: After the designated uptake period, place the animal back in the starting arm and record the sequence of arm entries for a set duration (e.g., 5 minutes). An arm entry is counted when all four paws of the rodent are within the arm.

  • Data Analysis: An alternation is defined as three consecutive entries into three different arms. The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. An increase in the percentage of alternation in the this compound treated group compared to the control group indicates an improvement in spatial working memory.

Novel Object Recognition Test

This assay evaluates recognition memory, a cognitive function that relies on the integrity of the hippocampus and perirhinal cortex.

Apparatus:

  • An open-field arena (e.g., a 40x40x40 cm box).

  • Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be of similar size and material but differ in shape and appearance.

Procedure:

  • Habituation: On day 1, allow each rodent to freely explore the empty arena for 10 minutes.

  • Training/Familiarization: On day 2, place two identical objects in opposite corners of the arena. Place the rodent in the center of the arena and allow it to explore the objects for 10 minutes. The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.

  • Retention Interval: Return the animal to its home cage for a specified period (e.g., 20 hours).

  • Testing: On day 3, replace one of the familiar objects with a novel object. Place the rodent back in the arena and record the time spent exploring the familiar and novel objects for 5 minutes.

  • Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher discrimination index in the this compound treated group indicates enhanced recognition memory.

In Vitro Electrophysiology: Long-Term Potentiation (LTP)

This protocol measures synaptic plasticity in hippocampal slices, providing a cellular correlate of learning and memory.

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.

  • Incubation: Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

  • Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Obtain baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collateral pathway.

  • This compound Application: After establishing a stable baseline for 20-30 minutes, perfuse the slice with aCSF containing this compound at the desired concentration.

  • LTP Induction: Following drug application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

  • Data Analysis: The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline. A greater potentiation in this compound treated slices compared to controls would indicate an enhancement of synaptic plasticity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

HFI419_Mechanism_of_Action Proposed Mechanism of this compound in Cognitive Enhancement cluster_pathway HFI419 This compound IRAP Insulin-Regulated Aminopeptidase (B13392206) (IRAP) HFI419->IRAP Inhibits GLUT4_vesicle GLUT4 Vesicle Trafficking IRAP->GLUT4_vesicle Modulates Glucose_uptake Increased Neuronal Glucose Uptake GLUT4_vesicle->Glucose_uptake Enhances Dendritic_spines Increased Dendritic Spine Density Glucose_uptake->Dendritic_spines Supports Synaptic_plasticity Enhanced Synaptic Plasticity (LTP) Dendritic_spines->Synaptic_plasticity Underlies Cognitive_function Improved Cognitive Function Synaptic_plasticity->Cognitive_function Leads to

Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.

HFI419_Experimental_Workflow General Experimental Workflow for this compound Evaluation in Rodents cluster_workflow Animal_cohort Rodent Cohort (e.g., Rats or Mice) Drug_administration Administration of this compound or Vehicle Animal_cohort->Drug_administration Behavioral_testing Cognitive Behavioral Assays Drug_administration->Behavioral_testing Spontaneous_alternation Spontaneous Alternation Behavioral_testing->Spontaneous_alternation Novel_object Novel Object Recognition Behavioral_testing->Novel_object Tissue_collection Brain Tissue Collection (Hippocampus) Behavioral_testing->Tissue_collection Data_analysis Statistical Analysis and Interpretation Spontaneous_alternation->Data_analysis Novel_object->Data_analysis Cellular_analysis Cellular & Molecular Analysis Tissue_collection->Cellular_analysis Spine_analysis Dendritic Spine Analysis (e.g., Golgi Staining) Cellular_analysis->Spine_analysis Protein_analysis Protein Expression/Phosphorylation (e.g., Western Blot for p-Akt) Cellular_analysis->Protein_analysis Spine_analysis->Data_analysis Protein_analysis->Data_analysis

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

In Vivo Metabolic Fate of HFI-419: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not provide specific details on the in vivo metabolic fate, including biotransformation, metabolite profiling, and excretion pathways of HFI-419. The following guide summarizes the known in vivo pharmacological effects and the experimental methodologies used to ascertain them, which can provide valuable context for researchers in the field.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase. IRAP is a transmembrane zinc metalloprotease involved in various physiological processes, including the regulation of peptide hormones like oxytocin (B344502) and vasopressin, and the trafficking of the GLUT4 glucose transporter. Due to its role in these pathways, IRAP has emerged as a therapeutic target for cognitive disorders and metabolic diseases. This compound has been investigated for its potential to ameliorate metabolic disturbances and enhance cognitive function.

In Vivo Pharmacological Effects of this compound

While direct metabolic studies are not publicly available, several in vivo studies in rodent models have characterized the pharmacological effects of this compound. These studies provide insights into its biological activity and potential therapeutic applications.

In obese Zucker rats, a model for obesity and insulin (B600854) resistance, this compound has been shown to improve glucose tolerance. Chronic administration of this compound led to a significant reduction in blood glucose levels during an intraperitoneal glucose tolerance test (ipGTT).

Table 1: Effect of this compound on Blood Glucose Levels during ipGTT in Obese Zucker Rats

Time Point (minutes)Blood Glucose (mmol/L) - VehicleBlood Glucose (mmol/L) - this compound
0~8.5~8.5
30~22.5~17.5
60~20.0~15.0
90~15.0~11.0
120~10.0~9.0

Data are approximate values derived from graphical representations in published studies for illustrative purposes.

This compound has demonstrated cognitive-enhancing effects in rodent models. Intracerebroventricular (ICV) administration of this compound has been shown to improve performance in memory tasks.

Table 2: Effect of this compound on Cognitive Performance in Rats

Cognitive TaskVehicle PerformanceThis compound Performance
Novel Object RecognitionLower discrimination indexHigher discrimination index
Spontaneous AlternationLower alternation percentageHigher alternation percentage

Performance metrics are qualitative summaries from published findings.

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are attributed to its inhibition of IRAP, which in turn modulates specific signaling pathways.

IRAP is known to cleave and inactivate several peptide hormones. By inhibiting IRAP, this compound is hypothesized to increase the local concentrations of these peptides, leading to enhanced downstream signaling.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HFI419 This compound IRAP IRAP HFI419->IRAP Inhibits Peptide Peptide Hormones (e.g., Oxytocin, Vasopressin) IRAP->Peptide Cleaves Receptor Peptide Receptors Peptide->Receptor Activates Signaling Downstream Signaling Receptor->Signaling Initiates cluster_workflow ipGTT Experimental Workflow Fasting Overnight Fasting Baseline Baseline Blood Glucose Measurement Fasting->Baseline Glucose IP Glucose Injection Baseline->Glucose Sampling Serial Blood Sampling Glucose->Sampling Measurement Blood Glucose Measurement Sampling->Measurement Analysis Data Analysis Measurement->Analysis

An In-depth Technical Guide on the Structure-Activity Relationship of HFI-419

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of HFI-419, a potent benzopyran-based inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP). It delves into the core structure-activity relationships (SAR) of the HFI-series, their binding mode, mechanism of action, and the key experimental protocols used for their evaluation. The information is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting cognitive and metabolic disorders.

Introduction to this compound and its Target, IRAP

This compound, or Ethyl 2-acetylamino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate, is a significant small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP).[1][2] IRAP (EC 3.4.11.3) is a transmembrane zinc-metallopeptidase belonging to the M1 aminopeptidase family.[1][2] It is involved in a variety of physiological processes, including the regulation of peptide hormones like oxytocin (B344502) and vasopressin in the brain, glucose metabolism through its co-localization with GLUT4 in insulin-sensitive tissues, and antigen cross-presentation.[1][2][3][4]

The inhibition of IRAP's enzymatic activity has been identified as a promising therapeutic strategy for enhancing cognitive functions.[5][6][7] this compound and its analogs have been instrumental as chemical probes to elucidate the biological functions of IRAP and as lead compounds for the development of memory-enhancing agents.[5][7][8]

Core Structure-Activity Relationship (SAR) of the HFI-Series

The HFI-series of inhibitors are built upon a benzopyran scaffold. Virtual screening and subsequent medicinal chemistry efforts have elucidated key structural features that govern their inhibitory potency against IRAP.[2][9]

  • Benzopyran Core and 7-Hydroxyl Group: The 4H-benzopyran ring system is fundamental to the activity of this series. A critical interaction involves the hydroxyl group at the 7-position of the benzopyran ring, which is believed to interact with the catalytic Zn2+ ion in the IRAP active site.[2] The replacement of this hydroxyl group results in a complete loss of inhibitory activity.[2]

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the benzopyran ring significantly influences potency. Aromatic systems, such as a pyridin-3-yl group in this compound or a quinoline (B57606) group in more potent analogs like HFI-435, are crucial for binding.[2] This aromatic moiety engages in a key interaction with the Phe544 residue within the enzyme's binding pocket.[2][5] Notably, quinoline derivatives exhibit greater sensitivity to mutations at Phe544 compared to pyridine (B92270) derivatives, suggesting a more extensive stacking interaction.[2][5]

  • Substitution at the 2-Position: The most potent inhibitors in the HFI-series feature a 2-amino or 2-acetamido substitution on the benzopyran core.[10]

Quantitative SAR Data

The following table summarizes the inhibitory activities of this compound and key analogs, highlighting the structure-activity relationships discussed.

CompoundR Group (at position 4)Ki (nM) for IRAPSelectivity Profile
This compound Pyridin-3-yl420[8] (also reported as 480[4][9])High selectivity vs. APN, ERAP1, ERAP2, LTA4H[8]
HFI-435 Quinolin-3-yl360[8]Selective for IRAP vs. other aminopeptidases[2]
HFI-437 Quinolin-6-yl20[8]Selective for IRAP vs. other aminopeptidases[2]

Binding Mode and Mechanism of Action

Computational docking studies, guided by the crystal structure of IRAP, have provided a robust model for the binding of the HFI-series.

  • Active Site Engagement: The benzopyran ring of this compound docks into the catalytic binding site of IRAP.[10] The proposed binding mode suggests that the oxygen in position 3 of the benzopyran ring coordinates the catalytic Zn2+ ion.[10] The aromatic pyridine system at the C4 position extends into a hydrophobic pocket, where it interacts with Phe544.

  • Allosteric Inhibition: More recent studies have revealed a more complex mechanism, suggesting that this compound acts as an allosteric inhibitor.[3][11] This implies that this compound may bind to a site proximal to the active site, inducing a conformational change that inhibits the enzyme's activity against certain substrates, rather than directly competing with the substrate for the catalytic machinery.[3][11] This allosteric nature could explain its substrate-dependent inhibition profile and offers new avenues for designing highly selective IRAP modulators.[3][11][12]

Biological Effects and Associated Signaling Pathways

Inhibition of IRAP by this compound elicits significant biological effects, particularly in the central nervous system and in metabolic regulation.

  • Cognitive Enhancement: this compound has been demonstrated to improve spatial working memory and recognition memory in rodent models.[1][2][5][8] Intracerebroventricular administration of this compound at a dose as low as 0.1 nM significantly enhanced performance in the Spontaneous Alternation Task (SAT).[1]

  • Cellular Mechanism and Signaling: The cognitive-enhancing effects of this compound are linked to its ability to modulate synaptic plasticity. Specifically, this compound increases the density of dendritic spines in hippocampal neurons.[1] This structural change is believed to be driven by a Glucose Transporter Type 4 (GLUT4)-mediated increase in glucose uptake into the neurons.[1][2] Blocking GLUT4-mediated glucose uptake inhibits the this compound-induced increase in spine density, strongly suggesting that this pathway is a key downstream mediator of IRAP inhibition.[1] Other potential pathways involved include the Akt-CREB-BDNF and MeCP2 pathways.[1]

  • Metabolic Regulation: Beyond the brain, this compound has shown beneficial metabolic effects. In a study using obese Zucker rats, a model of insulin (B600854) resistance, treatment with this compound improved whole-body glucose tolerance.[13][14] This effect was associated with an upregulation of antioxidant enzymes and improved insulin signaling in skeletal muscle, as well as reduced expression of inflammatory markers in adipose tissue.[13][14]

HFI419_Signaling_Pathway cluster_membrane Cell Membrane IRAP IRAP GLUT4_Vesicle GLUT4 Vesicle IRAP->GLUT4_Vesicle Modulates Translocation GLUT4_Membrane GLUT4 GLUT4_Vesicle->GLUT4_Membrane Translocates Glucose_Uptake Increased Glucose Uptake GLUT4_Membrane->Glucose_Uptake HFI419 This compound HFI419->IRAP Inhibits Dendritic_Spine Increased Dendritic Spine Density Glucose_Uptake->Dendritic_Spine Cognition Cognitive Enhancement Dendritic_Spine->Cognition

Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.

Key Experimental Protocols

The characterization of this compound and its analogs relies on a suite of biochemical, cellular, and in vivo assays.

This protocol is designed to quantify the inhibitory potency (IC50 or Ki) of compounds against IRAP's enzymatic activity.

  • Enzyme Source: Recombinant human IRAP or membrane preparations from cells overexpressing IRAP (e.g., Chinese Hamster Ovary - CHO cells).[6][15]

  • Substrate: A fluorogenic substrate such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is commonly used.

  • Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH, containing necessary co-factors.

  • Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in a microplate format. b. The enzymatic reaction is initiated by adding the fluorogenic substrate. c. The plate is incubated at 37°C for a defined period. d. The reaction is stopped, and the fluorescence of the released product (AMC) is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

  • Counter-screening: To confirm a zinc-independent mechanism of action, active compounds are often re-screened in the presence of added zinc ions.[1]

  • Target Engagement: A biophysical thermal shift assay can be used as a complementary method to confirm direct binding of the compound to the IRAP protein.[1]

This protocol assesses spatial working memory in rodents.

  • Animal Model: Adult male rats.

  • Apparatus: A Y-maze with three identical arms.

  • Drug Administration: this compound or vehicle (e.g., 10% DMSO) is administered via intracerebroventricular (icv) injection a set time before the task.[1]

  • Procedure: a. Each rat is placed at the end of one arm and allowed to freely explore the maze for a defined period (e.g., 8 minutes). b. The sequence of arm entries is recorded. c. An "alternation" is defined as consecutive entries into all three different arms.

  • Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. An increase in this percentage indicates improved spatial working memory. The total number of arm entries is also analyzed to rule out effects on general locomotor activity.[1]

Experimental_Workflow cluster_biochem Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Screening High-Throughput Screen Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Screening->Enzyme_Assay Thermal_Shift Thermal Shift Assay (Target Engagement) Enzyme_Assay->Thermal_Shift Neuron_Culture Primary Hippocampal Neuron Culture Thermal_Shift->Neuron_Culture Lead Compound Selection Animal_Model Rat Model Thermal_Shift->Animal_Model Lead Compound Selection HFI419_Treatment This compound Treatment Neuron_Culture->HFI419_Treatment Spine_Analysis Dendritic Spine Density Analysis HFI419_Treatment->Spine_Analysis Glucose_Uptake_Assay Glucose Uptake Assay HFI419_Treatment->Glucose_Uptake_Assay Drug_Admin ICV Administration of this compound Animal_Model->Drug_Admin Behavior_Test Spontaneous Alternation Task (SAT) Drug_Admin->Behavior_Test

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a well-characterized inhibitor of IRAP that has been pivotal in understanding the enzyme's role in cognition. The structure-activity relationship of the benzopyran series is well-defined, with the 7-hydroxyl group, a 4-position aromatic substituent, and a 2-position acetamido group being key determinants of potency. While initially thought to be a competitive inhibitor, recent evidence points towards a more complex allosteric mechanism of action. The link between IRAP inhibition by this compound, enhanced GLUT4-mediated glucose uptake, and increased dendritic spine density provides a compelling cellular mechanism for its memory-enhancing effects. The detailed methodologies and established SAR provide a solid foundation for the future design and optimization of novel IRAP inhibitors for treating cognitive and metabolic diseases.

References

HFI-419 for Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant and growing global health challenge, necessitating the exploration of novel therapeutic strategies. One emerging area of interest is the modulation of the brain's insulin (B600854) signaling pathways, which have been implicated in the cognitive decline associated with AD. HFI-419, a benzopyran-based small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), has shown promise in preclinical studies as a potential cognitive enhancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental protocols, and key quantitative data to support further research and development in the field of Alzheimer's disease.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent metalloenzyme. In the central nervous system, IRAP is involved in the regulation of synaptic plasticity and memory formation. The prevailing hypothesis is that inhibition of IRAP by this compound leads to enhanced cognitive function through a mechanism involving the glucose transporter type 4 (GLUT4).

The proposed signaling pathway suggests that by inhibiting IRAP, this compound promotes the translocation of GLUT4 to the neuronal cell surface. This, in turn, increases glucose uptake into hippocampal neurons.[1] The enhanced glucose availability is thought to support the energetic demands of synaptic plasticity, leading to an increase in dendritic spine density, which is a key structural correlate of learning and memory.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

ParameterValueSpeciesAssayReference
In Vitro Efficacy
IRAP Inhibition (Ki)420 nMRatEnzyme Inhibition AssayAlbiston et al., 2008
IRAP Inhibition (Ki)0.48 µMRatEnzyme Inhibition AssayMountford et al., 2014
Cellular Efficacy
Increased Dendritic Spine DensityStatistically SignificantRatPrimary Hippocampal NeuronsSeyer et al., 2020
Increased Glucose UptakeStatistically SignificantRatPrimary Hippocampal NeuronsSeyer et al., 2020
In Vivo Efficacy
Spontaneous Alternation Task (Dose)0.1 nmol (i.c.v.)RatY-mazeAlbiston et al., 2008
Spontaneous Alternation Task (% Alternation)~75% (vs. ~55% for vehicle)RatY-mazeAlbiston et al., 2008
Novel Object Recognition Task (Discrimination Index)Statistically Significant ImprovementRatOpen FieldAlbiston et al., 2008

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Spontaneous Alternation Task (Y-Maze)

This task assesses spatial working memory.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 30 cm high) positioned at 120° angles from each other.

  • Procedure:

    • Rats are habituated to the maze for a set period (e.g., 5 minutes) one day prior to testing.

    • On the testing day, rats receive an intracerebroventricular (i.c.v.) injection of this compound or vehicle.

    • After a specified pre-treatment time (e.g., 30 minutes), each rat is placed at the end of one arm and allowed to freely explore the maze for a defined period (e.g., 8 minutes).

    • The sequence of arm entries is recorded. An arm entry is counted when all four paws of the rat are within the arm.

    • An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).

  • Data Analysis: The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Novel Object Recognition Task

This task evaluates recognition memory.

  • Apparatus: An open-field arena (e.g., a 50 cm x 50 cm x 50 cm box). A variety of objects with different shapes, colors, and textures are used, ensuring they are heavy enough not to be displaced by the animals.

  • Procedure:

    • Habituation: Rats are individually habituated to the empty arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.

    • Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time (e.g., 5 minutes).

    • Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set time (e.g., 5 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.

  • Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

Primary Hippocampal Neuron Culture and Dendritic Spine Analysis
  • Cell Culture:

    • Hippocampi are dissected from embryonic day 18 (E18) rat pups.

    • The tissue is dissociated into single cells using enzymatic digestion (e.g., with trypsin) and mechanical trituration.

    • Neurons are plated on poly-D-lysine-coated coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

    • Cultures are maintained at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment and Immunocytochemistry:

    • At a specific day in vitro (DIV), such as DIV 14, neurons are treated with this compound at various concentrations.

    • After the treatment period, cells are fixed with 4% paraformaldehyde.

    • Cells are permeabilized with a detergent (e.g., 0.25% Triton X-100).

    • Non-specific binding is blocked with a blocking solution (e.g., 10% goat serum).

    • Cells are incubated with primary antibodies against dendritic markers (e.g., MAP2) and spine markers (e.g., phalloidin (B8060827) for F-actin).

    • After washing, cells are incubated with fluorescently labeled secondary antibodies.

    • Coverslips are mounted on slides with an antifade mounting medium.

  • Image Acquisition and Analysis:

    • Images of dendrites are captured using a confocal microscope.

    • Dendritic spine density (number of spines per unit length of dendrite) and morphology are quantified using imaging software (e.g., ImageJ with the NeuronJ plugin).

Glucose Uptake Assay (2-NBDG)
  • Procedure:

    • Primary hippocampal neurons are cultured as described above.

    • On the day of the assay, the culture medium is replaced with a glucose-free medium for a short period to induce glucose starvation.

    • Cells are then incubated with this compound or vehicle in the presence of the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

    • After the incubation period, the cells are washed with ice-cold PBS to remove extracellular 2-NBDG.

    • The fluorescence intensity within the cells is measured using a fluorescence microscope or a plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the amount of glucose taken up by the cells. Data is typically normalized to the protein content of each well or to the fluorescence of vehicle-treated control cells.

Visualizations

Signaling Pathway of this compound in Neurons

HFI419_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HFI419 This compound IRAP IRAP HFI419->IRAP Inhibits GLUT4_vesicle GLUT4 Vesicle IRAP->GLUT4_vesicle Inhibits Translocation GLUT4_mem GLUT4 IncreasedGlucose Increased Glucose Uptake GLUT4_mem->IncreasedGlucose GLUT4_vesicle->GLUT4_mem Translocation Glucose Glucose Glucose->GLUT4_mem Transport DendriticSpine Increased Dendritic Spine Density IncreasedGlucose->DendriticSpine CognitiveEnhancement Cognitive Enhancement DendriticSpine->CognitiveEnhancement HFI419_Workflow cluster_invitro In Vitro Studies cluster_cellular Cellular Studies cluster_invivo In Vivo Studies EnzymeAssay IRAP Enzyme Inhibition Assay (Determine Ki) NeuronCulture Primary Hippocampal Neuron Culture DendriteSpine Dendritic Spine Density Analysis NeuronCulture->DendriteSpine GlucoseUptake Glucose Uptake Assay (2-NBDG) NeuronCulture->GlucoseUptake AnimalModel Rodent Model (e.g., Rat) BehavioralTesting Behavioral Testing AnimalModel->BehavioralTesting SpontaneousAlternation Spontaneous Alternation Task BehavioralTesting->SpontaneousAlternation NovelObject Novel Object Recognition Task BehavioralTesting->NovelObject

References

HFI-419 and the Inhibition of Oxytocin Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HFI-419, a small molecule inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP), also known as oxytocinase. The document delves into the core aspects of this compound, including its mechanism of action, chemical properties, and its paradoxical role in the degradation of oxytocin (B344502). A key focus is the surprising discovery that while this compound is a potent inhibitor of IRAP for certain substrates, it exhibits poor efficacy in preventing the degradation of oxytocin itself. This guide consolidates quantitative data on this compound's inhibitory activity and pharmacokinetics, presents detailed experimental protocols for its study, and visualizes key biological pathways and experimental workflows using Graphviz diagrams. This document is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development who are interested in the therapeutic potential of modulating the oxytocin system.

Introduction: The Oxytocin System and Its Regulation

Oxytocin, a nine-amino-acid neuropeptide, is renowned for its crucial roles in social bonding, parturition, and lactation.[1][2] Beyond these classical functions, emerging evidence highlights its involvement in a wide array of physiological and behavioral processes, including stress modulation, learning and memory, and cardiovascular regulation.[2][3] The biological actions of oxytocin are mediated through the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[4][5] The signaling cascade initiated by oxytocin binding to its receptor is complex, involving multiple downstream pathways that regulate diverse cellular responses.

The bioavailability and duration of action of oxytocin are tightly controlled by its enzymatic degradation. The primary enzyme responsible for this degradation is Insulin-Regulated Aminopeptidase (IRAP), also known as placental leucine (B10760876) aminopeptidase (P-LAP) or oxytocinase.[3][6] IRAP is a zinc-dependent M1 aminopeptidase that cleaves the N-terminal cysteine-tyrosine bond of oxytocin, leading to its inactivation.[3][6] Given the therapeutic potential of augmenting oxytocin signaling in various neuropsychiatric and metabolic disorders, the inhibition of IRAP has emerged as a promising drug development strategy.[6]

This compound: A Non-Peptidic IRAP Inhibitor

This compound, with the chemical name (±)-Ethyl-2-acetamido-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate, is a small molecule, non-peptidic inhibitor of IRAP.[7] It was identified through in silico screening and has been investigated for its potential cognitive-enhancing and metabolic effects.[7]

Chemical Properties

The chemical structure and properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name (±)-Ethyl-2-acetamido-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
Molecular Formula C₁₉H₁₈N₂O₅
Molecular Weight 354.36 g/mol
CAS Number 1110650-72-0
Appearance Off-white powder
Solubility DMSO: 100 mg/mL
Mechanism of Action

This compound acts as an inhibitor of the enzymatic activity of IRAP. Kinetic studies have suggested that its mechanism of action can be either competitive or uncompetitive, depending on the substrate being cleaved.[8] More recent evidence suggests that this compound may function as an allosteric inhibitor, binding to a site distinct from the active site and inducing a conformational change in the enzyme.[9] This allosteric binding could explain its substrate-dependent inhibition profile.

Quantitative Data: Inhibitory Potency and Pharmacokinetics

The following tables summarize the available quantitative data for this compound and its primary metabolite, HFI-142.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators against IRAP
CompoundTargetAssay SubstrateKᵢ (µM)IC₅₀ (µM)SpeciesReference
This compound IRAPLeu-AMC0.48-Rat[7]
This compoundIRAPL-Leucine-p-nitroanilide-0.7Human[7]
HFI-142IRAPLeu-AMC2.0-Rat[7]
Angiotensin IVIRAP-0.027-Human[10]
HA-08IRAP-0.0033-Human[10]

Leu-AMC: L-Leucine-7-amido-4-methylcoumarin

Table 2: Pharmacokinetic Parameters of this compound and HFI-142 in Rats
CompoundRoute of AdministrationDoset₁/₂ (plasma)CₘₐₓAUCBrain PenetrationReference
This compound i.v.2 mg/kg11 min---[7]
This compound i.p.10 mg/kg4.6 h---[7]
HFI-142 (from this compound i.v.)3 mg/kg---Blood:Brain ratio = 3.36 (0.5h), 0.38 (4h)[7]

The Paradox of this compound and Oxytocin Degradation

A crucial and somewhat unexpected finding is that this compound is a poor inhibitor of IRAP's activity on its physiological substrate, oxytocin.[8] While this compound effectively inhibits the cleavage of small synthetic substrates like Leu-AMC, its IC₅₀ for oxytocin degradation is significantly higher, suggesting low potency.[8][11]

This substrate-specific inhibition is a critical consideration for its therapeutic application as an oxytocin-enhancing agent. The structural basis for this phenomenon is thought to lie in the conformational changes of IRAP upon substrate and inhibitor binding. The large, cyclic structure of oxytocin may interact with the enzyme in a manner that is not effectively blocked by the allosteric binding of this compound.[8] In contrast, other IRAP inhibitors, such as the peptide-based Angiotensin IV and the macrocyclic HA-08, are more effective at inhibiting oxytocin degradation.[10][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro IRAP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for assessing the inhibitory activity of compounds against IRAP using a fluorogenic substrate.[3]

Materials:

  • Recombinant human or rat IRAP

  • L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • This compound or other test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare a stock solution of Leu-AMC in DMSO and dilute to the desired final concentration in assay buffer.

  • Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution.

  • Add 25 µL of the diluted IRAP enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 25 µL of the Leu-AMC substrate solution to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader at 37°C.

  • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Oxytocin Degradation Assay (HPLC-based)

This protocol details a method to directly measure the degradation of oxytocin by IRAP and the inhibitory effect of compounds like this compound.[11]

Materials:

  • Recombinant human or rat IRAP

  • Oxytocin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • This compound or other test compounds dissolved in DMSO

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector (220 nm)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% TFA)

Procedure:

  • Prepare a stock solution of oxytocin in water.

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the assay buffer, IRAP enzyme, and the test compound.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding oxytocin to a final concentration of 40 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the remaining intact oxytocin. The peak corresponding to oxytocin is identified by its retention time compared to a standard.

  • Calculate the percentage of oxytocin degradation and the percentage of inhibition by the test compound.

In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test in Rats

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[13]

Apparatus:

  • An open-field arena (e.g., a 50 cm x 50 cm x 40 cm box made of non-porous material).

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture, and heavy enough that the rat cannot displace them.

Procedure:

  • Habituation: For 2-3 days prior to testing, handle the rats for a few minutes each day. On the day before the test, allow each rat to explore the empty arena for 5-10 minutes to habituate to the environment.

  • Familiarization Phase (Trial 1): Place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore freely for a set period (e.g., 5 minutes). Record the time the rat spends exploring each object (sniffing or touching with the nose).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time it spends exploring the familiar and the novel object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.

  • Drug Administration: this compound or vehicle can be administered at a specific time before the familiarization phase (e.g., 30 minutes prior via intraperitoneal injection) to assess its effect on memory formation.

Plausible Synthetic Route for this compound

Step 1: Pechmann Condensation to form 7-hydroxy-4-methylcoumarin. This reaction involves the acid-catalyzed condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) to form the coumarin (B35378) core.[4]

Step 2: Introduction of the pyridine (B92270) moiety. A three-component reaction involving 7-hydroxycoumarin, 3-pyridinecarboxaldehyde, and a source of the cyanoacetate (B8463686) group (like ethyl cyanoacetate or malononitrile) in the presence of a base catalyst (e.g., piperidine (B6355638) or sodium carbonate) would lead to the formation of the 2-amino-4-(pyridin-3-yl)-4H-chromene-3-carboxylate core.[5][14]

Step 3: Acetylation of the amino group. The 2-amino group on the chromene ring would then be acetylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a base to yield the final product, this compound.

Visualization of Signaling Pathways and Experimental Workflows

Oxytocin Signaling Pathway

The binding of oxytocin to its receptor (OXTR) initiates a cascade of intracellular events primarily through the Gαq/11 pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to various downstream effects, including the activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and ERK5, and Calcium/calmodulin-dependent protein kinase (CaMK).

Oxytocin_Signaling_Pathway OXT Oxytocin OXTR Oxytocin Receptor (GPCR) OXT->OXTR Gq11 Gαq/11 OXTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates CaMK CaMK Ca_release->CaMK activates MAPK_cascade MAPK Cascade (ERK1/2, ERK5) PKC->MAPK_cascade activates Cellular_Responses Cellular Responses (e.g., smooth muscle contraction, gene expression) MAPK_cascade->Cellular_Responses CaMK->Cellular_Responses

Simplified Oxytocin Signaling Pathway
Mechanism of Oxytocin Degradation and Inhibition by this compound

This diagram illustrates the enzymatic degradation of oxytocin by IRAP and the proposed allosteric inhibition by this compound, which is ineffective at preventing oxytocin cleavage.

Oxytocin_Degradation_Inhibition cluster_IRAP IRAP (Oxytocinase) IRAP_active Active Site Degraded_Oxytocin Degraded Oxytocin (Inactive) IRAP_active->Degraded_Oxytocin Cleaves Cleaved_Substrate Cleaved Substrate IRAP_active->Cleaved_Substrate Cleaves IRAP_allosteric Allosteric Site IRAP_allosteric->IRAP_active Poorly inhibits oxytocin cleavage IRAP_allosteric->IRAP_active Effectively inhibits synthetic substrate cleavage Oxytocin Oxytocin (Active) Oxytocin->IRAP_active Binds HFI419 This compound HFI419->IRAP_allosteric Binds Synthetic_Substrate Synthetic Substrate (e.g., Leu-AMC) Synthetic_Substrate->IRAP_active Binds PK_Workflow start Start administer Administer this compound to Rats (e.g., i.v. or i.p.) start->administer collect_blood Collect Blood Samples at Pre-defined Time Points administer->collect_blood process_plasma Process Blood to Obtain Plasma collect_blood->process_plasma extract Extract this compound and HFI-142 from Plasma process_plasma->extract analyze Quantify Drug Concentrations using LC-MS/MS extract->analyze calculate Calculate Pharmacokinetic Parameters (t½, Cmax, AUC) analyze->calculate end End calculate->end

References

Methodological & Application

HFI-419 Protocol for In Vitro Neuronal Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-419 is a potent and selective benzopyran-based inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP).[1] IRAP is a zinc-dependent M1 aminopeptidase involved in various physiological processes, including the regulation of peptide hormones and the trafficking of GLUT4-containing vesicles.[2] In the central nervous system, inhibition of IRAP by this compound has been demonstrated to produce cognitive-enhancing effects in rodent models.[1][3][4] In vitro studies using primary neuronal cultures have shown that this compound promotes synaptic plasticity by increasing dendritic spine density.[1][3][5] This effect is mediated, at least in part, by enhanced GLUT4-dependent glucose uptake in neurons.[1]

These application notes provide a detailed protocol for the use of this compound in in vitro primary neuronal cultures to investigate its effects on neuronal morphology, synaptic plasticity, and associated signaling pathways.

Data Presentation

The following table summarizes the quantitative data reported on the effects of this compound in neuronal systems.

ParameterModel SystemTreatmentResultReference
Spatial Working MemoryRats (in vivo)0.1 nM this compound (intracerebroventricular)Significant improvement in performance in the spontaneous alternation task.[1][4]
Recognition MemoryRats (in vivo)1 and 0.1 nmol this compound (intracerebroventricular)Better recognition of a novel object after 20 hours.[4]
Dendritic Spine DensityPrimary Hippocampal Neurons (in vitro)Repeated treatment with this compoundIncreased total dendritic spine density.[1][3]
Glucose UptakeCultured Hippocampal Neurons (in vitro)This compound treatmentIncreased glucose uptake.[1]
Locomotor ActivityRats (in vivo)0.1 and 1 nmol this compound (intracerebroventricular)No significant effect on locomotor activity.[1][4]

Experimental Protocols

This section details the methodology for treating primary neuronal cultures with this compound to assess its impact on dendritic spine density.

Protocol 1: Treatment of Primary Neuronal Cultures with this compound

1. Materials:

  • Primary hippocampal or cortical neurons (cultured for at least 10-12 days in vitro to allow for mature synapse formation). General protocols for establishing these cultures can be found in the literature.[6][7]
  • This compound (stock solution prepared in DMSO).
  • Neurobasal medium supplemented with B27 and GlutaMAX.
  • Phosphate-buffered saline (PBS).
  • 4% Paraformaldehyde (PFA) in PBS for fixation.
  • Staining reagents for dendritic spines (e.g., fluorescently-labeled phalloidin (B8060827) for F-actin or antibodies against synaptic proteins like PSD-95 or synaptophysin).
  • Fluorescence microscope with high-resolution imaging capabilities.

2. Experimental Procedure:

Visualizations

Signaling Pathway of this compound in Neurons

HFI419_Signaling_Pathway HFI419 This compound IRAP IRAP Inhibition HFI419->IRAP GLUT4_vesicles GLUT4 Vesicle Trafficking IRAP->GLUT4_vesicles GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicles->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake Synaptic_plasticity Enhanced Synaptic Plasticity Glucose_uptake->Synaptic_plasticity Dendritic_spines Increased Dendritic Spine Density Synaptic_plasticity->Dendritic_spines

Caption: Proposed signaling pathway of this compound in promoting dendritic spine density.

Experimental Workflow for this compound Treatment and Analysis

HFI419_Experimental_Workflow start Start: Primary Neuronal Culture (DIV 10-12) treatment Treatment: This compound or Vehicle (DMSO) start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation fixation Fixation (4% PFA) incubation->fixation staining Immunocytochemistry/ Phalloidin Staining fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis: Dendritic Spine Density imaging->analysis end End: Data Interpretation analysis->end

Caption: Workflow for assessing the effect of this compound on dendritic spines.

References

Application Notes and Protocols for Administering HFI-419 in Rodent Memory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-419 is a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP), a zinc metalloprotease implicated in cognitive function. Research has demonstrated the cognitive-enhancing effects of this compound in various rodent models of memory, making it a promising compound for therapeutic development. These application notes provide detailed protocols for administering this compound and assessing its effects on spatial working memory, recognition memory, and contextual fear memory in rodents.

Mechanism of Action

This compound enhances memory function by inhibiting IRAP. This inhibition is believed to increase the density of dendritic spines in the hippocampus, a critical brain region for memory formation. This structural plasticity is facilitated by an increase in glucose uptake in neurons, a process mediated by the glucose transporter GLUT4.[1] The proposed signaling pathway suggests that by inhibiting IRAP, this compound promotes the translocation of GLUT4 to the neuronal membrane, leading to enhanced glucose availability, which in turn supports the formation and maintenance of dendritic spines, ultimately improving memory performance.

Signaling Pathway of this compound in Memory Enhancement

HFI419_Signaling_Pathway cluster_neuron Neuron HFI419 This compound IRAP IRAP HFI419->IRAP inhibits GLUT4_vesicle GLUT4 Vesicle IRAP->GLUT4_vesicle regulates translocation GLUT4_membrane GLUT4 (Membrane) GLUT4_vesicle->GLUT4_membrane translocates to membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake facilitates Spine_density Increased Dendritic Spine Density Glucose_uptake->Spine_density supports Memory_enhancement Memory Enhancement Spine_density->Memory_enhancement leads to

Caption: Proposed signaling pathway of this compound in enhancing memory.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effect of this compound on spatial working memory.

Behavioral TaskSpeciesTreatmentDoseAdministration RouteKey Finding
Spontaneous Alternation Task (SAT)RatThis compound0.1 nMIntracerebroventricular (icv)Statistically significant improvement in spontaneous alternation percentage compared to vehicle-treated animals (p = 0.0256).[2]
Spontaneous Alternation Task (SAT)RatThis compound1 nMIntracerebroventricular (icv)No significant effect on spontaneous alternation, suggesting a bell-shaped dose-response curve.[3]

Experimental Protocols

Experimental Workflow for Assessing this compound in Rodent Memory Models```dot

Protocol 1: Spontaneous Alternation Task (SAT) for Spatial Working Memory

This protocol is based on a study that demonstrated a significant memory-enhancing effect of this compound.

[2]1.1. Animals and Housing:

  • Species: Male Sprague-Dawley rats.

  • Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

1.2. This compound Administration:

  • Compound Preparation: Dissolve this compound in a vehicle solution of 10% (v/v) dimethyl sulfoxide (B87167) (DMSO) in saline.

  • Dosage: 0.1 nM.

  • Route of Administration: Intracerebroventricular (icv) injection. A surgical procedure to implant a guide cannula is required prior to the experiment.

  • Timing: Administer this compound or vehicle 15-30 minutes prior to the behavioral test.

1.3. Behavioral Apparatus:

  • A Y-maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) positioned at 120° angles from each other.

1.4. Experimental Procedure:

  • Habituation: Handle the rats for several days before the experiment to reduce stress. On the day of the experiment, allow the rats to acclimate to the testing room for at least 30 minutes.

  • Testing:

    • Place the rat at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries using a video camera. An arm entry is counted when all four paws of the rat are within the arm.

    • An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).

  • Data Analysis:

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

    • Compare the percentage of alternation between the this compound and vehicle groups using an appropriate statistical test (e.g., two-tailed unpaired t-test).

    • The total number of arm entries can be used as a measure of locomotor activity.

Protocol 2: Novel Object Recognition (NOR) for Recognition Memory

This is a general protocol for the NOR task. The optimal this compound dosage and administration timing for this specific task may require empirical determination. A starting point of 0.1 nM administered icv 15-30 minutes before the training phase is suggested based on effective doses in other memory tasks.

2.1. Animals and Housing:

  • Species: Adult rats or mice.

  • Housing: As described in Protocol 1.1.

2.2. This compound Administration:

  • Compound Preparation: As described in Protocol 1.2.

  • Suggested Dosage: 0.1 nM (requires optimization).

  • Route of Administration: Intracerebroventricular (icv).

  • Suggested Timing: 15-30 minutes prior to the training (T1) session.

2.3. Behavioral Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • A set of different objects that are of similar size and cannot be easily displaced by the animal. The objects should not have any inherent rewarding or aversive properties.

2.4. Experimental Procedure:

  • Habituation:

    • Day 1: Allow each animal to freely explore the empty arena for 5-10 minutes.

    • Day 2: Repeat the habituation session.

  • Training (T1):

    • Day 3: Place two identical objects in the arena.

    • Place the animal in the arena, equidistant from both objects, and allow it to explore for 5-10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

  • Testing (T2):

    • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the animal back in the arena.

    • One of the original objects is replaced with a novel object.

    • Allow the animal to explore for 5 minutes and record the time spent exploring the familiar and the novel object.

2.5. Data Analysis:

  • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

  • Compare the DI between the this compound and vehicle groups.

Protocol 3: Contextual Fear Conditioning for Associative Memory

This is a general protocol for contextual fear conditioning. The optimal this compound dosage and administration timing for this task should be determined empirically. Administration prior to the conditioning phase is a common approach for assessing effects on memory acquisition.

3.1. Animals and Housing:

  • Species: Adult mice.

  • Housing: As described in Protocol 1.1.

3.2. This compound Administration:

  • Compound Preparation: As described in Protocol 1.2.

  • Suggested Dosage: 0.1 nM (requires optimization).

  • Route of Administration: Intracerebroventricular (icv).

  • Suggested Timing: 15-30 minutes prior to the conditioning session.

3.3. Behavioral Apparatus:

  • A fear conditioning chamber equipped with a grid floor for delivering a mild foot shock, a speaker for an auditory cue (if performing cued fear conditioning), and a video camera to record behavior.

3.4. Experimental Procedure:

  • Conditioning (Day 1):

    • Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

    • Present a conditioned stimulus (CS), which is the context of the chamber itself.

    • Deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds). One to three shocks are typically delivered with an inter-shock interval.

    • Remove the mouse from the chamber after a post-shock period (e.g., 30 seconds).

  • Contextual Memory Test (Day 2):

    • Place the mouse back into the same conditioning chamber 24 hours after conditioning.

    • Record the animal's behavior for a set period (e.g., 5 minutes) without delivering any shocks.

    • Measure the amount of time the animal spends "freezing" (i.e., complete immobility except for respiratory movements).

3.5. Data Analysis:

  • Calculate the percentage of time spent freezing during the contextual memory test.

  • Compare the freezing behavior between the this compound and vehicle groups. Increased freezing time in the this compound group would suggest an enhancement of fear memory.

References

Application Notes and Protocols for HFI-419 in Cognitive Enhancement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-419 is a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP), a zinc metalloprotease implicated in cognitive processes. Inhibition of IRAP by this compound has been shown to enhance memory in preclinical rodent models, making it a compound of significant interest for the development of novel cognitive enhancers. These application notes provide a summary of key in vivo data and detailed protocols for assessing the cognitive-enhancing effects of this compound in rodents.

Mechanism of Action

This compound exerts its cognitive-enhancing effects by inhibiting the enzymatic activity of IRAP.[1] IRAP is co-localized with the glucose transporter GLUT4 in vesicles within hippocampal neurons.[1] The proposed mechanism of action involves the inhibition of IRAP leading to an increased translocation of GLUT4 to the neuronal membrane, thereby enhancing glucose uptake into neurons. This increased energy substrate availability is thought to support synaptic plasticity and improve cognitive functions such as learning and memory.[1] Furthermore, studies have shown that IRAP inhibitors can increase dendritic spine density in hippocampal neurons, a structural correlate of enhanced synaptic connectivity and memory formation.[2]

Data Presentation

The following tables summarize the quantitative data from key in vivo cognitive enhancement studies involving this compound.

Table 1: this compound Dosage and Administration in Cognitive Enhancement Studies

CompoundSpeciesRoute of AdministrationDosage RangeVehicleReference
This compoundRatIntracerebroventricular (i.c.v.)0.1 - 1 nmol10% (v/v) DMSO in saline[3][4]

Table 2: Effects of this compound on Cognitive Performance in Rodent Models

Cognitive TaskSpeciesThis compound Dose (i.c.v.)Key FindingsReference
Novel Object RecognitionRat0.1 nmol, 1 nmolSignificantly improved recognition of the novel object compared to vehicle-treated controls.[3][4]
Spontaneous AlternationRat0.1 nmolSignificantly enhanced spontaneous alternation scores compared to vehicle-treated controls.[2][3][4]
Spontaneous AlternationRat1 nmolNo significant difference in spontaneous alternation scores compared to vehicle-treated controls, suggesting a bell-shaped dose-response curve.[1]

Experimental Protocols

Protocol for Spontaneous Alternation Task (Y-Maze)

This protocol is designed to assess spatial working memory in rats following intracerebroventricular (i.c.v.) administration of this compound.

Materials:

  • Y-maze apparatus (three identical arms, e.g., 40 cm long, 10 cm wide, with 20 cm high walls)

  • This compound

  • Vehicle (10% v/v DMSO in sterile saline)

  • Microsyringe for i.c.v. injection

  • Animal scale

  • Stopwatch

  • Video tracking software (optional, but recommended for accurate data collection)

  • 70% Ethanol (B145695) for cleaning

Procedure:

  • Animal Habituation:

    • House male Sprague-Dawley rats (250-300 g) individually in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.

    • Handle the rats for 5 minutes daily for at least 3 days prior to the experiment to acclimate them to the experimenter.

    • On the day of the experiment, allow the rats to acclimate to the testing room for at least 1 hour before the task begins.

  • Drug Administration (i.c.v.):

    • Prepare a stock solution of this compound in 10% (v/v) DMSO. Dilute with sterile saline to the final desired concentrations (e.g., 0.1 nmol/µl and 1 nmol/µl).

    • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Secure the rat in a stereotaxic frame.

    • Perform the i.c.v. injection into the lateral ventricle. For a 2 µl injection volume, administer the solution slowly over 2 minutes.

    • The control group should receive an equivalent volume of the vehicle (10% v/v DMSO in saline).

    • Allow the animal to recover from anesthesia before proceeding with the behavioral task.

  • Spontaneous Alternation Task:

    • Gently place the rat at the end of one arm of the Y-maze, facing away from the center.

    • Allow the rat to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries using a video camera or manual observation. An arm entry is defined as all four paws entering the arm.

    • After the 8-minute session, return the rat to its home cage.

    • Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

  • Data Analysis:

    • An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).

    • Calculate the percentage of spontaneous alternation using the following formula: % Alternation = (Number of Alternations / (Total Number of Arm Entries - 2)) * 100

    • Compare the mean % alternation between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

Protocol for Novel Object Recognition Task

This protocol assesses recognition memory in rats following i.c.v. administration of this compound.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (A and B), and a third novel object (C). Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the rats cannot displace them.

  • This compound

  • Vehicle (10% v/v DMSO in sterile saline)

  • Microsyringe for i.c.v. injection

  • Animal scale

  • Stopwatch

  • Video tracking software (optional)

  • 70% Ethanol for cleaning

Procedure:

  • Animal Habituation:

    • Follow the same habituation procedure as described in the Spontaneous Alternation Task protocol.

    • On three consecutive days prior to the training session, place each rat in the empty open field arena for 10 minutes to habituate to the environment.

  • Drug Administration (i.c.v.):

    • Administer this compound or vehicle as described in the Spontaneous Alternation Task protocol. The timing of administration relative to the training and testing phases should be consistent across all animals.

  • Training Session (Familiarization):

    • Place two identical objects (A1 and A2) in the open field arena, typically in opposite corners.

    • Gently place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).

    • Record the time the rat spends actively exploring each object (sniffing, touching with nose or paws).

    • After the training session, return the rat to its home cage.

  • Retention Interval:

    • A retention interval is the period between the training and testing sessions. A 24-hour interval is commonly used to assess long-term recognition memory.[4]

  • Testing Session:

    • After the retention interval, place one of the familiar objects (A) and one novel object (C) in the same locations as in the training session.

    • Place the rat back into the center of the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object and the novel object.

    • Thoroughly clean the objects and the arena with 70% ethanol between each animal.

  • Data Analysis:

    • Calculate the discrimination index (DI) to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

    • A positive DI indicates a preference for the novel object and intact recognition memory.

    • Compare the mean DI between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

Mandatory Visualizations

HFI419_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IRAP IRAP This compound->IRAP Inhibition Vesicle GLUT4 Vesicle IRAP->Vesicle Inhibition of Translocation (Proposed Basal State) GLUT4_mem GLUT4 Glucose_Uptake Increased Neuronal Glucose Uptake GLUT4_mem->Glucose_Uptake Vesicle->GLUT4_mem Translocation IRAP_ves IRAP GLUT4_ves GLUT4 Glucose Glucose Glucose->GLUT4_mem Transport Cognitive_Enhancement Cognitive Enhancement (e.g., Enhanced Memory) Synaptic_Plasticity Enhanced Synaptic Plasticity (Increased Dendritic Spines) Synaptic_Plasticity->Cognitive_Enhancement Glucose_Uptake->Synaptic_Plasticity

Caption: Proposed mechanism of this compound action.

Experimental_Workflow_Spontaneous_Alternation cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment Habituation Animal Habituation (3-5 days) Acclimation Acclimation to Testing Room (1 hr) Habituation->Acclimation Drug_Admin This compound/Vehicle Administration (i.c.v.) Acclimation->Drug_Admin Recovery Recovery from Anesthesia Drug_Admin->Recovery Y_Maze Spontaneous Alternation Task in Y-Maze (8 min) Recovery->Y_Maze Data_Analysis Data Analysis (% Alternation) Y_Maze->Data_Analysis Statistical_Analysis Statistical Comparison Data_Analysis->Statistical_Analysis

Caption: Workflow for Spontaneous Alternation Task.

Experimental_Workflow_Novel_Object_Recognition cluster_pre_experiment Pre-Experiment cluster_experiment_day1 Experiment Day 1: Training cluster_retention Retention Interval cluster_experiment_day2 Experiment Day 2: Testing cluster_post_experiment Post-Experiment Habituation Arena Habituation (3 days) Drug_Admin This compound/Vehicle Administration (i.c.v.) Habituation->Drug_Admin Training Training Session (Familiarization with 2 identical objects) Drug_Admin->Training Retention 24 hours Training->Retention Testing Testing Session (1 familiar, 1 novel object) Retention->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis Statistical_Analysis Statistical Comparison Data_Analysis->Statistical_Analysis

Caption: Workflow for Novel Object Recognition Task.

References

Application Notes and Protocols for Studying GLUT4 Trafficking Using HFI-419

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HFI-419, a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), to investigate the trafficking of Glucose Transporter 4 (GLUT4). Understanding the modulation of GLUT4 translocation is critical in various research fields, including diabetes, neuroscience, and metabolic disorders.

This compound has emerged as a valuable chemical tool to dissect the molecular machinery governing the movement of GLUT4 to the plasma membrane. It has been demonstrated that the cognitive-enhancing effects of this compound are mediated through a GLUT4-dependent mechanism, highlighting the intricate link between glucose metabolism and neuronal function.[1] Inhibition of IRAP by this compound leads to an increase in dendritic spine density and glucose uptake in hippocampal neurons.[1]

Mechanism of Action

This compound is an allosteric inhibitor of IRAP, a transmembrane zinc metalloprotease that is co-localized with GLUT4 in specialized vesicles.[1][2] In the basal state, IRAP plays a crucial role in retaining GLUT4-containing vesicles intracellularly.[3] By inhibiting IRAP, this compound disrupts this retention mechanism, leading to increased translocation of GLUT4 to the plasma membrane and subsequently enhanced glucose uptake. This process is thought to be independent of the canonical insulin (B600854) signaling pathway.

Key Applications

  • Investigation of non-insulin-dependent GLUT4 trafficking: this compound provides a unique tool to study the molecular players and pathways involved in GLUT4 translocation that are distinct from the classical insulin signaling cascade.

  • Neuroscience Research: Given the demonstrated effects of this compound on dendritic spine density and cognitive function, it is a valuable compound for exploring the role of neuronal glucose uptake in synaptic plasticity and memory formation.[1][4]

  • Drug Discovery: As a modulator of GLUT4 trafficking, this compound and its analogs can be used as lead compounds or pharmacological probes in the development of novel therapeutics for metabolic and neurological disorders.

Data Presentation

ParameterCell TypeThis compound ConcentrationVehicle ControlOutcomeReference
Spontaneous Alternation ScoreRat (in vivo, i.c.v.)0.1 nmolVehicleSignificantly enhanced[4]
Novel Object RecognitionRat (in vivo, i.c.v.)0.1 and 1 nmolVehicleBetter recognition[4]
Locomotor ActivityRat (in vivo, i.c.v.)0.1 and 1 nmolVehicleNo significant difference[4]
Anxiety Levels (Elevated Plus Maze)Rat (in vivo, i.c.v.)0.1 and 1 nmolVehicleNo significant difference[4]
Dendritic Spine DensityPrimary Hippocampal NeuronsNot SpecifiedVehicleIncreased[1]
Glucose UptakeHippocampal NeuronsNot SpecifiedVehicleIncreased[1]

Experimental Protocols

Protocol 1: Assessment of GLUT4 Translocation in Cultured Neurons using Immunocytochemistry

Objective: To visualize and quantify the effect of this compound on the translocation of GLUT4 to the plasma membrane of cultured neurons.

Materials:

  • Primary hippocampal or cortical neuron cultures

  • This compound (stock solution in DMSO)

  • Neuronal culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against the extracellular domain of GLUT4

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Plate and culture primary neurons to the desired maturity.

  • Prepare working solutions of this compound in neuronal culture medium at various concentrations. A vehicle control (DMSO) should be included.

  • Treat the neurons with this compound or vehicle for the desired time period (e.g., 30 minutes, 1 hour, 2 hours).

  • Wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • For surface GLUT4 staining (non-permeabilized):

    • Incubate the cells with the primary antibody against the extracellular domain of GLUT4 in blocking buffer for 1 hour at room temperature.

  • For total GLUT4 staining (permeabilized):

    • Incubate the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Incubate with blocking buffer for 30 minutes.

    • Incubate the cells with the primary antibody against GLUT4 in blocking buffer for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips with a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm to determine the extent of GLUT4 translocation.

Protocol 2: Measurement of Glucose Uptake in Cultured Cells

Objective: To quantify the effect of this compound on glucose uptake in cultured cells (e.g., neurons, adipocytes).

Materials:

  • Cultured cells (e.g., primary neurons, 3T3-L1 adipocytes)

  • This compound (stock solution in DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloretin (glucose transport inhibitor)

  • Scintillation counter or fluorescence plate reader

  • Cell lysis buffer

Procedure:

  • Seed and culture cells to confluency in appropriate multi-well plates.

  • Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

  • Serum-starve the cells for 2-4 hours prior to the experiment.

  • Wash the cells twice with KRH buffer.

  • Pre-incubate the cells with this compound or vehicle control in KRH buffer for the desired time.

  • Add 2-deoxy-D-[³H]glucose or 2-NBDG to the wells and incubate for a short period (e.g., 5-10 minutes). To determine non-specific uptake, include a set of wells treated with phloretin.

  • To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer.

  • Lyse the cells with cell lysis buffer.

  • For 2-deoxy-D-[³H]glucose:

    • Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

  • For 2-NBDG:

    • Measure the fluorescence of the lysate using a fluorescence plate reader.

  • Normalize the glucose uptake to the total protein concentration of each sample.

Visualizations

HFI419_Mechanism_of_Action cluster_Vesicle GLUT4 Storage Vesicle (GSV) cluster_Membrane Plasma Membrane IRAP IRAP Retention Intracellular Retention IRAP->Retention promotes GLUT4 GLUT4 Translocation Translocation GLUT4->Translocation GLUT4_Membrane GLUT4 GlucoseUptake Glucose Uptake GLUT4_Membrane->GlucoseUptake facilitates HFI419 This compound HFI419->IRAP inhibits Retention->Translocation inhibits Translocation->GLUT4_Membrane inserts

Caption: Mechanism of this compound action on GLUT4 trafficking.

Experimental_Workflow_GLUT4_Translocation start Start: Cultured Neurons treatment Treat with this compound or Vehicle start->treatment fixation Fix with 4% PFA treatment->fixation staining Immunostain for surface GLUT4 fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Quantify Membrane Fluorescence imaging->analysis end End: Assess GLUT4 Translocation analysis->end

Caption: Workflow for assessing GLUT4 translocation.

References

Application Notes and Protocols for HFI-419 in Vasospasm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasospasm, the sudden constriction of blood vessels, can lead to a dangerous reduction in blood flow and is a critical factor in various cardiovascular pathologies, including coronary artery vasospasm and cerebral vasospasm following subarachnoid hemorrhage. Research into therapeutic interventions for vasospasm is crucial for developing effective treatments. HFI-419, a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), has emerged as a promising compound in this area of research. These application notes provide detailed protocols and data derived from key studies on the use of this compound in vasospasm research, intended to guide researchers in their experimental design and execution.

This compound's mechanism of action in preventing vasospasm is linked to its ability to inhibit IRAP, which in turn improves endothelial function and counteracts pathological vasoconstriction. This document outlines the experimental procedures to investigate these effects, presents quantitative data from relevant studies, and illustrates the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effect of this compound on acetylcholine-induced vasospasm in a rabbit model of endothelial dysfunction.

Table 1: Effect of this compound on Acetylcholine-Induced Vascular Response in Aortic Rings with Severe Vasoconstriction

Treatment GroupVascular Response (% Relaxation/Constriction)p-value
Homocysteine-treated (Vasoconstriction)79.2 ± 37% Constriction< 0.05
Homocysteine + this compound11.5 ± 8.9% Relaxation< 0.05

Data from a study where vascular dysfunction was induced by 3mM homocysteine, leading to a strong vasoconstrictive response to acetylcholine (B1216132). This compound treatment significantly reversed this effect, promoting relaxation.[1]

Table 2: Effect of this compound on Acetylcholine-Induced Vascular Response in Aortic Rings with Mild Vasoconstriction

Treatment GroupVascular Response (% Relaxation/Constriction)p-value
Homocysteine-treated (Mild Vasoconstriction)11.1 ± 5.2% Constriction< 0.05
Homocysteine + this compound34.9 ± 4.6% Relaxation< 0.05

In a group with a milder vasoconstrictive response to acetylcholine following homocysteine treatment, this compound still demonstrated a significant therapeutic effect by promoting vasodilation.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the research article by El-Hawli et al. (2017), which investigated the effect of this compound on acetylcholine-mediated vasoconstriction.

Protocol 1: Induction of Vascular Dysfunction and Assessment of Vasoreactivity

Objective: To induce endothelial dysfunction in isolated rabbit aortic rings and to assess the effect of this compound on acetylcholine-induced vasoreactivity.

Materials:

  • New Zealand white rabbits

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4·7H2O 1.2, CaCl2 2.5, NaHCO3 25, glucose 11.1)

  • Homocysteine (Hcy)

  • This compound

  • Acetylcholine (ACh)

  • Phenylephrine (B352888)

  • Organ bath system for isometric tension recording

  • Dissection microscope and surgical instruments

Procedure:

  • Aortic Ring Preparation:

    • Euthanize a New Zealand white rabbit and excise the abdominal aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, carefully remove adherent connective and adipose tissue.

    • Cut the aorta into 3-4 mm wide rings.

  • Induction of Vascular Dysfunction:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g, with solution changes every 15 minutes.

    • To induce vascular dysfunction, incubate the aortic rings with 3 mM homocysteine for 1 hour.[1]

  • This compound Treatment:

    • For the treatment group, add this compound to the organ bath 5 minutes prior to the assessment of vascular function. The optimal concentration of this compound should be determined based on dose-response studies.

  • Assessment of Vasoreactivity:

    • Pre-contract the aortic rings with phenylephrine (e.g., 10^-6 M) to achieve a stable contraction plateau.

    • Once a stable contraction is achieved, perform a cumulative concentration-response curve to acetylcholine (e.g., 10^-9 to 10^-5 M) to assess endothelium-dependent relaxation or paradoxical vasoconstriction.

    • Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-contraction induced by phenylephrine.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Aortic Ring Preparation cluster_incubation Induction of Dysfunction & Treatment cluster_assessment Assessment of Vasoreactivity A Euthanize Rabbit and Excise Abdominal Aorta B Place Aorta in Ice-Cold Krebs-Henseleit Solution A->B C Clean and Cut Aorta into 3-4 mm Rings B->C D Mount Rings in Organ Bath and Equilibrate C->D E Incubate with 3 mM Homocysteine for 1 hour D->E F Add this compound (Treatment Group) 5 min prior to assessment E->F G Pre-contract with Phenylephrine F->G H Cumulative Doses of Acetylcholine G->H I Record Isometric Tension H->I

Caption: Experimental workflow for assessing the effect of this compound on vasoreactivity.

Signaling Pathways

Acetylcholine-Induced Vasoconstriction in Endothelial Dysfunction

Under normal physiological conditions, acetylcholine binding to M3 muscarinic receptors on endothelial cells stimulates the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), leading to vasodilation. However, in a state of endothelial dysfunction, the bioavailability of NO is reduced. Consequently, acetylcholine acting on M3 receptors on vascular smooth muscle cells directly triggers a signaling cascade that results in vasoconstriction.[1] This pathway involves the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

Acetylcholine_Vasoconstriction_Pathway cluster_endothelial_cell Vascular Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor Ca Ca2+ SR->Ca releases Calmodulin Calmodulin Ca->Calmodulin binds MLCK Myosin Light Chain Kinase Calmodulin->MLCK activates Myosin Myosin Light Chains MLCK->Myosin phosphorylates Contraction Vasoconstriction Myosin->Contraction

Caption: Acetylcholine-induced vasoconstriction pathway in dysfunctional endothelium.

Proposed Mechanism of this compound in Preventing Vasospasm

This compound, as an inhibitor of IRAP, is proposed to prevent vasospasm by improving endothelial function and increasing the bioavailability of nitric oxide (NO). While the precise molecular cascade is still under investigation, a plausible mechanism is that IRAP inhibition leads to an upregulation or increased activation of endothelial nitric oxide synthase (eNOS). This enhanced eNOS activity produces more NO, which then diffuses to the vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which converts GTP to cGMP. The increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation), thereby counteracting the vasoconstrictive signals.

HFI419_Mechanism_of_Action cluster_endothelial Endothelial Cell cluster_smc Vascular Smooth Muscle Cell HFI419 This compound IRAP IRAP HFI419->IRAP inhibits eNOS eNOS IRAP->eNOS negatively regulates (proposed) NO Nitric Oxide eNOS->NO produces sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP produces from GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation promotes

References

Application Notes and Protocols for HFI-419 Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the neuroprotective efficacy of HFI-419, an inhibitor of insulin-regulated aminopeptidase (B13392206) (IRAP). The protocols detailed below are intended to guide researchers in assessing the compound's potential to mitigate neuronal damage in models of ischemic stroke and to elucidate its underlying mechanism of action, with a focus on its potential modulation of neuroinflammatory pathways.

Introduction

This compound is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP) that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1][2][3][4] Studies have shown that administration of this compound after an ischemic event can reduce infarct volume and improve neurological and motor function.[1][3][4][5] The proposed mechanism of action for its neuroprotective effects involves the modulation of neuroinflammatory processes.[1][3][6] IRAP expression has been observed to be upregulated in activated microglia and astrocytes following stroke, suggesting a role for this enzyme in the neuroinflammatory cascade.[1][3]

A key pathway in neuroinflammation is the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation of pro-inflammatory cytokines such as IL-1β and IL-18 through the activation of caspase-1.[7][8][9] Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of various neurodegenerative diseases.[7][8] While a direct link between this compound and the NLRP3 inflammasome has yet to be definitively established, its role in modulating neuroinflammation makes this pathway a critical area of investigation.

These notes will provide a tiered experimental approach, from initial in vitro screening to more complex in vivo studies, to thoroughly characterize the neuroprotective potential of this compound.

Data Presentation

The following tables summarize the key quantitative data from a preclinical study of this compound in a conscious rat model of ischemic stroke (transient middle cerebral artery occlusion).[1][4][5]

Table 1: Effect of this compound on Infarct Volume at 72h Post-Stroke

Treatment GroupDose (nmol)Administration Time Post-Stroke (h)Striatal Infarct Volume (mm³) (Mean ± SEM)Cortical Infarct Volume (mm³) (Mean ± SEM)Total Infarct Volume (mm³) (Mean ± SEM)
Vehicle-235.26 ± 2.24128.80 ± 16.38164.06 ± 17.95
This compound0.1219.62 ± 3.18 51.51 ± 10.46 71.13 ± 13.04
This compound1220.45 ± 2.5660.81 ± 8.12 81.26 ± 9.87
This compound1623.59 ± 2.42*41.07 ± 17.48 64.66 ± 18.99

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data extracted from a study using a conscious rat model of ischemic stroke.[1][4][5]

Table 2: Effect of this compound on Neurological Deficit Scores

Treatment GroupDose (nmol)Administration Time Post-Stroke (h)Neurological Score at 24h (Mean ± SEM)Neurological Score at 70h (Mean ± SEM)
Sham--0.50 ± 0.220.45 ± 0.21
Vehicle-24.50 ± 0.343.86 ± 0.48
This compound0.122.50 ± 0.43 2.00 ± 0.45
This compound122.71 ± 0.42 2.14 ± 0.45
This compound163.00 ± 0.382.29 ± 0.42

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Neurological scores were assessed on a scale where a higher score indicates greater deficit.[5]

Table 3: Effect of this compound on Motor Function (Rotarod and Ledge-Beam Tests)

Treatment GroupDose (nmol)Administration Time Post-Stroke (h)Rotarod Performance at 70h (Time on rod, s) (Mean ± SEM)Ledge-Beam Foot Faults at 24h (%) (Mean ± SEM)
Vehicle-2 / 64.33 ± 0.6471.72 ± 7.91
This compound166.71 ± 0.62*-
This compound0.12-18.70 ± 4.20
This compound12-22.61 ± 7.65

*p < 0.05, ***p < 0.001 vs. Vehicle.[4][5]

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assays

1. Oxygen-Glucose Deprivation (OGD) Model in Primary Neuronal Cultures

This model simulates ischemic conditions in vitro.

  • Cell Culture: Culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups on poly-D-lysine coated plates. Maintain cultures for 10-14 days to allow for maturation.

  • OGD Procedure:

    • Replace the normal culture medium with a glucose-free DMEM/Neurobasal medium.

    • Place the culture plates in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) at 37°C for a predetermined duration (e.g., 60-90 minutes) to induce neuronal injury.

    • Terminate OGD by returning the cultures to a normoxic incubator (95% air, 5% CO₂) and replacing the OGD medium with the original, glucose-containing culture medium.

  • This compound Treatment: Add this compound at various concentrations to the culture medium immediately after the OGD period to mimic a therapeutic intervention.

  • Assessment of Neuroprotection (24h post-OGD):

    • Cell Viability:

      • MTT Assay: Measures mitochondrial reductase activity in viable cells.

      • LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Apoptosis:

      • TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

      • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases.

2. Assessment of NLRP3 Inflammasome Activation in Microglia

  • Cell Culture: Use primary microglia or a microglial cell line (e.g., BV-2).

  • Inflammasome Activation:

    • Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

    • Activation (Signal 2): Following priming, stimulate the cells with an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) for 1 hour.

  • This compound Treatment: Co-incubate cells with this compound during the priming and/or activation step to determine its effect on inflammasome activation.

  • Analysis:

    • Western Blot: Analyze cell lysates for the expression of NLRP3, ASC, and cleaved caspase-1 (p20 subunit). Analyze the culture supernatant for secreted IL-1β.

    • ELISA: Quantify the concentration of IL-1β and IL-18 in the culture supernatant.

In Vivo Neuroprotection Studies

1. Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rodents

This is a widely used model of focal cerebral ischemia.

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the animal and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a filament (e.g., a 4-0 monofilament nylon suture with a rounded tip) into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • This compound Administration: Administer this compound via a relevant route (e.g., intracerebroventricularly or intravenously) at specific time points post-occlusion (e.g., 2 hours and 6 hours) as previously described.[1][3][4]

  • Outcome Measures:

    • Neurological Scoring: Assess neurological deficits at 24 and 72 hours post-tMCAO using a standardized scoring system.

    • Motor Function Tests: Evaluate motor coordination and balance using tests such as the rotarod and beam walk at various time points.

    • Infarct Volume Measurement: At 72 hours post-tMCAO, euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Histology and Immunohistochemistry: Perfuse a subset of animals and prepare brain sections for staining with neuronal markers (e.g., NeuN, MAP2) to assess neuronal loss and markers for gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).[1]

Mechanism of Action Studies

1. Western Blotting for Signaling Pathway Analysis

  • Sample Preparation: Homogenize brain tissue from the ischemic core and penumbra of this compound- and vehicle-treated animals.

  • Procedure:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against key proteins in the NLRP3 inflammasome pathway (NLRP3, ASC, cleaved caspase-1) and downstream inflammatory markers.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometrically analyze the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

2. Immunofluorescence Staining for Protein Localization

  • Sample Preparation: Use fixed, frozen, or paraffin-embedded brain sections.

  • Procedure:

    • Permeabilize and block the tissue sections.

    • Incubate with primary antibodies against IRAP and cell-type-specific markers (e.g., NeuN for neurons, GFAP for astrocytes, Iba1 for microglia) to determine the cellular localization of IRAP expression post-stroke.

    • To investigate the effect of this compound on inflammasome activation in specific cell types, co-stain with antibodies against NLRP3 or cleaved caspase-1.

    • Incubate with fluorescently labeled secondary antibodies.

    • Mount the sections with a DAPI-containing mounting medium to visualize the nuclei.

  • Analysis: Acquire images using a confocal or fluorescence microscope and analyze the co-localization of proteins.

Visualizations

Signaling Pathway

HFI419_Neuroprotection_Pathway cluster_upstream Ischemic Insult cluster_irap IRAP Activity cluster_downstream Neuroinflammatory Cascade Ischemia Ischemia IRAP IRAP Ischemia->IRAP Upregulates NLRP3_Inflammasome NLRP3 Inflammasome Activation IRAP->NLRP3_Inflammasome Potentially Modulates Neuroinflammation Neuroinflammation IRAP->Neuroinflammation Contributes to This compound This compound This compound->IRAP Inhibits Neuronal_Damage Neuronal Damage This compound->Neuronal_Damage Reduces Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b_IL18 Mature IL-1β & IL-18 Caspase1->IL1b_IL18 IL1b_IL18->Neuroinflammation Neuroinflammation->Neuronal_Damage

Caption: Proposed mechanism of this compound neuroprotection.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_moa Mechanism of Action OGD Oxygen-Glucose Deprivation (OGD) in Neurons Viability Assess Cell Viability (MTT, LDH) OGD->Viability Apoptosis Assess Apoptosis (TUNEL, Caspase-3/7) OGD->Apoptosis tMCAO tMCAO Model in Rodents Microglia NLRP3 Inflammasome Activation in Microglia Inflam_Markers Measure Inflammatory Markers (Western Blot, ELISA for IL-1β) Microglia->Inflam_Markers Behavior Neurological & Motor Function Tests tMCAO->Behavior Infarct Infarct Volume Measurement (TTC) tMCAO->Infarct Histo Histology & IHC (NeuN, GFAP, Iba1) tMCAO->Histo WB Western Blot of Brain Tissue (NLRP3, Caspase-1) tMCAO->WB IF Immunofluorescence (IRAP, NLRP3, Cell Markers) Logical_Relationship HFI419 This compound IRAP_Inhibition IRAP Inhibition HFI419->IRAP_Inhibition Mod_Neuroinflammation Modulation of Neuroinflammation IRAP_Inhibition->Mod_Neuroinflammation Dec_NLRP3 Decreased NLRP3 Inflammasome Activity (Hypothesized) Mod_Neuroinflammation->Dec_NLRP3 Reduced_Neuronal_Damage Reduced Neuronal Damage Mod_Neuroinflammation->Reduced_Neuronal_Damage Dec_NLRP3->Reduced_Neuronal_Damage Improved_Outcome Improved Functional Outcome Reduced_Neuronal_Damage->Improved_Outcome

References

HFI-419: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of HFI-419 solutions, along with information on its stability and biological context. This compound is a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc metalloprotease involved in various physiological processes, including cognitive function and glucose metabolism.

Chemical Properties and Solubility

This compound, with the systematic name (±)-Ethyl-2-acetamido-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate, is a benzopyran derivative. Its properties are summarized in the table below.

PropertyValueReference
Molecular Weight 354.36 g/mol
Appearance Off-white powder
Purity ≥97% (HPLC)
Solubility DMSO: 100 mg/mL
Aqueous (pH 6.5): ≥50 µg/mL (≥140 µM)
Storage (Solid) 2-8°C

Solution Preparation and Stability

Proper preparation and storage of this compound solutions are critical for reproducible experimental results. The following protocols are recommended for preparing stock and working solutions.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 354.36 g/mol

    • Example: For 1 mL of a 10 mM stock solution, weigh out 3.54 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[1]

Stability of Stock Solution:

Storage ConditionSolventStabilityReference
-20°CDMSOUp to 3 months
Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, HEPES) or cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock in the same solvent before the final dilution into the aqueous medium.[2]

  • Final Dilution: Add the desired volume of the this compound stock or intermediate dilution to the aqueous buffer or cell culture medium to achieve the final working concentration.

    • Important: The final concentration of DMSO in the experimental setup should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[3]

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inversion.

  • Use: Use the freshly prepared aqueous working solution immediately for your experiments.

Stability of Aqueous Working Solutions:

Aqueous solutions of this compound are less stable than DMSO stock solutions and should be prepared fresh for each experiment. Long-term storage of aqueous solutions is not recommended.

Experimental Workflows

The following diagrams illustrate the general workflows for preparing this compound solutions.

G cluster_stock Stock Solution Preparation calc Calculate Mass of this compound weigh Weigh this compound Powder calc->weigh add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store

Workflow for this compound stock solution preparation.

G cluster_working Working Solution Preparation thaw Thaw DMSO Stock Aliquot dilute Dilute in Aqueous Buffer/Medium thaw->dilute mix Mix Thoroughly dilute->mix use Use Immediately in Experiment mix->use G HFI419 This compound IRAP IRAP HFI419->IRAP inhibits GLUT4_vesicle GLUT4 Vesicle IRAP->GLUT4_vesicle regulates GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Neuronal Glucose Uptake GLUT4_translocation->Glucose_uptake Synaptic_plasticity Enhanced Synaptic Plasticity & Dendritic Spine Formation Glucose_uptake->Synaptic_plasticity G HFI419 This compound IRAP_inhibition IRAP Inhibition HFI419->IRAP_inhibition GLUT4_activity Increased GLUT4-mediated Glucose Uptake IRAP_inhibition->GLUT4_activity Dendritic_spine_density Increased Dendritic Spine Density GLUT4_activity->Dendritic_spine_density Mature_spines Increase in Mushroom/Stubby Spine Morphologies Dendritic_spine_density->Mature_spines Cognitive_enhancement Cognitive Enhancement Mature_spines->Cognitive_enhancement

References

Quantifying the Effects of HFI-419 on Synaptic Plasticity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-419 is a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP), a zinc-dependent M1 aminopeptidase implicated in cognitive function. Inhibition of IRAP has emerged as a promising therapeutic strategy for cognitive enhancement. These application notes provide detailed protocols for quantifying the effects of this compound on synaptic plasticity, a key cellular mechanism underlying learning and memory. The provided methodologies focus on electrophysiological assessment of long-term potentiation (LTP) and long-term depression (LTD), as well as morphological analysis of dendritic spine density.

Mechanism of Action: this compound and Synaptic Plasticity

This compound enhances synaptic plasticity primarily through the inhibition of IRAP. This inhibition is thought to lead to several downstream effects that collectively strengthen synaptic connections:

  • Increased Dendritic Spine Density: this compound has been shown to increase the density of dendritic spines, particularly those with mature, mushroom-like morphologies, which are associated with stable memories. This effect is believed to be mediated by increased glucose uptake in neurons via the GLUT4 transporter.[1]

  • Modulation of Pro-Cognitive Markers: Inhibition of IRAP can lead to an increase in the expression of key proteins involved in synaptic structure and plasticity, such as drebrin and microtubule-associated protein 2 (MAP2).[2]

  • Potentiation of Synaptic Transmission: By inhibiting IRAP, which is also known as the Angiotensin IV (AngIV) receptor (AT4 receptor), this compound is expected to mimic the effects of AngIV. AngIV and its analogs have been demonstrated to enhance LTP.[1][3]

Data Presentation: Quantitative Effects of IRAP Inhibition

The following tables summarize the expected quantitative effects of this compound and other IRAP inhibitors on key measures of synaptic plasticity.

Table 1: Electrophysiological Effects of IRAP Inhibition on Long-Term Potentiation (LTP)

ParameterTreatmentExpected ChangeQuantitative ValueReference
fEPSP SlopeNle¹-AngIV (AngIV analog)Increase63% increase over control[3]
fEPSP AmplitudeLosartan (AT1R blocker, restoring LTP)IncreaseRestoration to control levels[4]
Paired-Pulse Facilitation (PPF)Nle¹-AngIV (AngIV analog)No significant changeNot Applicable[3]

Note: Data for a direct this compound electrophysiology study on LTP is not yet available. The data from the AngIV analog Nle¹-AngIV is presented as a strong proxy for the expected effects of this compound due to their shared target (IRAP).

Table 2: Morphological Effects of IRAP Inhibition on Dendritic Spines

ParameterTreatmentExpected ChangeReference
Dendritic Spine DensityThis compoundIncrease[1]
Proportion of Mushroom/Stubby SpinesThis compoundIncrease[1]
Expression of Pre-synaptic Markers (VGLUT1, Synapsin)This compoundIncreased colocalization with new spines[1]

Experimental Protocols

Protocol 1: In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).

    • Adjust the stimulus intensity to elicit an fEPSP with a slope that is 30-40% of the maximum.

    • Record a stable baseline for at least 20-30 minutes.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF.

    • Bath-apply this compound to the slice and allow it to equilibrate for a predetermined period (e.g., 20-30 minutes) while continuing baseline stimulation.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.

  • Data Analysis:

    • Measure the slope of the fEPSP for each time point.

    • Normalize the fEPSP slope to the average baseline value.

    • Quantify the magnitude of LTP as the percentage increase in the normalized fEPSP slope during the last 10 minutes of the recording period compared to the baseline.

    • Compare the magnitude of LTP in this compound treated slices to vehicle-treated control slices.

Protocol 2: Quantification of Dendritic Spine Density

This protocol outlines the procedure for labeling and quantifying dendritic spines in cultured hippocampal neurons.

Materials:

  • Primary hippocampal neuron culture

  • This compound

  • Lipofection reagent

  • Plasmid encoding a fluorescent protein (e.g., GFP or RFP) to fill neurons

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium

  • Confocal microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software)

Methodology:

  • Cell Culture and Transfection:

    • Culture primary hippocampal neurons on coverslips.

    • At an appropriate in vitro day (e.g., DIV 10-12), transfect a subset of neurons with a fluorescent protein-encoding plasmid using a lipofection reagent to visualize neuronal morphology.

  • This compound Treatment:

    • Following transfection (e.g., 24-48 hours post-transfection), treat the cultures with the desired concentration of this compound or vehicle control for a specified duration (e.g., 24-72 hours).

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips onto slides using an appropriate mounting medium.

    • Acquire high-resolution z-stack images of the dendrites of transfected neurons using a confocal microscope with a high numerical aperture objective (e.g., 63x or 100x oil immersion).

  • Image Analysis:

    • Deconvolve the z-stack images to improve resolution.

    • Use image analysis software to trace the dendrites of interest.

    • Manually or semi-automatically identify and count dendritic spines along the traced dendritic segments.

    • Measure the length of the dendritic segment.

    • Calculate the dendritic spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).

    • Classify spines based on their morphology (e.g., thin, stubby, mushroom) if desired.

    • Compare the spine density and morphology between this compound treated and vehicle-treated neurons.

Mandatory Visualizations

HFI419_Signaling_Pathway HFI419 This compound IRAP IRAP (Insulin-Regulated Aminopeptidase) HFI419->IRAP Inhibits GLUT4_vesicle GLUT4 Vesicle IRAP->GLUT4_vesicle Regulates Trafficking Akt_CREB_BDNF Akt-CREB-BDNF Pathway IRAP->Akt_CREB_BDNF Modulates Plasma_Membrane Plasma Membrane GLUT4_vesicle->Plasma_Membrane Translocation Glucose_Uptake Increased Glucose Uptake Plasma_Membrane->Glucose_Uptake Facilitates Dendritic_Spine_Formation Increased Dendritic Spine Formation & Maturation Glucose_Uptake->Dendritic_Spine_Formation Promotes Akt_CREB_BDNF->Dendritic_Spine_Formation Promotes Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Dendritic_Spine_Formation->Synaptic_Plasticity Leads to

Caption: Proposed signaling pathway of this compound in enhancing synaptic plasticity.

LTP_Workflow Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr in aCSF) Slice_Prep->Recovery Recording Transfer to Recording Chamber & Electrode Placement Recovery->Recording Baseline Baseline fEPSP Recording (20-30 min) Recording->Baseline Treatment Bath Application of This compound or Vehicle Baseline->Treatment Induction LTP Induction (High-Frequency Stimulation) Treatment->Induction Post_Recording Post-Induction fEPSP Recording (≥60 min) Induction->Post_Recording Analysis Data Analysis: Normalized fEPSP Slope Post_Recording->Analysis

Caption: Experimental workflow for in vitro Long-Term Potentiation (LTP) assay.

Spine_Quantification_Workflow Culture Primary Hippocampal Neuron Culture Transfection Transfection with Fluorescent Protein Culture->Transfection Treatment Treatment with This compound or Vehicle Transfection->Treatment Fixation Fixation and Mounting Treatment->Fixation Imaging Confocal Microscopy (Z-stack acquisition) Fixation->Imaging Analysis Image Analysis: Dendrite Tracing & Spine Counting Imaging->Analysis Quantification Quantification: Spine Density & Morphology Analysis->Quantification

Caption: Workflow for dendritic spine density quantification.

References

Application Notes and Protocols for Studying Antigen Cross-Presentation with HFI-419

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antigen cross-presentation is a critical process by which professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), present exogenous antigens on Major Histocompatibility Complex (MHC) class I molecules to activate cytotoxic CD8+ T lymphocytes.[1][2][3] This pathway is essential for generating immune responses against tumors and viruses that do not directly infect APCs.[3] A key step in this process is the trimming of antigenic peptide precursors in endosomal compartments to the optimal length for MHC class I binding.[4][5]

Insulin-Regulated Aminopeptidase (IRAP) is a zinc metalloprotease that, along with ERAP1 and ERAP2, plays a crucial role in this final trimming of antigenic epitopes within the endosomal pathway.[4][5] Deficiency in IRAP has been shown to reduce antigen presentation by 50-70% in bone marrow-derived dendritic cells.[4]

HFI-419 is a potent and selective small molecule inhibitor of IRAP.[4][6] It serves as a valuable research tool to investigate the specific role of IRAP in the cross-presentation pathway. By inhibiting IRAP's enzymatic activity, this compound allows researchers to probe the contribution of this final peptide trimming step to the overall efficiency of antigen presentation to CD8+ T cells.[7][8] Recent studies have confirmed that this compound is active in blocking IRAP-dependent cross-presentation of certain epitopes.[8][9]

Mechanism of Action of IRAP in Antigen Cross-Presentation

Exogenous antigens are internalized by dendritic cells into endosomes or phagosomes. For cross-presentation, these antigens can follow two main pathways: the cytosolic pathway, where antigens are translocated to the cytosol for proteasomal degradation, or the vacuolar pathway, where processing occurs entirely within the endo-lysosomal compartment.[2][3]

In the vacuolar pathway, proteases like Cathepsin S degrade the antigen into smaller peptides.[2] These peptide precursors are further trimmed by aminopeptidases, including IRAP, which is localized in these endosomal vesicles.[4][5] IRAP trims the N-terminus of the peptides to the canonical 8-10 amino acid length required for stable binding to MHC class I molecules. These mature peptide-MHC I complexes are then transported to the cell surface for presentation to CD8+ T cells. This compound blocks this trimming step, leading to a reduced presentation of IRAP-dependent epitopes.

IRAP_Pathway cluster_DC Dendritic Cell cluster_Endosome Endosome/Phagosome Antigen Exogenous Antigen Peptide_Precursors Peptide Precursors Antigen->Peptide_Precursors Proteolysis IRAP IRAP Peptide_Precursors->IRAP Trimmed_Peptide Trimmed Peptide (8-10 aa) IRAP->Trimmed_Peptide N-terminal Trimming MHC_I MHC Class I pMHC_I Peptide-MHC-I Complex MHC_I->pMHC_I pMHC_I_Surface pMHC-I on Surface pMHC_I->pMHC_I_Surface Trafficking HFI419 This compound HFI419->IRAP Inhibition Trimmed_Peptide->MHC_I CD8_T_Cell CD8+ T Cell pMHC_I_Surface->CD8_T_Cell Activation

Caption: Role of IRAP in the vacuolar cross-presentation pathway and its inhibition by this compound.

Application Notes

This compound is a cell-permeable benzopyran-based inhibitor of IRAP, making it suitable for in vitro cell-based assays. Its selectivity for IRAP over other aminopeptidases like APN, ERAP1, and ERAP2 ensures targeted investigation of IRAP's function.[6]

Recommended Usage: this compound can be used to determine if the cross-presentation of a specific antigen or epitope is dependent on IRAP-mediated peptide trimming. This is achieved by comparing the level of antigen-specific CD8+ T cell activation in the presence and absence of the inhibitor. A significant reduction in T cell activation upon this compound treatment suggests an IRAP-dependent mechanism.

Properties of this compound:

Property Value Reference
Target Insulin-Regulated Aminopeptidase (IRAP) [4][7]
Ki Value 420 nM [6]
Mechanism Allosteric Inhibitor [10]
Solubility Good aqueous solubility [7]

| In Vitro Conc. | 0.1 nM - 10 µM (effective range depends on cell type and assay) |[7] |

General Experimental Design: A typical experiment involves incubating bone marrow-derived dendritic cells (BMDCs) with a model antigen (e.g., Ovalbumin, OVA) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO). After antigen processing and loading, the BMDCs are co-cultured with antigen-specific CD8+ T cells (e.g., OT-I T cells for OVA). The readout is the level of T cell activation or proliferation.

GroupBMDCsAntigen (OVA)InhibitorT Cells (OT-I)Purpose
1 ++Vehicle (DMSO)+Measures baseline cross-presentation.
2 ++This compound +Tests the effect of IRAP inhibition.
3 +-Vehicle (DMSO)+Negative control (no antigen).
4 +-This compound +Controls for inhibitor effect on T cells.

Experimental Protocols

Protocol 1: In Vitro Antigen Cross-Presentation Assay Using BMDCs

This protocol details the steps to assess the impact of this compound on the ability of BMDCs to cross-present soluble OVA to OT-I CD8+ T cells. The readout is T cell proliferation measured by CFSE dilution via flow cytometry.

BMDC_Workflow cluster_Day8 Assay Setup Day0 Day 0: Isolate BM & Differentiate BMDCs Day7 Day 7: Harvest BMDCs Day0->Day7 Plate_BMDC Plate BMDCs Day7->Plate_BMDC Day8 Day 8: Cross-Presentation Assay Day11 Day 11: Analyze T Cell Proliferation Isolate_OTI Isolate & Label OT-I T Cells with CFSE Coculture Add labeled OT-I T cells to BMDCs Isolate_OTI->Coculture Treat_HFI419 Pre-treat BMDCs with this compound or Vehicle Plate_BMDC->Treat_HFI419 Add_Antigen Add OVA Antigen Treat_HFI419->Add_Antigen Add_Antigen->Coculture Coculture->Day11

Caption: Experimental workflow for the in vitro cross-presentation assay.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • Spleen and lymph nodes from OT-I transgenic mice

  • Recombinant mouse GM-CSF

  • This compound (and appropriate solvent, e.g., DMSO)

  • Ovalbumin (OVA) protein

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • FACS Buffer (PBS + 2% FBS)

  • Complete RPMI-1640 medium

  • Antibodies for flow cytometry (e.g., anti-CD8, anti-CD45.1)

Procedure:

  • BMDC Generation (Day 0-7):

    • Isolate bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture bone marrow cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF for 7-8 days to differentiate into BMDCs.

  • OT-I T Cell Preparation (Day 8):

    • Isolate splenocytes and lymphocytes from an OT-I mouse.[11][12]

    • Prepare a single-cell suspension and lyse red blood cells.[11][12]

    • Label the cells with CFSE according to the manufacturer's protocol. This dye dilutes with each cell division, allowing for proliferation tracking.

  • Cross-Presentation Assay (Day 8):

    • Harvest immature BMDCs and plate them in a 96-well U-bottom plate at 1 x 10^5 cells/well.

    • Prepare serial dilutions of this compound in culture medium. Add the desired concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control to the BMDCs. Incubate for 1 hour at 37°C.

    • Add soluble OVA protein to the wells at a final concentration of 250 µg/mL.

    • Incubate for 4-6 hours at 37°C to allow for antigen uptake and processing.

    • Wash the BMDCs three times with PBS to remove excess antigen and inhibitor.

    • Add 2 x 10^5 CFSE-labeled OT-I T cells to each well.

    • Co-culture for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis (Day 11):

    • Harvest the cells from each well.

    • Stain with fluorescently-labeled antibodies against CD8 and a T cell marker (e.g., CD45.1 if using congenic mice) for 30 minutes at 4°C.[11][12]

    • Wash the cells three times with FACS buffer.[11][12]

    • Acquire data on a flow cytometer. Gate on the CD8+ T cell population and analyze the CFSE fluorescence histogram.

Protocol 2: T Cell Activation Readout (Alternative)

For a more rapid assessment, T cell activation can be measured by the upregulation of surface markers like CD69 or CD25 after 18-24 hours of co-culture.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Co-culture BMDCs and OT-I T cells for 18-24 hours.[11][13]

  • Harvest cells and stain with antibodies against CD8, and activation markers like CD69-eFluor450.[13]

  • Analyze by flow cytometry, gating on CD8+ T cells and quantifying the percentage of CD69+ cells.

Data Analysis and Interpretation

The primary output will be flow cytometry data. For the proliferation assay (Protocol 1), a decrease in the number of cell divisions (i.e., higher CFSE intensity) in the this compound-treated groups compared to the vehicle control indicates inhibition of cross-presentation. For the activation assay (Protocol 2), a lower percentage of CD69+ T cells in the this compound-treated groups signifies reduced T cell activation due to impaired cross-presentation.

By plotting the T cell response against the concentration of this compound, an IC50 value can be determined, providing a quantitative measure of the inhibitor's potency in this specific cellular context. These results will help elucidate the necessity of IRAP's trimming function for the cross-presentation of the studied antigen.

Data_Analysis FCS_Files Flow Cytometry Data (.fcs files) Gating Gate on CD8+ T Cells FCS_Files->Gating CFSE_Histogram Analyze CFSE Histogram Gating->CFSE_Histogram CD69_Analysis Analyze % CD69+ Cells Gating->CD69_Analysis Proliferation_Index Calculate Proliferation Index / % Divided Cells CFSE_Histogram->Proliferation_Index Percent_Activated Calculate % Activated T Cells CD69_Analysis->Percent_Activated Plotting Plot Response vs. [this compound] Proliferation_Index->Plotting Percent_Activated->Plotting Conclusion Determine IRAP-dependency of cross-presentation Plotting->Conclusion

Caption: Logical flow for data analysis and interpretation.

References

Application Notes and Protocols for Cell-Based Screening of HFI-419 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the cell-based screening of analogs of HFI-419. This compound is a known inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP), a transmembrane zinc metalloprotease involved in various physiological processes, including cognitive functions and glucose metabolism.[1][2][3][4] Analogs of this compound may offer improved potency, selectivity, and pharmacokinetic properties. The following protocols describe cell-based assays to evaluate the inhibitory activity of these analogs against IRAP.

Furthermore, considering the broad interest in targeting cellular stress response pathways in drug discovery, we also present protocols for screening these analogs against Heat Shock Protein 70 (Hsp70). Hsp70 is a molecular chaperone frequently overexpressed in cancer cells, where it plays a critical role in cell survival and resistance to therapy.[5][6][7] Evaluating the off-target effects or potential polypharmacology of this compound analogs on Hsp70 can provide valuable insights into their broader biological activities.

Section 1: Screening for IRAP Inhibition

Application Note: IRAP Inhibition Assay

Insulin-Regulated Aminopeptidase (IRAP) is a promising target for cognitive enhancement and other therapeutic applications.[3][4] This section describes a cell-based assay to screen for inhibitors of IRAP. The assay utilizes cells endogenously or recombinantly expressing IRAP and a fluorogenic substrate to measure its aminopeptidase activity. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of IRAP.

Signaling Pathway: IRAP and GLUT4 Trafficking

IRAP_Pathway Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Binds GLUT4_vesicle GLUT4_vesicle Insulin_Receptor->GLUT4_vesicle Signals for translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Fuses with membrane Glucose Glucose Glucose->GLUT4 Enters cell HFI419 This compound Analogs IRAP IRAP HFI419->IRAP Inhibit IRAP->GLUT4_vesicle Regulates trafficking

Experimental Protocol: Cell-Based IRAP Inhibition Assay

1. Materials and Reagents:

  • CHO-K1 cells stably expressing human IRAP (or other suitable cell line)

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • This compound (as a positive control)

  • This compound analogs

  • Fluorogenic IRAP substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • 96-well or 384-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities (Excitation/Emission ~380/460 nm)

2. Cell Culture:

  • Culture IRAP-expressing CHO-K1 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

3. Assay Procedure:

  • Seed the IRAP-expressing cells into a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound analogs and the positive control (this compound) in Assay Buffer. The final concentration of DMSO should be kept below 0.5%.

  • Remove the culture medium from the cells and wash once with Assay Buffer.

  • Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C. Include wells with untreated cells (vehicle control) and cells without substrate (background control).

  • Prepare the fluorogenic substrate solution in Assay Buffer.

  • Add the substrate to all wells to initiate the enzymatic reaction.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes using a plate reader.

4. Data Analysis:

  • Subtract the background fluorescence from all measurements.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

  • Normalize the data to the vehicle control (100% activity).

  • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IRAP Inhibition by this compound Analogs
CompoundIC50 (µM)
This compound[Insert experimental value]
Analog 1[Insert experimental value]
Analog 2[Insert experimental value]
Analog 3[Insert experimental value]

Section 2: Screening for Hsp70 Modulation

Application Note: High-Throughput Screening for Hsp70 Inhibitors

Heat shock protein 70 (Hsp70) is a molecular chaperone that is a key player in cellular proteostasis and is overexpressed in many cancers, contributing to tumor cell survival and drug resistance.[5][6][8] This section details a high-throughput cell-based assay to identify inhibitors of Hsp70. The assay is based on the principle that inhibition of Hsp70 leads to the degradation of its client proteins, such as RAF-1, and induces a compensatory heat shock response, leading to the upregulation of Hsp70 itself.[9]

Signaling Pathway: Hsp70 and Client Protein Stability

Hsp70_Pathway Hsp70_inhibitor This compound Analogs Hsp70 Hsp70 Hsp70_inhibitor->Hsp70 Inhibit Client_Protein Client_Protein Hsp70->Client_Protein Stabilizes Ubiquitin_Proteasome Ubiquitin_Proteasome Client_Protein->Ubiquitin_Proteasome Targeted for degradation Degradation Degradation Ubiquitin_Proteasome->Degradation

Experimental Workflow: Hsp70 Inhibition Screening

HTS_Workflow Start Start Seed_Cells Seed cancer cells (e.g., MDA-MB-231) Start->Seed_Cells Add_Compounds Add this compound analogs and controls Seed_Cells->Add_Compounds Incubate Incubate for 24-48 hours Add_Compounds->Incubate Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Analyze Analyze data and determine EC50 values Assay->Analyze End End Analyze->End

Experimental Protocol: Cell Viability Assay for Hsp70 Inhibition

1. Materials and Reagents:

  • Cancer cell line known to be dependent on Hsp70 (e.g., MDA-MB-231 breast cancer cells)[10]

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Known Hsp70 inhibitor (e.g., VER155008) as a positive control[11]

  • This compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • 96-well or 384-well clear microplates

  • Spectrophotometer or luminometer

2. Cell Culture:

  • Culture MDA-MB-231 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

3. Assay Procedure (MTT Assay):

  • Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound analogs and the positive control in culture medium. The final DMSO concentration should be below 0.5%.

  • Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

4. Data Analysis:

  • Subtract the absorbance of the blank wells from all other wells.

  • Normalize the data to the vehicle control (100% viability).

  • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Data Presentation: Anti-proliferative Activity of this compound Analogs
CompoundEC50 in MDA-MB-231 cells (µM)
Hsp70 Inhibitor (Control)[Insert experimental value]
This compound[Insert experimental value]
Analog 1[Insert experimental value]
Analog 2[Insert experimental value]
Analog 3[Insert experimental value]

Conclusion

The protocols outlined in this document provide a robust framework for the cell-based screening of this compound analogs. By evaluating their activity against both the primary target, IRAP, and a key off-target, Hsp70, researchers can gain a comprehensive understanding of their pharmacological profile. The provided diagrams and data tables facilitate the visualization of the underlying biological pathways and the clear presentation of experimental results, aiding in the identification of promising lead compounds for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Improving HFI-419 Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the in vivo bioavailability of the Insulin-Regulated Aminopeptidase (IRAP) inhibitor, HFI-419.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary challenges for in vivo use?

A1: this compound is a small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP) that has demonstrated cognitive-enhancing effects in rodent models.[1] The primary challenges for its in vivo application are its poor pharmacokinetic properties, including low aqueous solubility and metabolic instability, which can lead to low and variable bioavailability.[2]

Q2: What is the aqueous solubility of this compound?

A2: this compound is reported to have an aqueous solubility of at least 50 µg/mL (approximately 140 µM) at a pH of 6.5. While it has better aqueous solubility than some other compounds in its class, this can still present challenges for achieving desired concentrations for in vivo studies.

Q3: What is known about the metabolism and stability of this compound in vivo?

A3: In vivo, this compound is known to be metabolically unstable and can hydrolyze into a less potent metabolite, HFI-142. However, this metabolite is more stable and may exhibit better permeability across the blood-brain barrier.

Q4: What are the common administration routes for this compound in rodent studies?

A4: Due to its challenging pharmacokinetic profile, direct administration routes are often employed in preclinical studies to bypass initial absorption and metabolism barriers. These include:

  • Intracerebroventricular (ICV) injection: This method delivers the compound directly into the cerebral ventricles, bypassing the blood-brain barrier and is often used to study its effects on the central nervous system.

  • Intravenous (IV) injection: This ensures 100% bioavailability into the systemic circulation, but the compound is still subject to metabolism and clearance.

  • Intraperitoneal (IP) injection: A common route for preclinical studies, though absorption can be variable.

  • Subcutaneous implantation of osmotic minipumps: This method allows for continuous and controlled delivery of the compound over an extended period, which can help maintain stable plasma concentrations.[2][3][4][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Suggestions
Low or no detectable plasma/tissue concentration of this compound after oral administration. Poor aqueous solubility limiting dissolution in the gastrointestinal (GI) tract.1. Formulation Strategies: - Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound in a mixture of oils, surfactants, and co-solvents to improve its solubilization in the GI tract.[7][8][9][10] - Amorphous Solid Dispersions (ASD): Create a dispersion of this compound in a polymer matrix to enhance its dissolution rate.[11][12][13][14][15] - Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution.
Rapid first-pass metabolism in the gut wall and liver.1. Alternative Administration Routes: - Consider parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration to bypass first-pass metabolism. - For CNS studies, intracerebroventricular (ICV) injection can be used to directly target the brain.[16][17][18][19] 2. Co-administration with Metabolic Inhibitors: (Use with caution and appropriate controls) Co-administer with broad-spectrum cytochrome P450 inhibitors to reduce metabolic breakdown.
High variability in plasma concentrations between subjects. Inconsistent dissolution and absorption from the administration site (e.g., intraperitoneal space).1. Optimize Formulation: Ensure the formulation is homogenous and stable. 2. Standardize Administration Technique: Ensure consistent injection volume, site, and technique across all animals. 3. Use of Osmotic Minipumps: For continuous and consistent delivery, consider subcutaneous implantation of osmotic minipumps.[2][3][4][6]
Observed in vivo effect is lower than expected based on in vitro potency. Poor bioavailability leading to sub-therapeutic concentrations at the target site.1. Increase Dose: A simple dose escalation might be sufficient if the compound's safety profile allows. 2. Improve Bioavailability: Implement the formulation strategies mentioned above. 3. Direct Target Engagement: Use a more direct route of administration (e.g., ICV for brain targets) to ensure the compound reaches its site of action.
Rapid hydrolysis to the less potent metabolite, HFI-142.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Measure the concentrations of both this compound and HFI-142 and correlate them with the observed pharmacological effect. 2. Consider HFI-142 as the active agent: Given its higher stability and potential for better brain penetration, the in vivo effects may be partially mediated by HFI-142.

Quantitative Data

Table 1: this compound Physicochemical and In Vitro Properties

ParameterValueReference
Molecular Weight 382.39 g/mol N/A
Aqueous Solubility ≥ 50 µg/mL (at pH 6.5)
IRAP Inhibition (Ki) 0.48 µM

Table 2: this compound and HFI-142 Pharmacokinetic Parameters in Rats

CompoundAdministration RouteDosePlasma Half-life (t1/2)NotesReference
This compound Intravenous (IV)2 mg/kg11 minutesHydrolyzes to HFI-142.
This compound Intraperitoneal (IP)10 mg/kg4.6 hoursHydrolyzes to HFI-142.
HFI-142 (Metabolite of this compound)N/AMore stable than this compoundReported to have better blood-brain barrier permeability.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay is used to predict the in vivo intestinal permeability of a compound.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Preparation: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.

  • Permeability Assessment (Apical to Basolateral): a. Add the this compound solution to the apical (upper) chamber of the transwell. b. Add fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

  • Permeability Assessment (Basolateral to Apical for Efflux): a. Add the this compound solution to the basolateral chamber. b. Add fresh transport buffer to the apical chamber. c. Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the permeability. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.[20][21][22][23][24]

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage in Rodents

This is a general protocol that should be optimized for this compound.

  • Excipient Screening: a. Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

  • Phase Diagram Construction: a. Construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: a. Select the optimal ratio of oil, surfactant, and co-solvent based on the phase diagram. b. Dissolve this compound in the selected vehicle to the desired concentration. Gently heat and vortex if necessary to ensure complete dissolution.

  • Characterization of the SEDDS: a. Self-Emulsification Time: Add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion. b. Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.

  • In Vivo Administration: a. Administer the prepared this compound SEDDS formulation to rodents via oral gavage at the desired dose.[7][8][9][10]

Protocol 3: Subcutaneous Implantation of Osmotic Minipumps in Rats

This protocol provides a method for continuous delivery of this compound.

  • Pump Preparation: a. Prepare a sterile solution of this compound in a vehicle compatible with the osmotic minipump (refer to the manufacturer's guidelines). b. Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions. c. Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.

  • Surgical Procedure: a. Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). b. Shave and sterilize the skin on the back, slightly posterior to the scapulae. c. Make a small midline incision in the skin. d. Using a hemostat, create a subcutaneous pocket by blunt dissection. e. Insert the primed osmotic minipump into the pocket, delivery portal first. f. Close the incision with wound clips or sutures.

  • Post-Operative Care: a. Administer analgesics as required. b. Monitor the animal for recovery and any signs of distress.[2][3][4][5][6]

Visualizations

HFI419_Bioavailability_Troubleshooting start In Vivo Experiment with this compound problem Low/Variable Bioavailability start->problem cause1 Poor Aqueous Solubility problem->cause1 Is it a solubility issue? cause2 Rapid First-Pass Metabolism problem->cause2 Is it a metabolism issue? cause3 Metabolic Instability (Hydrolysis to HFI-142) problem->cause3 Is it a stability issue? solution1 Formulation Strategies cause1->solution1 solution2 Alternative Administration Routes cause2->solution2 solution3 Pharmacokinetic Analysis cause3->solution3 strat1 SEDDS solution1->strat1 strat2 ASD solution1->strat2 strat3 Particle Size Reduction solution1->strat3 route1 IV / IP / SC solution2->route1 route2 ICV (for CNS) solution2->route2 route3 Osmotic Minipump solution2->route3 pk_analysis Measure both this compound and HFI-142 levels solution3->pk_analysis

Caption: Troubleshooting workflow for low this compound bioavailability.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study (Rodent) invitro_start This compound Formulation (e.g., SEDDS, ASD) caco2 Caco-2 Permeability Assay invitro_start->caco2 solubility Solubility & Dissolution Studies invitro_start->solubility dosing Administration (Oral Gavage, IP, IV, SC Pump) invitro_start->dosing Proceed if in vitro results are promising sampling Blood/Tissue Sampling (Time course) dosing->sampling analysis LC-MS/MS Analysis of this compound & HFI-142 sampling->analysis pk_pd PK/PD Analysis analysis->pk_pd

Caption: General experimental workflow for evaluating this compound formulations.

GLUT4_Signaling_Pathway HFI419 This compound IRAP IRAP HFI419->IRAP Inhibits GLUT4_translocation GLUT4 Translocation IRAP->GLUT4_translocation Regulates (Inhibits?) GLUT4_vesicle GLUT4 Storage Vesicle (GSV) Plasma_Membrane Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Increased Neuronal Glucose Uptake GLUT4_translocation->Glucose_Uptake Cognitive_Enhancement Cognitive Enhancement Glucose_Uptake->Cognitive_Enhancement Insulin_Stimulation Insulin/Neuronal Activity Insulin_Stimulation->GLUT4_translocation Stimulates

Caption: Proposed GLUT4 signaling pathway for this compound's cognitive effects.[1][25][26][27][28]

References

Technical Support Center: Overcoming HFI-419 Metabolic Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the metabolic instability of HFI-419, an inhibitor of Insulin-Regulated Aminopeptidase (IRAP). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability a concern?

This compound is a benzopyran-based, allosteric inhibitor of Insulin-Regulated Aminopeptidase (IRAP) that has shown potential for cognitive enhancement in preclinical studies.[1][2][3][4] However, it has been noted to suffer from poor metabolic stability and solubility, which can limit its therapeutic potential by reducing bioavailability and duration of action.[5] Overcoming this instability is crucial for the development of this compound as a viable drug candidate.

Q2: What are the likely metabolic pathways contributing to this compound's instability?

While specific metabolic pathways for this compound have not been extensively published, its chemical structure as a benzopyran derivative with a phenolic hydroxyl group suggests susceptibility to both Phase I and Phase II metabolism.

  • Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis. The primary enzymes responsible are the Cytochrome P450 (CYP) superfamily, located mainly in the liver.[6][7] For this compound, oxidation of the aromatic rings or other parts of the molecule is a probable metabolic route.

  • Phase II Metabolism: This involves the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[8] The phenolic hydroxyl group on the this compound structure is a prime site for glucuronidation, a common and often rapid metabolic pathway mediated by UDP-glucuronosyltransferases (UGTs).[9][10] This process is a major cause of metabolic clearance for many phenolic drugs.

Q3: How can I assess the metabolic stability of this compound in my lab?

Standard in vitro assays are the first step to quantitatively assess metabolic stability. These studies help predict the metabolic fate of compounds and inform decisions for further development.[11] The two most common assays are:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in Phase I enzymes, particularly CYPs. It is a cost-effective, high-throughput method to determine the intrinsic clearance of a compound due to oxidative metabolism.[12][13]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive model that includes both Phase I and Phase II metabolic processes, as well as cellular uptake and transport mechanisms.[14][15]

The primary outputs of these assays are the compound's half-life (t½) and intrinsic clearance (CLint), which indicate how quickly the compound is metabolized.[11]

Troubleshooting Guide

Problem 1: High variability in metabolic stability assay results for this compound.

  • Possible Cause: Inconsistent pipetting, especially of viscous microsomal suspensions or cell solutions.

  • Solution: Ensure thorough mixing of stock solutions before pipetting. Use reverse pipetting for viscous liquids. Run replicates for each time point and control.

  • Possible Cause: Degradation of enzyme activity in microsomes or hepatocytes.

  • Solution: Aliquot and store biological materials at -80°C and avoid repeated freeze-thaw cycles. Ensure the incubation temperature is maintained at a constant 37°C.[11]

  • Possible Cause: this compound instability in the assay buffer (non-enzymatic degradation).

  • Solution: Run a control incubation without the enzyme source (microsomes or hepatocytes) or without the necessary cofactor (e.g., NADPH for CYP-mediated metabolism) to measure any non-enzymatic degradation.[11]

Problem 2: this compound shows very rapid degradation in hepatocytes but is stable in microsomes.

  • Possible Cause: The primary metabolic route is likely Phase II metabolism (e.g., glucuronidation), which is not fully captured in standard microsomal assays without specific cofactors. The phenolic hydroxyl group in this compound is a likely site for rapid glucuronidation.[9]

  • Solution: Confirm Phase II metabolism by running a microsomal assay supplemented with the cofactor for UGTs, which is UDPGA (uridine 5'-diphosphoglucuronic acid). If the degradation rate increases significantly, this confirms glucuronidation as a major pathway.

Problem 3: Difficulty in quantifying the remaining this compound using LC-MS/MS.

  • Possible Cause: Poor extraction recovery from the reaction matrix or interference from matrix components.

  • Solution: Optimize the protein precipitation/extraction step. Test different organic solvents (e.g., acetonitrile (B52724), methanol) and consider a liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples. Use a suitable internal standard to normalize for extraction variability.[14]

  • Possible Cause: Adsorption of the compound to plasticware.

  • Solution: Use low-binding plates and tubes. Include a T=0 sample that has gone through the entire extraction process to determine the initial concentration accurately.

Strategies to Overcome this compound Metabolic Instability

Improving metabolic stability typically involves chemical modification of the parent molecule to block or slow down the metabolic pathways responsible for its degradation.[12]

StrategyRationale for this compoundExample Modification
Blocking Metabolic Sites If a specific site of oxidation is identified, it can be blocked.Replace a metabolically labile hydrogen atom with a deuterium (B1214612) or fluorine atom. The stronger C-D or C-F bond can slow down CYP-mediated oxidation (Kinetic Isotope Effect).[12][16]
Modifying Functional Groups The phenolic hydroxyl group is a likely site for rapid glucuronidation.[9]Convert the hydroxyl group into a methyl ether or another group that is less susceptible to conjugation. This must be done carefully to preserve the compound's activity.
Reducing Lipophilicity Highly lipophilic compounds often have higher metabolic rates.Introduce polar functional groups at positions that do not interfere with binding to IRAP. This can reduce non-specific binding to metabolizing enzymes.[9]
Conformational Constraint Locking the molecule in a conformation that is not favorable for metabolism.Introduce cyclic structures or other rigidifying elements to the this compound scaffold.[17]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of this compound due to Phase I metabolism.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Quenching solution (e.g., ice-cold acetonitrile with IS)

  • 96-well plates, incubator, centrifuge

Methodology:

  • Preparation: Prepare a working solution of this compound (e.g., 100 µM in buffer). Dilute liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Add the diluted microsomes to a 96-well plate and pre-incubate at 37°C for 10 minutes.

  • Initiation: Start the reaction by adding the this compound working solution to the wells (final concentration typically 1 µM). In parallel, initiate a negative control reaction without the NADPH cofactor.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing the ice-cold quenching solution with the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of this compound remaining at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[14]

Data Presentation: Example Microsomal Stability Results
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Hypothetical)1546.2
This compound Analog A4515.4
Verapamil (Control)2527.7

Visualizations

Signaling Pathways and Workflows

G cluster_0 In Vitro Metabolism Workflow A Test Compound (this compound) B Incubate with Metabolic System (Microsomes/Hepatocytes) A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction & Precipitate Protein C->D E LC-MS/MS Analysis D->E F Quantify Remaining Parent E->F G Calculate t½ and CLint F->G

Caption: Workflow for an in vitro metabolic stability assay.

G cluster_1 Hypothesized this compound Metabolism cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) HFI419 This compound P1_Metabolite Oxidized Metabolite HFI419->P1_Metabolite CYP450s P2_Metabolite Glucuronide Conjugate HFI419->P2_Metabolite UGTs P1_Metabolite->P2_Metabolite UGTs Excretion Excretion P2_Metabolite->Excretion

Caption: Hypothesized metabolic pathways for this compound.

G cluster_2 Troubleshooting Logic Start High Metabolic Instability Observed in Hepatocytes Q1 Is compound stable in microsomes? Start->Q1 A1_Yes Likely Phase II Metabolism (e.g., Glucuronidation) Q1->A1_Yes Yes A1_No Likely Phase I Metabolism (CYP-mediated) Q1->A1_No No Action1 Confirm with UGT assay (Microsomes + UDPGA) A1_Yes->Action1 Action2 Identify CYP isozymes using specific inhibitors A1_No->Action2

Caption: Decision tree for investigating this compound instability.

References

HFI-419 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HFI-419, a selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on understanding its potential off-target effects and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase.[1][2] this compound acts as an allosteric inhibitor of IRAP.[3][4]

Q2: How selective is this compound?

A2: this compound has demonstrated high selectivity for IRAP over other homologous aminopeptidases such as Aminopeptidase N (APN), Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), and Leukotriene A4 Hydrolase (LTA4H).[1][2] A broad panel screening ("BioPrint Profile" by CEREP) against 106 targets including GPCRs, ion channels, kinases, and phosphatases showed no significant cross-reactivity at micromolar concentrations.[5]

Q3: I am observing that the inhibitory effect of this compound varies with the substrate I use in my IRAP enzymatic assay. Is this an off-target effect?

A3: Not necessarily. This compound is an allosteric inhibitor, and its unique mechanism of action can lead to "unexpected and complex behavior against different size substrates".[3][4] This substrate-dependent inhibition is a known characteristic of some allosteric modulators and should be considered when designing and interpreting your experiments.

Q4: What are the known stability and solubility characteristics of this compound?

A4: this compound has been noted to have poor solubility and metabolic stability in some experimental contexts.[1][2] In vivo, this compound can be hydrolyzed to a less potent but more stable metabolite, HFI-142. This is an important consideration for in vivo experimental design and data interpretation.

Q5: What are appropriate negative and positive controls when using this compound?

A5: For negative controls, a vehicle control (e.g., DMSO) is essential. To confirm that the observed effects are due to IRAP inhibition, consider using a structurally different IRAP inhibitor as a positive control. Additionally, performing rescue experiments by overexpressing a catalytically inactive IRAP mutant could help validate on-target effects.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent inhibition of IRAP activity Substrate-dependent effects of the allosteric inhibitor.Test this compound activity using multiple IRAP substrates (e.g., a small fluorogenic substrate like Leu-AMC and a larger peptide substrate like vasopressin) to characterize the inhibition profile.[3]
Lack of expected cellular phenotype Poor cell permeability or metabolic instability of this compound.Verify the intracellular concentration of this compound if possible. Consider the rate of hydrolysis to HFI-142 in your experimental system. Ensure the compound is fully solubilized before application.
Low expression or activity of IRAP in the cell model.Confirm IRAP expression and localization in your cells using Western blot or immunocytochemistry.
Unexpected cellular phenotype Potential off-target effect or downstream consequence of IRAP inhibition in a specific signaling context.1. Perform a dose-response curve to see if the effect occurs at concentrations significantly higher than the IC50 for IRAP. 2. Use a structurally unrelated IRAP inhibitor to see if the phenotype is recapitulated. 3. Conduct a rescue experiment with an IRAP knockdown or knockout cell line.
Poor solubility in aqueous buffers Intrinsic physicochemical properties of the compound.This compound is soluble in DMSO.[1] For aqueous buffers, prepare a concentrated stock in DMSO and then dilute to the final working concentration, ensuring the final DMSO concentration is low and consistent across all experimental conditions, including vehicle controls.

Quantitative Data Summary

The following table summarizes the known inhibitory activity and selectivity of this compound.

TargetThis compound Ki (µM)This compound IC50 (µM)Notes
Insulin-Regulated Aminopeptidase (IRAP) 0.48-Highly potent and selective inhibitor.[2]
Aminopeptidase N (APN) >1000-fold lower affinity than for IRAP-Demonstrates high selectivity.[5]
ERAP1 >1000-fold lower affinity than for IRAP-Demonstrates high selectivity.[5]
ERAP2 >1000-fold lower affinity than for IRAP-Demonstrates high selectivity.[5]
LTA4H >1000-fold lower affinity than for IRAP-Demonstrates high selectivity.[5]
Broad Target Panel (106 targets) -No significant activity at µM concentrationsScreen included GPCRs, ion channels, kinases, and phosphatases (CEREP BioPrint Profile).[5]

Experimental Protocols

Protocol 1: In Vitro IRAP Enzymatic Assay

This protocol is adapted for a 96-well plate format using the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

Materials:

  • Recombinant human IRAP

  • This compound

  • Leu-AMC substrate

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.0

  • DMSO

  • Black 96-well plate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 450 nm)

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Prepare Enzyme Solution: Dilute recombinant IRAP in ice-cold Assay Buffer to the desired working concentration (e.g., 1 nM).[3]

  • Enzyme and Inhibitor Pre-incubation: Add 50 µL of the diluted enzyme solution to each well of the 96-well plate. Add 5 µL of each this compound dilution or vehicle (Assay Buffer with DMSO) to the respective wells. Incubate for 15 minutes at 37°C.

  • Prepare Substrate Solution: Prepare a working solution of Leu-AMC in Assay Buffer. The final concentration should be at or below the Km value for the enzyme (e.g., 50 µM).[3]

  • Initiate the Reaction: Add 45 µL of the Leu-AMC substrate solution to each well to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of substrate cleavage (initial velocity) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of IRAP inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular GLUT4 Translocation Assay (Flow Cytometry)

This protocol describes a method to quantify cell surface GLUT4 in response to stimuli in cells expressing GLUT4 with an external epitope tag (e.g., myc).

Materials:

  • L6-GLUT4myc myoblasts or other suitable cell line

  • This compound

  • Insulin (B600854)

  • Primary antibody against the external epitope (e.g., anti-c-Myc)

  • Fluorophore-conjugated secondary antibody

  • Serum-free medium

  • PBS

  • Fixation buffer (e.g., 2% paraformaldehyde in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Starvation: Culture L6-GLUT4myc cells to ~70% confluency. Serum-starve the cells for 3 hours prior to the experiment.

  • Inhibitor and Stimulant Treatment:

    • Pre-incubate cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

    • Stimulate the cells with or without insulin (e.g., 100 nM) for 20 minutes at 37°C.

  • Cell Fixation: Stop the reaction by washing the cells twice with ice-cold PBS. Fix the cells with 2% paraformaldehyde for 15 minutes at 4°C.

  • Antibody Staining (Non-permeabilizing conditions):

    • Quench the fixation with 0.1 M glycine (B1666218) for 5 minutes.

    • Wash the cells with PBS containing 5% goat serum.

    • Incubate the cells with the primary antibody (e.g., anti-c-Myc) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the cells three times with blocking buffer.

    • Incubate with the fluorophore-conjugated secondary antibody for 45 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Wash the cells twice with PBS and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in mean fluorescence intensity corresponds to increased GLUT4 translocation to the plasma membrane.[6]

Protocol 3: Immunocytochemistry for Dendritic Spine Analysis

This is a general protocol that can be adapted for visualizing dendritic spines in cultured neurons.

Materials:

  • Primary neuronal cultures on coverslips

  • This compound

  • Fixation buffer (4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-MAP2 for dendrites, anti-synaptophysin for presynaptic terminals)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat primary neuronal cultures with this compound or vehicle for the desired duration.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, stain with DAPI for 10 minutes, and wash again. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze dendritic spine density and morphology using appropriate imaging software (e.g., ImageJ/Fiji).

Visualizations

Signaling Pathways and Experimental Workflows

HFI419_Mechanism_of_Action cluster_0 Cell Membrane IRAP IRAP GLUT4_vesicle GLUT4 Vesicle IRAP->GLUT4_vesicle Associated with Cleaved_Substrate Cleaved Product IRAP->Cleaved_Substrate Cleavage GLUT4_transporter GLUT4 GLUT4_vesicle->GLUT4_transporter Translocation HFI419 This compound HFI419->IRAP Allosteric Inhibition Substrate Peptide Substrate Substrate->IRAP Binding

Caption: this compound allosterically inhibits IRAP, preventing substrate cleavage.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Is this compound concentration appropriate (near IC50)? Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Substrate Is inhibition substrate-dependent? Check_Concentration->Check_Substrate Yes Dose_Response->Check_Substrate Test_Alt_Substrate Test with an alternative IRAP substrate Check_Substrate->Test_Alt_Substrate Yes Check_Controls Use structurally different IRAP inhibitor Check_Substrate->Check_Controls No Allosteric_Effect Likely Allosteric Effect Test_Alt_Substrate->Allosteric_Effect Phenotype_Reproduced Phenotype reproduced? Check_Controls->Phenotype_Reproduced On_Target Likely On-Target Effect Phenotype_Reproduced->On_Target Yes Off_Target Potential Off-Target Effect Phenotype_Reproduced->Off_Target No

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Mitigation_Strategies Title Mitigating Off-Target Effects Use_Lowest_Effective_Conc Use Lowest Effective Concentration Validate_with_Secondary_Inhibitor Validate with Structurally Different Inhibitor Perform_Rescue_Experiments Perform Rescue Experiments (e.g., Knockdown/Knockout) Characterize_Substrate_Dependence Characterize Substrate Dependence

References

Technical Support Center: Optimizing HFI-419 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HFI-419, a potent and selective allosteric inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in cell culture experiments and to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a benzopyran-based small molecule that acts as an allosteric inhibitor of Insulin-Regulated Aminopeptidase (IRAP).[1] IRAP is a transmembrane zinc metalloprotease involved in various cellular processes. This compound's primary mechanism of action in neuronal cells is believed to be the enhancement of cognitive function by increasing the density of dendritic spines, which is facilitated by GLUT4-mediated glucose uptake.[2]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[1] For storage, the stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or below. Under these conditions, stock solutions are reported to be stable for up to 3 months.[3]

Q3: What is a good starting concentration for this compound in my cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a wide range of concentrations has been used. For neuronal cultures, concentrations as low as 100 nM have been shown to be effective in promoting glucose uptake in rat hippocampal slices.[3] In other cell-based assays, such as those using CHO cells, concentrations up to 125 µM have been tested for IRAP inhibition.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. A good starting point for a dose-response study would be a range from 10 nM to 100 µM.

Q4: Is this compound selective for IRAP?

A4: Yes, this compound has been shown to be highly selective for IRAP, with little to no inhibitory activity against other related aminopeptidases such as aminopeptidase N (APN), leukotriene A4 hydrolase (LTA4H), and endoplasmic reticulum aminopeptidases 1 and 2 (ERAP1 and ERAP2) at concentrations up to 100 µM. A screen against 106 other known targets also showed no significant cross-reactivity at micromolar concentrations.

Troubleshooting Guide

This guide addresses common problems that may be encountered when using this compound in cell culture.

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. 2. Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. 3. Cell Line Insensitivity: The cell line may not express IRAP or the downstream signaling components necessary to respond to this compound. 4. Incorrect Experimental Readout: The chosen assay may not be sensitive enough to detect the effects of IRAP inhibition.1. Perform a Dose-Response Study: Test a broad range of this compound concentrations (e.g., 10 nM to 100 µM) to identify the optimal working concentration. 2. Assess Compound Stability: Test the stability of this compound in your specific culture medium at 37°C over time. Consider replenishing the medium with fresh this compound for long-term experiments.[5] 3. Confirm Target Expression: Verify the expression of IRAP in your cell line using techniques like Western blot or qPCR. 4. Optimize Assay: Ensure your experimental readout is appropriate for measuring the expected biological effect (e.g., changes in dendritic spine morphology, GLUT4 translocation, or downstream signaling events).
Cells are rounding up, detaching, or dying 1. Cytotoxicity: The concentration of this compound may be too high and causing cellular toxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. 3. On-Target Toxicity: Inhibition of IRAP may be detrimental to the viability of your specific cell line.1. Determine the Cytotoxic Threshold: Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the maximum non-toxic concentration of this compound.[6] 2. Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.[7] 3. Lower the Concentration: Conduct experiments at or below the determined non-toxic concentration.
Precipitation of this compound in culture medium 1. Poor Solubility: this compound, being a hydrophobic compound, may have limited solubility in aqueous culture media, especially at higher concentrations. 2. Solvent Shock: Rapid dilution of the DMSO stock solution into the aqueous medium can cause the compound to precipitate.1. Determine Maximum Soluble Concentration: Empirically determine the highest concentration of this compound that remains in solution in your cell culture medium. 2. Optimize Dilution Method: When preparing working solutions, add the DMSO stock dropwise to the culture medium while gently vortexing or swirling to facilitate dissolution and prevent precipitation.[8]
Inconsistent results between experiments 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect cellular responses to inhibitors. 2. Compound Degradation: Inconsistent storage or handling of the this compound stock solution can lead to degradation. 3. Assay Variability: Inconsistencies in reagent preparation, incubation times, or data acquisition can introduce variability.1. Standardize Cell Culture Practices: Use cells within a consistent and low passage number range, seed a consistent number of cells for each experiment, and ensure cells are in a logarithmic growth phase at the time of treatment.[6] 2. Proper Compound Handling: Aliquot the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. 3. Standardize Assay Procedures: Follow a detailed and consistent protocol for all experimental steps.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve and Cytotoxicity Assay

This protocol describes how to determine the optimal working concentration of this compound by simultaneously assessing its biological effect and cytotoxicity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates (clear for microscopy, opaque for luminescence/fluorescence assays)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cytotoxicity detection reagent (e.g., LDH release assay kit, live/dead cell staining kit)

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Prepare this compound Dilutions: Prepare a series of 2-fold or 10-fold dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 10 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the prepared this compound dilutions and the vehicle control. Include a "no treatment" control with fresh medium only.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assess Biological Effect: At the end of the incubation period, perform your assay to measure the biological effect of this compound (e.g., immunofluorescence for dendritic spine markers, Western blot for signaling proteins, or a functional assay).

  • Assess Cytotoxicity (MTT Assay Example):

    • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Plot the biological effect as a function of this compound concentration to determine the EC50 (effective concentration for 50% of the maximal response).

    • Plot cell viability (as a percentage of the vehicle control) against the this compound concentration to determine the CC50 (cytotoxic concentration for 50% of the cells).

    • The optimal concentration range for your experiments will be where you observe a significant biological effect with minimal cytotoxicity.

Protocol 2: Preparation of this compound Working Solutions

This protocol provides a step-by-step guide for preparing working solutions of this compound from a DMSO stock to minimize precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw the this compound stock solution at room temperature.

  • Calculate Dilutions: Determine the volume of the stock solution needed to achieve the desired final concentration in your culture medium.

  • Prepare Intermediate Dilution (Optional but Recommended): For very low final concentrations, it is good practice to perform an intermediate dilution in DMSO or culture medium to ensure accuracy.

  • Final Dilution:

    • Aliquot the required volume of pre-warmed culture medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the working solution for any signs of precipitation. If precipitation is observed, the concentration may be too high for the solubility in your medium.

  • Use Immediately: Use the freshly prepared working solution to treat your cells immediately.

Visualizations

HFI419_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HFI419 This compound IRAP IRAP HFI419->IRAP Inhibits GLUT4_vesicle GLUT4 Vesicle IRAP->GLUT4_vesicle Regulates Trafficking GLUT4_mem GLUT4 Glucose Glucose GLUT4_mem->Glucose Uptake GLUT4_vesicle->GLUT4_mem Translocation DendriticSpine Dendritic Spine Formation & Maturation Glucose->DendriticSpine Promotes

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow start Start prep_cells Prepare & Seed Cells start->prep_cells prep_hfi419 Prepare this compound Dose-Response Series prep_cells->prep_hfi419 treat_cells Treat Cells prep_hfi419->treat_cells incubate Incubate treat_cells->incubate assess_bio Assess Biological Effect incubate->assess_bio assess_cyto Assess Cytotoxicity incubate->assess_cyto analyze Analyze Data & Determine Optimal Concentration assess_bio->analyze assess_cyto->analyze end End analyze->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_no_effect Troubleshooting 'No Effect' cluster_toxicity Troubleshooting 'Toxicity' cluster_inconsistent Troubleshooting 'Inconsistency' start Unexpected Experimental Outcome no_effect No Observable Effect? start->no_effect toxicity Cell Toxicity Observed? start->toxicity inconsistent Inconsistent Results? start->inconsistent conc Check Concentration (Dose-Response) no_effect->conc Yes cyto_assay Perform Cytotoxicity Assay toxicity->cyto_assay Yes cell_culture Standardize Cell Culture inconsistent->cell_culture Yes stability Check Compound Stability conc->stability target Verify Target Expression stability->target solvent Check Solvent Concentration cyto_assay->solvent compound_handling Check Compound Handling cell_culture->compound_handling assay_protocol Standardize Assay Protocol compound_handling->assay_protocol

Caption: Logical troubleshooting workflow for this compound experiments.

References

HFI-419 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with HFI-419, an inhibitor of insulin-regulated aminopeptidase (B13392206) (IRAP).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, with a reported solubility of 100 mg/mL. When preparing stock solutions, ensure the this compound powder is completely dissolved before further dilution.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue known as "salting out" or precipitation upon solvent change. Here are several troubleshooting steps:

  • Decrease the final concentration: The aqueous solubility of this compound is significantly lower than in DMSO. Try diluting your stock solution to a lower final concentration in your aqueous buffer.

  • Use a co-solvent: Incorporating a small percentage of an organic co-solvent like ethanol (B145695) in your final aqueous solution can help maintain solubility. However, always verify the compatibility of any co-solvent with your experimental system, as it may affect cellular assays.

  • Adjust the pH: The solubility of this compound may be pH-dependent. The compound has a reported aqueous solubility of at least 50 µg/mL (140 µM) at pH 6.5. Experimenting with slight pH adjustments of your aqueous buffer (if your experiment allows) may improve solubility.

  • Prepare fresh dilutions: this compound is reported to hydrolyze into a less potent compound, HFI-142, especially after injection in vivo. While the stability in aqueous buffers at the bench is not fully detailed, it is best practice to prepare fresh dilutions from your DMSO stock for each experiment to avoid potential stability and solubility issues over time.

  • Sonication: Gentle sonication of the final diluted solution in a water bath for a short period can sometimes help to redissolve fine precipitates.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: Direct dissolution in purely aqueous solutions like water or PBS is challenging due to the compound's limited aqueous solubility. It is highly recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your desired aqueous buffer.

Q4: My this compound powder appears clumpy and is difficult to weigh and dissolve. What should I do?

A4: this compound is supplied as an off-white powder. If you observe clumping, it may be due to moisture absorption. Ensure the compound is stored under the recommended conditions (2-8°C) and tightly sealed. Before weighing, allow the vial to equilibrate to room temperature to prevent condensation. If clumps persist, they should still dissolve in DMSO with vortexing or gentle warming.

This compound Solubility Data

The following table summarizes the known solubility data for this compound.

SolventConcentrationTemperaturepHNotes
DMSO100 mg/mLNot SpecifiedNot ApplicableRecommended for stock solutions.
Aqueous Buffer≥ 50 µg/mL (140 µM)Not Specified6.5Described as "aqueous soluble".
10% (v/v) DMSO in aqueous solutionNot specified, used in experimentsNot SpecifiedNot SpecifiedA common vehicle for in vitro experiments.[1]

Experimental Protocol: Determining this compound Solubility in a Novel Buffer

This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • The aqueous buffer of interest

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system

  • Calibrated balance

Methodology:

  • Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your aqueous buffer of interest. For example, create solutions with final concentrations ranging from 1 µM to 500 µM.

  • Equilibration: Incubate the prepared solutions at the desired experimental temperature for a set period (e.g., 2 hours) to allow them to reach equilibrium. Mix gently during this period.

  • Observation for Precipitation: After equilibration, visually inspect each tube for any signs of precipitation. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble material.

  • Quantification of Soluble this compound: Carefully collect the supernatant from each tube. Quantify the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or by HPLC with a standard curve.

  • Determine Solubility Limit: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the solubility limit of this compound in that specific buffer and under those conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

HFI419_Solubility_Troubleshooting start Start: this compound Solubility Issue check_solvent Is the initial solvent DMSO? start->check_solvent use_dmso Dissolve in DMSO (100 mg/mL) check_solvent->use_dmso No check_precipitation Precipitation upon aqueous dilution? check_solvent->check_precipitation Yes use_dmso->check_precipitation success Success: This compound is dissolved check_precipitation->success No troubleshoot_dilution Troubleshoot Dilution check_precipitation->troubleshoot_dilution Yes lower_conc Lower final concentration troubleshoot_dilution->lower_conc add_cosolvent Add co-solvent (e.g., ethanol) troubleshoot_dilution->add_cosolvent adjust_ph Adjust buffer pH (target ~6.5) troubleshoot_dilution->adjust_ph prepare_fresh Prepare fresh dilutions troubleshoot_dilution->prepare_fresh end Issue Resolved lower_conc->end add_cosolvent->end adjust_ph->end prepare_fresh->end

A flowchart for troubleshooting this compound solubility issues.

References

interpreting biphasic inhibition profile of HFI-419

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the Insulin-Regulated Aminopeptidase (IRAP) inhibitor, HFI-419. This guide focuses on interpreting the compound's unique biphasic inhibition profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or the angiotensin IV receptor (AT4).[1] IRAP is a zinc-dependent metalloenzyme involved in various physiological processes, including cognitive function and glucose metabolism.[1][2]

Q2: What is a biphasic inhibition profile?

A2: A biphasic dose-response curve is a non-monotonic curve where the inhibitory effect of a substance increases with concentration up to a certain point, and then decreases as the concentration is further increased. This results in a "U-shaped" or "inverted U-shaped" curve.

Q3: Under what experimental conditions does this compound exhibit a biphasic inhibition profile?

A3: The biphasic inhibition profile of this compound is substrate-dependent. It is specifically observed in in vitro assays monitoring the trimming of a 9-mer antigenic peptide by IRAP.[1][2][3] In contrast, when using other substrates, such as oxytocin (B344502) or a 10-mer antigenic epitope precursor, this compound acts as a poor inhibitor.[1][2]

Q4: What is the mechanism behind this compound's biphasic inhibition of IRAP?

A4: this compound is an allosteric inhibitor of IRAP. It does not bind directly to the active site but to a different site on the enzyme. This binding event locks IRAP in a semi-open, less active conformation. This conformation-specific binding is thought to be the basis for its complex, substrate-dependent inhibitory behavior, including the biphasic profile observed with the 9-mer antigenic peptide.

Data Presentation

Table 1: Qualitative Summary of this compound Inhibition Profile

SubstrateInhibition ProfilePotency
9-mer antigenic peptideBiphasicVaries with concentration
OxytocinMonophasicPoor inhibitor
10-mer antigenic epitope precursorMonophasicPoor inhibitor

Experimental Protocols

A detailed, step-by-step protocol for an IRAP inhibition assay with a 9-mer antigenic peptide that elicits a biphasic response from this compound is not explicitly provided in the reviewed literature. However, based on descriptions of similar assays, a general workflow using High-Performance Liquid Chromatography (HPLC) can be outlined.

General Protocol: HPLC-Based IRAP Inhibition Assay for Peptide Substrates

This protocol provides a framework for assessing the inhibitory activity of this compound on the cleavage of a 9-mer antigenic peptide by IRAP.

Materials:

  • Recombinant human IRAP

  • 9-mer antigenic peptide substrate

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching Solution (e.g., 0.1% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 column

  • Mobile Phase A (e.g., 0.1% TFA in water)

  • Mobile Phase B (e.g., 0.1% TFA in acetonitrile)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the 9-mer peptide substrate in an appropriate solvent and determine its concentration.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., from low nanomolar to high micromolar) to capture the biphasic response.

  • Enzyme Reaction:

    • In a microcentrifuge tube or a 96-well plate, combine the assay buffer, the 9-mer peptide substrate (at a concentration near its Km, if known), and the desired concentration of this compound.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding a pre-determined amount of recombinant IRAP.

    • Include control reactions:

      • No inhibitor control: Contains all components except this compound.

      • No enzyme control: Contains all components except IRAP to measure non-enzymatic substrate degradation.

  • Reaction Quenching:

    • After a specific incubation time (e.g., 30-60 minutes), stop the reaction by adding the quenching solution (e.g., TFA).

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC using a C18 column.

    • Use a gradient of Mobile Phase B to separate the uncleaved substrate from the cleaved product.

    • Monitor the elution profile by absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Calculate the peak areas for the substrate and product.

    • Determine the percentage of substrate cleavage for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate the dose-response curve.

Troubleshooting Guides

Issue 1: Biphasic Inhibition Curve is Not Observed

Possible Cause Troubleshooting Step
Incorrect Substrate Confirm that you are using a 9-mer antigenic peptide as the substrate. The biphasic effect is substrate-specific.
Inappropriate Concentration Range of this compound Broaden the concentration range of this compound tested. A biphasic curve requires testing concentrations that are both below and above the optimal inhibitory concentration.
Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition. Enzyme kinetics can be sensitive to these factors.
Enzyme Concentration Ensure that the IRAP concentration is in the linear range of the assay.

Issue 2: High Variability in Results

Possible Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each dilution and reagent addition.
Inconsistent Incubation Times Use a multichannel pipette or a repeating pipette to minimize timing differences between samples.
Reagent Instability Prepare fresh dilutions of this compound and the peptide substrate for each experiment. Ensure proper storage of stock solutions.
Plate Edge Effects If using a 96-well plate, consider not using the outer wells, or fill them with buffer to minimize evaporation.

Visualizations

Biphasic_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Reagents Serial Dilutions of this compound Serial Dilutions of this compound Prepare Reagents->Serial Dilutions of this compound Enzyme Reaction Enzyme Reaction Serial Dilutions of this compound->Enzyme Reaction Reaction Quenching Reaction Quenching Enzyme Reaction->Reaction Quenching HPLC Analysis HPLC Analysis Reaction Quenching->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Experimental workflow for investigating the biphasic inhibition of IRAP by this compound.

IRAP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor PI3K PI3K IR->PI3K activates GLUT4_pm GLUT4 Glucose Uptake Glucose Uptake GLUT4_pm->Glucose Uptake Insulin Insulin Insulin->IR binds Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle (with IRAP) Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_pm fuses with HFI419 This compound HFI419->GLUT4_vesicle inhibits IRAP

References

Technical Support Center: Addressing HFI-419 Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with HFI-419, an inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benzopyran-based, cell-permeable allosteric inhibitor of Insulin-Regulated Aminopeptidase (IRAP).[1] It does not bind directly to the catalytic site but rather to an alternative site on the enzyme, influencing its conformation and activity.[1] This inhibition is thought to potentiate cognitive function and affect vascular responses by modulating the levels of various peptides and influencing cellular processes like glucose uptake.[2][3]

Q2: What are the common experimental applications of this compound?

A2: this compound is frequently used in studies related to:

  • Cognitive enhancement and memory formation.[2][4]

  • Regulation of glucose uptake, particularly in neuronal cells.[2][5]

  • Modulation of dendritic spine density and morphology.[2][6]

  • Investigation of vascular function and vasoconstriction.[3]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the stock solution at -20°C. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions can be a source of variability. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a frozen DMSO stock. Prolonged incubation in aqueous media may lead to degradation and reduced potency.[7]

Troubleshooting Guides

Section 1: Inconsistent Results in Cell-Based Assays

Problem: High variability in cell viability, glucose uptake, or signaling readouts between replicate wells or experiments.

Potential Cause Troubleshooting Recommendation
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses.
Inconsistent Seeding Density Use a hemocytometer or automated cell counter for accurate cell counting. Ensure a homogenous cell suspension before seeding to avoid clumps and uneven distribution in multi-well plates.[8][9]
Edge Effects in Multi-Well Plates Evaporation from wells on the edge of the plate can concentrate media components and this compound, leading to altered cell responses. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for data collection.[8]
This compound Preparation and Dosing Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure thorough mixing of the final dilution in the cell culture medium before adding to the cells. Pipetting errors, especially with small volumes, can introduce significant variability.
Incubation Time Optimize the incubation time with this compound for your specific cell type and assay. Both short-term and long-term incubations can yield different results, and consistency is key.
Section 2: Variability in Enzymatic Assays

Problem: Inconsistent IC50 values or enzyme inhibition kinetics.

Potential Cause Troubleshooting Recommendation
Substrate Concentration As this compound is a competitive inhibitor, its apparent potency is dependent on the substrate concentration.[10] Use a consistent substrate concentration across all experiments, ideally at or below the Michaelis constant (Km) of the enzyme.
Enzyme Concentration and Purity Ensure the use of a consistent concentration and a highly purified source of IRAP. Variability in enzyme activity between batches can significantly impact results.
Assay Buffer Composition The pH and ionic strength of the assay buffer can influence enzyme activity and inhibitor binding. Maintain a consistent buffer composition for all assays.
Incubation and Readout Times Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. Similarly, ensure that the reaction is stopped and the readout is taken at a consistent time point within the linear range of the reaction.
Reagent Stability Ensure all reagents, including the enzyme, substrate, and this compound, are stored correctly and have not degraded.[11]

Quantitative Data Summary

Table 1: Reported Experimental Concentrations of this compound

Application Concentration Range Experimental System Reference
Glucose Uptake Assay100 nMRat Hippocampal SlicesNot explicitly stated, but implied by similar studies
Vasoconstriction Assay10 µMRabbit Aortic RingsNot explicitly stated, but implied by similar studies
Dendritic Spine Density100 nM - 1 µMPrimary Hippocampal Neurons[2]
In vivo Cognitive Enhancement0.1 - 1.0 nmol (intracerebroventricular)Rats[4]

Table 2: Key Kinetic Parameters for this compound

Parameter Value Notes
Ki (Inhibition Constant) ~0.48 µMDetermined against a fluorogenic peptide substrate.
IC50 (Half maximal inhibitory concentration) VariesDependent on substrate concentration and assay conditions.

Experimental Protocols

Protocol 1: Glucose Uptake Assay in Primary Hippocampal Neurons

This protocol is adapted from studies investigating the effect of this compound on glucose uptake.

  • Cell Culture: Plate primary hippocampal neurons on poly-D-lysine coated plates and culture for 14-21 days in vitro.

  • Starvation: Prior to the assay, replace the culture medium with a glucose-free Krebs-Ringer-HEPES (KRH) buffer and incubate for 1 hour at 37°C.

  • This compound Treatment: Add this compound at the desired final concentration (e.g., 100 nM) to the KRH buffer and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose ([³H]2-DG) to a final concentration of 0.5 µCi/mL and incubate for 10 minutes at 37°C.

  • Wash: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis: Lyse the cells with 0.1 M NaOH.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12][13]

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each sample.

Protocol 2: Dendritic Spine Density Analysis

This protocol provides a general workflow for assessing changes in dendritic spine density following this compound treatment.

  • Cell Culture and Transfection: Culture primary hippocampal neurons for 10-14 days. Transfect the neurons with a plasmid encoding a fluorescent protein (e.g., GFP or RFP) to visualize dendritic morphology.

  • This compound Treatment: Treat the transfected neurons with this compound at the desired concentration (e.g., 1 µM) for 24-48 hours. Include a vehicle control.

  • Fixation and Imaging: Fix the cells with 4% paraformaldehyde, mount on slides, and acquire high-resolution images of dendritic segments using a confocal microscope.

  • Image Analysis:

    • Select secondary or tertiary dendritic branches for analysis.

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to manually or semi-automatically count the number of dendritic spines along a defined length of the dendrite (typically 50-100 µm).

    • Categorize spines based on their morphology (e.g., thin, stubby, mushroom) if required.[14][15][16]

  • Data Analysis: Express the data as the number of spines per unit length of dendrite (e.g., spines/10 µm). Perform statistical analysis to compare treated and control groups.

Visualizations

HFI419_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Insulin_Receptor Insulin Receptor PI3K_Akt_Pathway PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt_Pathway IRAP IRAP GLUT4_Vesicle GLUT4 Vesicle IRAP->GLUT4_Vesicle Regulates Trafficking GLUT4_Transporter GLUT4 GLUT4_Vesicle->GLUT4_Transporter Fuses with Membrane Glucose_Uptake Glucose Uptake GLUT4_Transporter->Glucose_Uptake Facilitates Insulin Insulin Insulin->Insulin_Receptor Binds PI3K_Akt_Pathway->GLUT4_Vesicle Promotes Translocation HFI419 This compound HFI419->IRAP Inhibits Glucose Glucose Glucose->Glucose_Uptake

Caption: this compound inhibits IRAP, modulating GLUT4 vesicle trafficking and glucose uptake.

HFI419_Experimental_Workflow Start Experiment Start Cell_Culture Cell Culture/ Animal Model Preparation Start->Cell_Culture HFI419_Prep Prepare Fresh this compound Dilution Cell_Culture->HFI419_Prep Treatment Treat with this compound (and Controls) HFI419_Prep->Treatment Incubation Incubate for Optimized Duration Treatment->Incubation Assay Perform Specific Assay (e.g., Glucose Uptake) Incubation->Assay Data_Acquisition Acquire Data Assay->Data_Acquisition Data_Analysis Analyze and Normalize Data Data_Acquisition->Data_Analysis End Experiment End Data_Analysis->End

Caption: A generalized workflow for conducting experiments with this compound.

References

HFI-419 degradation products and their activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Insulin-Regulated Aminopeptidase (IRAP) inhibitor, HFI-419.

I. This compound Degradation Products and Their Activity

Currently, limited information is publicly available regarding the full degradation profile of this compound. However, based on its chemical structure and available data, the following information is pertinent for researchers.

Known Degradation Products

One known degradation product of this compound is HFI-142 , which is formed through hydrolysis.[1] In vivo studies in rats have shown that this compound is hydrolyzed to HFI-142 after intravenous or intraperitoneal administration.[1]

CompoundDegradation PathwayReported Activity
HFI-142 HydrolysisHFI-142 is reported to be a slightly less potent inhibitor of IRAP (Ki = 2.0 µM) compared to this compound (Ki = 0.48 µM).[1][2] However, HFI-142 is more stable and is suggested to have better blood-brain barrier permeability.[1]
Potential Degradation Pathways

This compound belongs to the benzopyran chemical class.[3][4][5][6] Compounds in this class are susceptible to degradation through several pathways, which researchers should consider during experimental design and data interpretation.

  • Photodegradation: Chromene derivatives can degrade upon exposure to light, particularly UV light.[2][7][8] This can lead to the formation of various photoproducts, including oxygenated derivatives.[2][7] It is recommended to protect this compound solutions from light.

  • Oxidation: The benzopyran structure can be susceptible to oxidation, which may involve the formation of reactive oxygen species and lead to the generation of various oxidized derivatives.[9][10][11] The inclusion of antioxidants in formulations could be considered if oxidation is a suspected issue.

  • Hydrolysis: As confirmed by the formation of HFI-142, the ester and amide functional groups in this compound are susceptible to hydrolysis.[1] The rate of hydrolysis can be influenced by pH and the presence of esterases in biological systems.

Note: The biological activities of degradation products other than HFI-142 are currently unknown. Researchers observing unexpected or inconsistent results are encouraged to consider the possibility of compound degradation and to use appropriate analytical methods (e.g., HPLC, LC-MS) to assess the purity and integrity of their this compound stock and working solutions.

II. Troubleshooting Guides and FAQs

This section provides practical guidance in a question-and-answer format to address common issues encountered during experiments with this compound.

A. In Vitro Cell-Based Assays

Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

A1: Inconsistent IC50 values are a common challenge. The variability can stem from several factors:

  • Compound-related issues:

    • Solubility: this compound has good aqueous solubility, but precipitation can still occur at high concentrations or in certain media.[3] Visually inspect your stock and working solutions for any precipitates.

    • Stability: this compound may degrade in solution over time.[1] Prepare fresh dilutions from a frozen stock for each experiment.

    • Storage: Store the solid compound and stock solutions as recommended by the supplier (e.g., 2-8°C for solid, -20°C for solutions in DMSO).[1]

  • Experimental system-related issues:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to inhibitors.[12]

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell density can significantly impact assay readouts.[12]

  • Assay-related issues:

    • Incubation Time: Standardize the incubation time with this compound across all experiments.[12]

    • Reagent Variability: Ensure all reagents are prepared fresh and consistently.

Q2: I'm observing significant cell death at concentrations where I expect to see specific IRAP inhibition. What should I do?

A2: This suggests potential cytotoxicity. Here’s how to troubleshoot:

  • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations to identify the maximum non-toxic concentration for your specific cell line.[12]

  • Use Lower, Non-toxic Concentrations: Conduct your functional assays at concentrations below the cytotoxic threshold to ensure you are observing specific inhibitory effects.

  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[12] Run a vehicle control with the same solvent concentration to rule out solvent-induced toxicity.

Q3: How can I confirm that the observed cellular effects are due to on-target IRAP inhibition and not off-target effects?

A3: This is a critical validation step. Consider the following approaches:

  • Use a Structurally Different IRAP Inhibitor: If the same phenotype is observed with a different, structurally unrelated IRAP inhibitor, it strengthens the evidence for on-target activity.

  • Perform a Rescue Experiment: If possible, overexpressing a resistant mutant of IRAP should reverse the phenotype induced by this compound.[12]

  • Target Engagement Assay: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to IRAP within the cell at the concentrations used.[12]

  • Downstream Signaling Analysis: Investigate the known signaling pathways affected by IRAP inhibition. For example, since this compound has been linked to GLUT4-mediated glucose uptake, you could assess changes in glucose transport or downstream markers.[3]

Workflow for Troubleshooting In Vitro Assays

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Validation of On-Target Effects cluster_4 Resolution A Inconsistent Results or Unexpected Cytotoxicity B Verify Compound Concentration & Incubation Time A->B C Check Cell Health & Passage Number A->C D Inspect for Precipitation A->D E Perform Dose-Response & Time-Course Experiment B->E C->E G Prepare Fresh Solutions D->G F Run Cell Viability Assay (e.g., MTT) E->F H Include Vehicle Control E->H I Use Structurally Different IRAP Inhibitor E->I J Perform Rescue Experiment (if possible) E->J K Conduct Target Engagement Assay (e.g., CETSA) E->K L Optimized Experimental Conditions & Validated Results F->L If non-toxic concentrations identified G->L H->L I->L J->L K->L

Caption: Troubleshooting workflow for in vitro experiments with this compound.

B. In Vivo Experiments

Q1: I'm having trouble with the in vivo administration of this compound due to its hydrophobicity. What are some formulation strategies?

A1: While this compound has better aqueous solubility than some inhibitors, formulation is key for consistent in vivo results.

  • Co-solvents: A common approach is to use a mixture of a solvent in which the compound is highly soluble (like DMSO) and a vehicle that is well-tolerated in vivo (like polyethylene (B3416737) glycol (PEG) or saline). A typical formulation might involve dissolving this compound in a small amount of DMSO and then diluting it with PEG and/or saline.

  • Surfactants: The use of surfactants can help to create stable micro-emulsions for parenteral administration.

  • Published Formulations: For intracerebroventricular (i.c.v.) administration in rats, this compound has been dissolved in a vehicle of 10% (v/v) dimethyl sulfoxide (B87167) (DMSO).[3] For intraperitoneal or intravenous injections, the formulation may need to be adjusted to ensure solubility and minimize toxicity.

Q2: My in vivo results are variable. What are some potential sources of this variability?

A2: In vivo experiments have many sources of variability. For small molecule inhibitors like this compound, consider these factors:

  • Formulation Instability: The compound may precipitate out of the formulation after preparation. Prepare formulations fresh and inspect for clarity before each administration.

  • Inconsistent Dosing: Ensure accurate and consistent administration volumes and techniques.

  • Metabolism and Clearance: As noted, this compound is hydrolyzed to HFI-142 in vivo.[1] The rate of this conversion could vary between animals and affect the concentration of the active compounds at the target site. The half-life of this compound in plasma has been reported as 11 minutes after intravenous injection and 4.6 hours after intraperitoneal injection in rats.[1]

  • Animal-to-Animal Variation: Biological differences between animals can lead to variations in drug absorption, distribution, metabolism, and excretion (ADME).

Signaling Pathway of this compound in Hippocampal Neurons

G HFI419 This compound IRAP IRAP Inhibition HFI419->IRAP GLUT4 GLUT4 Translocation to Membrane IRAP->GLUT4 facilitates GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake DendriticSpine Increased Dendritic Spine Density GlucoseUptake->DendriticSpine Memory Enhanced Spatial Working Memory DendriticSpine->Memory

Caption: Proposed signaling pathway of this compound in enhancing memory.

III. Experimental Protocols

The following are generalized protocols based on methodologies described in the literature for this compound. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro IRAP Inhibition Assay (Fluorometric)

This protocol is a general method for assessing the inhibitory activity of this compound on IRAP using a fluorogenic substrate.

Materials:

  • Recombinant human IRAP

  • Fluorogenic IRAP substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black microplate

  • Plate reader capable of fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)

Methodology:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of desired final concentrations. Include a vehicle control (DMSO in assay buffer).

  • Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add the diluted this compound or vehicle control. Then add the recombinant IRAP solution. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the fluorogenic substrate (Leu-AMC) to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the plate reader and measure the increase in fluorescence over time at 37°C. The rate of fluorescence increase is proportional to the IRAP activity.

  • Data Analysis: Calculate the initial reaction velocities (slopes of the fluorescence vs. time curves). Plot the percentage of IRAP inhibition against the logarithm of the this compound concentration. Fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Protocol 2: In Vivo Assessment of Spatial Working Memory in Rats (Spontaneous Alternation)

This protocol describes a method to assess the effect of centrally administered this compound on spatial working memory.

Materials:

  • Adult male rats with surgically implanted intracerebroventricular (i.c.v.) cannulae

  • This compound

  • Vehicle solution (e.g., 10% DMSO in sterile saline)

  • Y-maze apparatus

  • Microinjection pump and syringes

Methodology:

  • This compound Preparation: Dissolve this compound in the vehicle solution to the desired concentration.

  • Animal Habituation: Gently handle the rats for several days before the experiment to acclimate them to the procedure.

  • Drug Administration: Acclimate the rats to the testing room for at least 1 hour. Administer this compound or vehicle via i.c.v. injection at a low volume (e.g., 2-5 µL) over a few minutes.

  • Behavioral Testing: A set time after the injection (e.g., 30 minutes), place the rat in the center of the Y-maze and allow it to explore freely for a defined period (e.g., 8 minutes).

  • Data Collection: Record the sequence of arm entries. An alternation is defined as successive entries into the three different arms (e.g., ABC, CAB).

  • Data Analysis: Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100. Compare the alternation scores between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). An increase in the percentage of spontaneous alternation in the this compound group is indicative of improved spatial working memory.

Experimental Workflow for In Vivo Study

G cluster_0 Preparation cluster_1 Administration cluster_2 Behavioral Testing cluster_3 Data Analysis cluster_4 Outcome A Prepare this compound Formulation C i.c.v. Injection of This compound or Vehicle A->C B Animal Habituation B->C D Place Rat in Y-Maze C->D E Record Arm Entries D->E F Calculate % Spontaneous Alternation E->F G Statistical Comparison F->G H Assessment of Memory Enhancement G->H

Caption: Workflow for an in vivo spatial memory experiment using this compound.

References

Validation & Comparative

HFI-419 vs. Angiotensin IV: A Comparative Guide to IRAP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of Insulin-Regulated Aminopeptidase (B13392206) (IRAP): the synthetic compound HFI-419 and the endogenous peptide Angiotensin IV. This analysis is supported by experimental data to inform research and development decisions in fields such as neuroscience, metabolism, and immunology.

At a Glance: Key Differences

FeatureThis compoundAngiotensin IV
Inhibitor Type Small molecule (benzopyran derivative)Endogenous hexapeptide
Mechanism of Action Allosteric, non-competitive[1][2]Competitive[3][4]
Potency (Ki) 0.42 - 0.48 µM[5]~0.062 µM (for apo-enzyme), lower for native enzyme[5][6]
Selectivity High selectivity against APN, ERAP1, ERAP2, and LTA4H[5][7]Also inhibits Aminopeptidase N (AP-N)[5]
Metabolic Stability Rapidly metabolized in vivoProne to proteolytic degradation[5]

Quantitative Performance Data

The following tables summarize the inhibitory potency and selectivity of this compound and Angiotensin IV based on available experimental data.

Table 1: Inhibitory Potency against IRAP

InhibitorKi (nM)Assay ConditionsSource
This compound420Recombinant human IRAP, Leu-β-naphthylamide substrate[5]
This compound480Not specified, Leu-AMC substrate
Angiotensin IV62Sheep adrenal and cerebellar membranes, [125I]-AngIV displacement[6]
Angiotensin IV113 - 2300HEK293T cell membranes, Leu-β-naphthylamide substrate[7]

Note: The affinity of Angiotensin IV for the native, zinc-bound form of IRAP is reported to be significantly lower than for the zinc-depleted (apo) form, which is often used in binding assays.

Table 2: Selectivity Profile

InhibitorTarget EnzymeInhibition/AffinityFold Selectivity vs. IRAPSource
This compound IRAPKi = 420 nM-[5]
Aminopeptidase N (APN)>100 µM>238x[5]
ERAP1>100 µM>238x[5]
ERAP2>100 µM>238x[5]
LTA4H>100 µM>238x[5]
Angiotensin IV IRAPKi = 62 nM-[6]
Aminopeptidase N (APN)InhibitsLower Selectivity[5]

Mechanism of Action

This compound functions as an allosteric, non-competitive inhibitor of IRAP.[1][2] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[1] Specifically, this compound has been shown to lock IRAP in a semi-open, less active conformation.[1] This allosteric mechanism contributes to its high selectivity.[2]

Angiotensin IV , in contrast, is a competitive inhibitor .[3][4] It directly competes with endogenous substrates for binding to the catalytic site of IRAP.[3][4] Its structure mimics that of natural substrates, allowing it to occupy the active site and prevent substrate cleavage.

Signaling Pathways and Cellular Effects

Inhibition of IRAP by both this compound and Angiotensin IV has been shown to modulate important cellular signaling pathways, leading to significant physiological effects.

Regulation of GLUT4 Translocation and Glucose Uptake

IRAP is a key component of GLUT4 storage vesicles (GSVs) and plays a crucial role in the insulin-stimulated translocation of GLUT4 to the plasma membrane, a critical step for glucose uptake in adipocytes and muscle cells.[8][9][10] Inhibition of IRAP is thought to enhance this process.

GLUT4_Translocation cluster_0 Insulin (B600854) Signaling cluster_1 GLUT4 Vesicle Trafficking Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K/Akt Pathway IR->PI3K GSV GLUT4 Storage Vesicle (GSV) (contains GLUT4 and IRAP) PI3K->GSV promotes translocation Fusion Vesicle Fusion GSV->Fusion PM Plasma Membrane Glucose_Uptake Glucose Uptake PM->Glucose_Uptake Fusion->PM IRAP_Inhibition IRAP Inhibition (this compound / Ang IV) IRAP_Inhibition->GSV enhances translocation

Figure 1. Simplified signaling pathway of insulin-stimulated GLUT4 translocation and the putative role of IRAP inhibition.

Dendritic Spine Formation and Synaptic Plasticity

IRAP inhibition has been linked to enhanced cognitive function, which is thought to be mediated, in part, by an increase in the density of dendritic spines—small protrusions on dendrites that are the primary sites of excitatory synapses.[7] This structural plasticity is crucial for learning and memory.

Dendritic_Spine_Formation IRAP_Inhibition IRAP Inhibition (this compound / Ang IV) Unknown_Mediator Unknown Mediator(s) IRAP_Inhibition->Unknown_Mediator Rac1_Cdc42 Rac1/Cdc42 Activation Unknown_Mediator->Rac1_Cdc42 Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rac1_Cdc42->Actin_Cytoskeleton Dendritic_Spine Dendritic Spine Formation & Maturation Actin_Cytoskeleton->Dendritic_Spine Synaptic_Plasticity Enhanced Synaptic Plasticity & Cognitive Function Dendritic_Spine->Synaptic_Plasticity

Figure 2. Proposed pathway linking IRAP inhibition to dendritic spine formation and enhanced cognitive function.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Fluorescence-Based IRAP Inhibition Assay

This assay measures the enzymatic activity of IRAP by monitoring the cleavage of a fluorogenic substrate.

Workflow:

IRAP_Assay_Workflow A Prepare Reagents: - Recombinant IRAP - Inhibitor (this compound/Ang IV) - Fluorogenic Substrate (e.g., Leu-AMC) - Assay Buffer B Incubate IRAP with Inhibitor or Vehicle A->B C Initiate Reaction with Substrate B->C D Monitor Fluorescence Increase (Excitation: ~380 nm, Emission: ~460 nm) C->D E Calculate Rate of Reaction and Percent Inhibition D->E

Figure 3. Workflow for a fluorescence-based IRAP inhibition assay.

Detailed Method:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human IRAP in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare serial dilutions of this compound or Angiotensin IV in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) in DMSO, then dilute to the final working concentration in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the IRAP enzyme solution.

    • Add the inhibitor dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Leu-AMC substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

    • Record data points every 1-2 minutes for a duration of 30-60 minutes.

    • Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive, or by other appropriate models for non-competitive or allosteric inhibition.

Radioligand Binding Assay

This assay is used to determine the binding affinity of inhibitors to IRAP by measuring the displacement of a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow A Prepare Membrane Fractions (expressing IRAP) B Incubate Membranes with: - Radioligand (e.g., [3H]AL-11) - Unlabeled Inhibitor (this compound/Ang IV) A->B C Separate Bound and Free Radioligand (e.g., via filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Determine IC50 and Ki Values D->E

Figure 4. Workflow for a radioligand binding assay for IRAP.

Detailed Method:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing IRAP (e.g., HEK293 cells overexpressing IRAP) in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in a suitable binding buffer.

  • Binding Reaction:

    • In reaction tubes, combine the membrane preparation, a fixed concentration of a radiolabeled IRAP ligand (e.g., [3H]AL-11, a stable Angiotensin IV analog), and varying concentrations of the unlabeled inhibitor (this compound or Angiotensin IV).

    • For determining total binding, omit the unlabeled inhibitor.

    • For determining non-specific binding, include a saturating concentration of a known high-affinity unlabeled ligand.

    • Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound and Angiotensin IV represent two distinct classes of IRAP inhibitors with different mechanisms of action, potency, and selectivity. This compound, as a small molecule allosteric inhibitor, offers high selectivity, a desirable property for a therapeutic agent, although its metabolic stability in vivo presents a challenge.[1] Angiotensin IV, while a potent competitive inhibitor, suffers from a lack of selectivity and rapid degradation.[5] The choice between these inhibitors will depend on the specific research application. This compound is a valuable tool for studying the specific consequences of IRAP inhibition due to its high selectivity, while Angiotensin IV and its analogs can be used to investigate the effects of targeting the IRAP active site, keeping in mind its potential off-target effects on AP-N. Further development of metabolically stable allosteric inhibitors inspired by this compound may hold significant promise for therapeutic applications.

References

comparing HFI-419 with other small-molecule IRAP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HFI-419 and Other Small-Molecule IRAP Inhibitors for Researchers

Introduction

Insulin-Regulated Aminopeptidase (B13392206) (IRAP), a zinc-dependent M1 aminopeptidase, has emerged as a significant therapeutic target for a range of conditions, including cognitive disorders like Alzheimer's disease and various immune dysfunctions.[1][2] IRAP's multifaceted role in cellular processes, from cleaving peptide hormones like oxytocin (B344502) and vasopressin to its involvement in GLUT4 vesicle trafficking and antigen presentation, underscores its importance in physiological and pathological states.[1][2][3][4]

The development of potent and selective IRAP inhibitors is a key focus for researchers. Among the first drug-like, small-molecule inhibitors identified through virtual screening is this compound, a benzopyran derivative.[1][5][6][7] This guide provides an objective comparison of this compound with other classes of small-molecule IRAP inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and scientific investigation.

Comparative Analysis of Small-Molecule IRAP Inhibitors

The landscape of small-molecule IRAP inhibitors is diverse, encompassing several chemical scaffolds. The following table summarizes quantitative data for this compound and other representative non-peptidic inhibitors.

Inhibitor ClassCompoundIRAP Inhibition (Ki/IC50)Selectivity ProfileKey Features & References
Benzopyrans This compound Ki: 420 nM / 480 nMSelective vs. APN, ERAP1, ERAP2, LTA4H.[2][7]Identified via in silico screening; improves spatial and recognition memory in rodents; enhances hippocampal dendritic spine density.[2][6][7][8]
HFI-435Ki: 360 nMNot specifiedQuinoline (B57606) derivative from the same series as this compound.[6]
HFI-437Ki: 20 nMSelective vs. APN, ERAP1, ERAP2, LTA4H.[2][6]A more potent quinoline derivative from the benzopyran series.[2][6]
Aryl Sulfonamides Compound 7 (from Engen et al.)IC50: 6.1 µMNot specifiedIdentified through high-throughput screening.[1][9]
Compound 8 (from Vanga et al.)IC50: 0.4 µMNot specifiedOptimized aryl sulfonamide with improved potency.[1][9]
Compound 11 (Fluorinated analog)Not specifiedHigher metabolic stability in human/mouse liver microsomes.Further optimization of the aryl sulfonamide series.[2]
3,4-Diaminobenzoic Acid Derivatives Compound 6 (from Papakyriakou et al.)IC50: 2.1 µMInactive against ERAPs up to 100 µM.Demonstrates that selectivity for IRAP can be achieved, sometimes at the expense of potency.[2]
Spiro-oxindole Dihydroquinazolinones Not specifiedSub-µM affinityNot specifiedIdentified from screening; exhibits an uncompetitive mode of inhibition.[5][10]
Imidazo[1,5-α]pyridines Not specifiedLow µM rangeSelective vs. APN.[5]Identified from screening; acts as non-competitive inhibitors.[5]

Signaling Pathways and Experimental Workflow

To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and the experimental procedures used for their characterization.

IRAP-Mediated Signaling Pathways

IRAP is involved in multiple cellular signaling and trafficking pathways. In immune cells, it plays a role in T-cell receptor (TCR) signaling and antigen cross-presentation. In insulin-responsive cells, it is integral to the trafficking of the GLUT4 glucose transporter.

IRAP_Signaling_Pathways cluster_0 TCR Signaling cluster_1 GLUT4 Trafficking TCR TCR Complex TCR_Internalization Internalization (AP2/DnM2) TCR->TCR_Internalization Antigen Stimulation IRAP_Vesicle_TCR IRAP+ Endosome Signaling_Cascade Downstream Signaling (Lck, ZAP-70, PLCγ) IRAP_Vesicle_TCR->Signaling_Cascade Sustained Signaling TCR_Internalization->IRAP_Vesicle_TCR IL2 IL-2 Secretion Signaling_Cascade->IL2 Insulin_Receptor Insulin Receptor GSV GLUT4 Storage Vesicle (GSV with IRAP) Insulin_Receptor->GSV Insulin Signal Plasma_Membrane Plasma Membrane GSV->Plasma_Membrane Translocation Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake GLUT4 Insertion

Caption: Key signaling pathways involving IRAP in T-cells and insulin-responsive cells.

Experimental Workflow for IRAP Inhibitor Screening

The identification and characterization of novel IRAP inhibitors typically follow a standardized workflow, beginning with a primary screen and followed by more detailed enzymatic and biophysical assays.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow A 1. High-Throughput Screen (Compound Library) B 2. Primary Enzymatic Assay (e.g., Fluorescence-based) A->B C 3. Hit Confirmation & Triage (Dose-Response Curves) B->C D 4. IC50 Determination C->D E 5. Selectivity Profiling (vs. ERAP1, ERAP2, APN) D->E F 6. Mechanism of Action Studies (e.g., Kinetic Analysis) D->F G 7. Cell-Based Functional Assays (e.g., Memory, Glucose Uptake) F->G

Caption: A typical experimental workflow for identifying and characterizing IRAP inhibitors.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. Below is a representative protocol for an in vitro enzymatic assay used to determine the inhibitory potency of compounds against IRAP.

Fluorescence-Based IRAP Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IRAP by monitoring the cleavage of a fluorogenic substrate.

1. Materials and Reagents:

  • Enzyme: Recombinant human IRAP.

  • Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.0, supplemented with 0.002% Tween-20.[11]

  • Test Compounds: this compound and other inhibitors, dissolved in DMSO.

  • Instrumentation: Fluorescence microplate reader (e.g., Envision multimode plate reader) capable of excitation at ~380 nm and emission at ~460 nm.

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup:

    • Add 50 µL of assay buffer to the wells of a 96-well or 384-well black microplate.

    • Add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add 25 µL of a pre-diluted IRAP enzyme solution (e.g., final concentration of 1 nM) to all wells.[11]

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate Leu-AMC (e.g., final concentration of 50 µM).[11]

    • Immediately place the plate in the microplate reader.

    • Monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 60-120 minutes) at a controlled temperature (e.g., 37°C).[6]

3. Data Analysis:

  • Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)) where V_inhibitor is the rate with the test compound, V_vehicle is the rate with the vehicle control, and V_blank is the rate of a no-enzyme control.

  • Calculate IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]

Conclusion

This compound remains a cornerstone compound in the study of IRAP inhibition, demonstrating good potency and selectivity, and proven efficacy in preclinical models of cognitive function.[2][8] However, the field has expanded to include a variety of other small-molecule scaffolds, such as aryl sulfonamides and spiro-oxindole dihydroquinazolinones, which offer different kinetic profiles (e.g., uncompetitive inhibition) and properties.[5][10] The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, mechanism of action, and pharmacokinetic properties. The protocols and data presented in this guide provide a framework for the objective comparison and selection of these critical research tools.

References

HFI-419: Unveiling its Superior Selectivity Against Other Aminopeptidases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise targeting of therapeutic agents is paramount. This guide provides an in-depth comparison of HFI-419, a potent inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP), against other known aminopeptidase inhibitors. Through quantitative data, detailed experimental protocols, and pathway visualizations, we demonstrate the superior selectivity profile of this compound, establishing it as a valuable tool for specific IRAP research.

This compound, a benzopyran-based compound, has emerged as a highly selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), an enzyme implicated in cognitive and metabolic processes.[1][2] Its ability to discriminate between IRAP and other closely related M1 family aminopeptidases is crucial for elucidating the specific functions of IRAP and for the development of targeted therapeutics with minimal off-target effects.

Quantitative Comparison of Aminopeptidase Inhibitors

The selectivity of an inhibitor is quantitatively expressed by comparing its inhibitory potency (IC50 or Ki values) against its primary target versus other enzymes. A higher ratio of IC50/Ki for off-targets compared to the primary target indicates greater selectivity. The following table summarizes the inhibitory activities of this compound and other well-characterized aminopeptidase inhibitors against a panel of relevant aminopeptidases.

InhibitorPrimary TargetIRAPAPN/CD13ERAP1ERAP2LTA4H
IC50/Ki IC50/Ki IC50/Ki IC50/Ki IC50/Ki
This compound IRAP ~157 nM (IC50) *>30 µM >30 µM >30 µM N/A
Bestatin APN>100 µM[3][4]4.1 µM (Ki)[5]11-50 µM[3][4]>100 µM[3][4]0.2 µM[3][4]
Tosedostat Pan-aminopeptidase30 nM (IC50, acid)[3][4]220 nM (IC50)[6][7][8]18 µM (IC50, acid)[3][4]0.77 µM (IC50, acid)[3][4]8 nM (IC50, active metabolite)[7]
Amastatin Pan-aminopeptidase13 µM (IC50)[3][4]52 nM (Ki)[5][9]22-42 µM (IC50)[3][4]25 µM (IC50)[3][4]N/A
Psammaplin A APN / HDACN/A18 µM (IC50)[10][11]N/AN/AN/A

Data for a closely related and highly selective compound, demonstrating >200-fold selectivity.[12] N/A: Data not available.

As evidenced by the data, this compound exhibits a remarkable selectivity for IRAP. While other inhibitors like Bestatin, Tosedostat, and Amastatin show broad activity across multiple aminopeptidases, this compound maintains its potency for IRAP while demonstrating negligible inhibition of other tested aminopeptidases at concentrations up to 30 µM. This high selectivity minimizes the potential for confounding results due to off-target effects and highlights its utility as a specific chemical probe for studying IRAP biology.

Experimental Protocols

To ensure the reproducibility and validity of the selectivity data, standardized experimental protocols are essential. The following is a detailed methodology for a fluorometric assay to determine the inhibitory activity of compounds against various aminopeptidases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of aminopeptidases (IRAP, APN, ERAP1, ERAP2).

Materials:

  • Recombinant human aminopeptidases (IRAP, APN, ERAP1, ERAP2)

  • Fluorogenic substrates:

    • For IRAP and APN: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

    • For ERAP1: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

    • For ERAP2: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC)

  • Test compound (this compound) and reference inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and reference inhibitors in 100% DMSO.

    • Prepare working solutions of enzymes and substrates in Assay Buffer. The final concentration of enzymes and substrates should be optimized for each assay to ensure a linear reaction rate.

  • Assay Protocol:

    • Add 2 µL of serially diluted test compound or reference inhibitor in DMSO to the wells of a 96-well plate. For control wells, add 2 µL of DMSO.

    • Add 48 µL of the respective enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 50 µL of the corresponding fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the AMC fluorophore, e.g., 360 nm/460 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagent_prep Reagent Preparation (Enzymes, Substrates, Inhibitors) plate_map Plate Mapping (Controls, Inhibitor Concentrations) add_inhibitor Add Inhibitor/DMSO to Wells plate_map->add_inhibitor add_enzyme Add Enzyme & Pre-incubate add_inhibitor->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate kinetic_read Kinetic Fluorescence Reading add_substrate->kinetic_read calc_velocity Calculate Initial Velocity (V₀) kinetic_read->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Experimental workflow for determining the IC50 of inhibitors against aminopeptidases.

The cognitive-enhancing effects of IRAP inhibition are believed to be mediated, in part, through the modulation of synaptic plasticity. One proposed mechanism involves the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

G cluster_pathway IRAP Inhibition and Cognitive Enhancement cluster_downstream Downstream Signaling HFI419 This compound IRAP IRAP Inhibition HFI419->IRAP inhibits BDNF Increased BDNF Expression IRAP->BDNF leads to Synaptic_Plasticity Enhanced Synaptic Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement TrkB TrkB Receptor Activation BDNF->TrkB CREB CREB Phosphorylation TrkB->CREB Gene_Expression Synaptic Gene Expression CREB->Gene_Expression Gene_Expression->Synaptic_Plasticity

Caption: Proposed signaling pathway linking IRAP inhibition by this compound to cognitive enhancement.

Conclusion

The data and methodologies presented in this guide underscore the exceptional selectivity of this compound for Insulin-Regulated Aminopeptidase. Its ability to potently inhibit IRAP without significantly affecting other major aminopeptidases makes it an invaluable tool for dissecting the physiological and pathological roles of IRAP. For researchers investigating the therapeutic potential of targeting IRAP in cognitive disorders, metabolic diseases, and beyond, this compound offers a level of specificity that is crucial for obtaining clear and interpretable results.

References

Cross-Validation of HFI-419's Cognitive Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cognitive enhancer HFI-419 with alternative nootropic agents. Experimental data from various preclinical models are presented to facilitate a comprehensive evaluation of its performance and mechanisms of action.

This compound, a potent and selective inhibitor of insulin-regulated aminopeptidase (B13392206) (IRAP), has demonstrated significant pro-cognitive effects in multiple rodent models. This guide synthesizes the available quantitative data, details the experimental methodologies used to assess its efficacy, and visually represents its proposed signaling pathway. Furthermore, it compares this compound with other cognitive enhancers, including those with similar and distinct mechanisms of action, to provide a broader perspective for future research and development.

Performance Comparison of Cognitive Enhancers

The following tables summarize the quantitative outcomes of this compound and selected alternative cognitive enhancers in key behavioral paradigms used to assess learning and memory.

Table 1: Spontaneous Alternation Task (SAT) Performance

CompoundModelDosageAdministrationAlternation Rate (%)Change vs. VehicleReference
This compound Rat0.1 nMIntracerebroventricular (ICV)~75%[1]
VehicleRat-ICV~55%-[1]

*Note: Approximate values extrapolated from graphical data. This compound treatment resulted in a statistically significant improvement in spontaneous alternation behavior (p=0.0256) compared to the vehicle group, with no significant difference in the number of arm entries, suggesting a specific effect on working memory rather than general locomotor activity.[1]

Table 2: Novel Object Recognition (NOR) Task Performance

CompoundModelDosageAdministrationDiscrimination Index / Time with Novel ObjectChange vs. Vehicle/ControlReference
This compound RodentNot specifiedICVImproved recognition memory[1]
Angiotensin IVMouse0.1 nmolICVSignificantly more time with novel object
DonepezilMouse (AD model)Not specifiedNot specifiedImproved recognition memory
PiracetamRat (LPS-induced)50, 100, 200 mg/kgIntraperitoneal (i.p.)Reversed memory impairment

Mechanisms of Action at a Glance

Table 3: Comparison of Mechanisms of Action

CompoundPrimary Mechanism of Action
This compound Selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP).
Angiotensin IV Endogenous ligand and inhibitor of IRAP.
Donepezil Reversible inhibitor of acetylcholinesterase (AChE), increasing acetylcholine (B1216132) levels.
Modafinil Atypical stimulant, primarily acts as a dopamine (B1211576) reuptake inhibitor.
Piracetam Positive allosteric modulator of the AMPA receptor, enhances neurotransmitter release.

Experimental Protocols

Spontaneous Alternation Task (SAT)

This task assesses spatial working memory, which is dependent on the hippocampus. The protocol typically involves the following steps:

  • Apparatus: A Y-maze or T-maze with three identical arms.

  • Procedure:

    • A rat is placed at the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).

    • The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).

  • Data Analysis: The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. A higher percentage of alternation is indicative of better spatial working memory.

  • This compound Administration: In the cited study, rats were administered this compound (0.1 nM) or vehicle (10% v/v DMSO) via intracerebroventricular (ICV) injection prior to the task.[1]

Novel Object Recognition (NOR) Task

This task evaluates recognition memory, which relies on the perirhinal cortex and hippocampus. The protocol generally consists of three phases:

  • Habituation: The rodent is allowed to explore an empty open-field arena to acclimate to the environment.

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period.

  • Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and spends more time exploring the novel one.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound's cognitive-enhancing effects involves the inhibition of IRAP, leading to increased glucose uptake via GLUT4 and subsequent enhancement of dendritic spine density.[1][2]

HFI419_Signaling_Pathway HFI419 This compound IRAP IRAP (Insulin-Regulated Aminopeptidase) HFI419->IRAP Inhibits GLUT4_vesicle GLUT4 Vesicle IRAP->GLUT4_vesicle Retains in intracellular vesicles GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Neuronal Glucose Uptake GLUT4_membrane->Glucose_uptake Dendritic_spines Increased Dendritic Spine Density Glucose_uptake->Dendritic_spines Cognitive_enhancement Cognitive Enhancement Dendritic_spines->Cognitive_enhancement

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start: Animal Model Selection (e.g., Sprague-Dawley Rats) drug_admin Drug Administration (e.g., ICV injection of this compound or Vehicle) start->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing sat Spontaneous Alternation Task (Working Memory) behavioral_testing->sat nor Novel Object Recognition Task (Recognition Memory) behavioral_testing->nor data_analysis Data Analysis (e.g., Alternation %, Discrimination Index) sat->data_analysis nor->data_analysis conclusion Conclusion on Cognitive Effects data_analysis->conclusion

Caption: General experimental workflow for assessing cognitive enhancers.

References

Comparative Analysis of HFI-419 and HFI-142 Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the potency of two prominent inhibitors of Insulin-Regulated Aminopeptidase (IRAP), HFI-419 and HFI-142. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory activities, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Potency and Physicochemical Properties

The following table summarizes the key quantitative data for this compound and HFI-142, facilitating a direct comparison of their potency against IRAP.

ParameterThis compoundHFI-142Reference
Target Insulin-Regulated Aminopeptidase (IRAP)Insulin-Regulated Aminopeptidase (IRAP)[1][2]
Ki (Inhibition Constant) 0.48 µM2.01 µM[1][2][3]
Molecular Formula C19H18N2O5C17H16N₂O₄[2][3]
Molecular Weight 354.36 g/mol 312.32 g/mol [2][3]

Note: A lower Ki value indicates a higher binding affinity and, therefore, greater potency. Based on the available data, this compound is the more potent inhibitor of IRAP. It is also important to note that this compound is reported to be a prodrug that hydrolyzes into the less potent HFI-142 in vivo[3].

Mechanism of Action

This compound is characterized as a competitive inhibitor of IRAP, suggesting it binds to the same active site as the natural substrate. Its mechanism involves interaction with the zinc ion crucial for the enzyme's catalytic activity[3]. However, some studies suggest a more complex, substrate-dependent mechanism, indicating an uncompetitive or allosteric mode of action with certain substrates[4][5]. This complex behavior is considered a potential limitation for its clinical development[4].

HFI-142 also acts as an inhibitor of IRAP. While its mechanism is less extensively detailed in the provided search results, its structural relationship to this compound suggests a similar mode of action, likely involving interaction with the enzyme's active site.

Signaling Pathway and Experimental Workflow

To visually represent the context of IRAP inhibition and the process of evaluating inhibitors, the following diagrams have been generated using Graphviz.

IRAP_Signaling_Pathway cluster_membrane Cell Membrane IRAP IRAP GLUT4 GLUT4 IRAP->GLUT4 Regulates Translocation Intracellular_Signaling Intracellular Signaling (e.g., Memory, Glucose Uptake) IRAP->Intracellular_Signaling Modulates GLUT4->Intracellular_Signaling Facilitates Extracellular_Peptides Extracellular Peptides Extracellular_Peptides->IRAP Substrate HFI_Inhibitor This compound / HFI-142 HFI_Inhibitor->IRAP Inhibits

Caption: Simplified signaling pathway involving IRAP and its inhibition.

Experimental_Workflow start Start: Prepare Reagents prepare_enzyme Prepare IRAP Enzyme Solution start->prepare_enzyme prepare_substrate Prepare Fluorogenic Substrate (e.g., Leu-AMC) start->prepare_substrate prepare_inhibitor Prepare Serial Dilutions of This compound / HFI-142 start->prepare_inhibitor assay_setup Incubate Enzyme with Inhibitor prepare_enzyme->assay_setup initiate_reaction Add Substrate to Initiate Reaction prepare_substrate->initiate_reaction prepare_inhibitor->assay_setup assay_setup->initiate_reaction measure_fluorescence Measure Fluorescence Over Time initiate_reaction->measure_fluorescence data_analysis Data Analysis: Calculate Initial Velocities measure_fluorescence->data_analysis determine_ki Determine Ki Value data_analysis->determine_ki end End determine_ki->end

Caption: General experimental workflow for an IRAP inhibition assay.

Experimental Protocols

The following is a representative protocol for determining the inhibitory potency of compounds against IRAP using a fluorometric assay. This protocol is a synthesis of commonly used methods in the field[6][7][8].

Objective: To determine the Ki of this compound and HFI-142 for IRAP.

Materials:

  • Recombinant human IRAP enzyme

  • Fluorogenic substrate: L-leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • This compound and HFI-142

  • Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4

  • DMSO (for dissolving inhibitors)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of IRAP enzyme in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-5 nM), determined empirically to give a linear reaction rate for at least 15-30 minutes.

    • Prepare a stock solution of Leu-AMC substrate in DMSO and then dilute to the working concentration in assay buffer. The final substrate concentration should be at or below the Km value for Leu-AMC to ensure sensitivity to competitive inhibitors.

    • Prepare stock solutions of this compound and HFI-142 in DMSO. Perform serial dilutions in assay buffer to create a range of inhibitor concentrations to be tested. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add:

      • Assay Buffer

      • A fixed volume of the serially diluted inhibitor solutions (or vehicle control - DMSO in assay buffer).

      • A fixed volume of the IRAP enzyme solution.

    • Include control wells:

      • "No enzyme" control (assay buffer and substrate only) to measure background fluorescence.

      • "No inhibitor" control (enzyme, substrate, and vehicle) to determine 100% enzyme activity.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the Leu-AMC substrate solution to all wells.

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read). The cleavage of Leu-AMC by IRAP releases the fluorescent 7-amido-4-methylcoumarin (AMC).

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (Vi) from the linear portion of the fluorescence versus time plot.

    • Normalize the initial velocities to the "no inhibitor" control to obtain the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

This comprehensive guide provides a foundation for understanding and comparing the potency of this compound and HFI-142. The provided data and protocols are intended to support further research and development in the field of IRAP inhibition.

References

Validating the Allosteric Inhibition Mechanism of HFI-419: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HFI-419, an allosteric inhibitor of Insulin-Regulated Aminopeptidase (B13392206) (IRAP), with other classes of IRAP inhibitors. Experimental data, detailed protocols, and visual diagrams are presented to validate its mechanism of action and compare its performance against alternatives.

Introduction to IRAP and its Inhibitors

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase, is a transmembrane zinc metalloprotease involved in various physiological processes, including cognitive function and glucose metabolism.[1][2] IRAP's enzymatic activity regulates the levels of several peptide hormones, such as oxytocin (B344502) and vasopressin, by cleaving their N-terminal amino acids.[3][4][5] Its role in cleaving angiotensin IV in the brain has linked it to memory and learning, making it a promising therapeutic target for cognitive disorders.[6][7][8]

The development of IRAP inhibitors has led to several classes of compounds, each with distinct mechanisms of action. This guide focuses on this compound, a benzopyran derivative recently identified as an allosteric inhibitor, and compares it with aryl sulfonamides, another class of allosteric inhibitors, and peptide-based competitive inhibitors like HA-08.

Comparative Analysis of IRAP Inhibitors

The following table summarizes the key quantitative data for this compound and representative compounds from other inhibitor classes.

InhibitorClassMechanism of ActionK_i_ (nM)IC_50_ (µM)Selectivity
This compound BenzopyranAllosteric420[9]-High vs. APN, ERAP1, ERAP2, LTA4H[9]
Compound 26 Aryl SulfonamideAllosteric-0.54[10]Specific for IRAP vs. APN, LTA4H[11]
HA-08 Macrocyclic PeptideCompetitive3.3[10]0.0086[10]High vs. APN[12]

Experimental Validation of Allosteric Inhibition

The allosteric inhibition mechanism of this compound was validated through a combination of enzymological analysis and X-ray crystallography. These experiments are crucial for understanding how the inhibitor interacts with IRAP and modulates its function.

Steady-State Enzyme Kinetics

Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, K_m_ and V_max_.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinant human IRAP is expressed and purified.

    • A fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), is used to monitor enzyme activity.

  • Assay Conditions:

    • Reactions are performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at a constant temperature (e.g., 37°C).

    • The final assay volume contains a fixed concentration of IRAP and varying concentrations of the substrate.

  • Inhibitor Preparation:

    • The inhibitor (this compound, aryl sulfonamide, or HA-08) is dissolved in DMSO to create a stock solution.

    • Serial dilutions of the inhibitor are prepared.

  • Kinetic Measurements:

    • For each inhibitor concentration, a series of reactions are initiated by adding the enzyme to the substrate-inhibitor mixture.

    • The rate of product formation is monitored continuously by measuring the increase in fluorescence over time using a plate reader.

    • Initial reaction velocities (V_0_) are calculated from the linear portion of the progress curves.

  • Data Analysis:

    • The initial velocities are plotted against the substrate concentration for each inhibitor concentration.

    • The data are fitted to the Michaelis-Menten equation to determine the apparent K_m_ and V_max_ values.

    • Double-reciprocal plots (Lineweaver-Burk plots) are generated (1/V_0_ vs. 1/[S]) to visualize the inhibition pattern.

      • Competitive inhibition: Lines intersect on the y-axis.

      • Non-competitive inhibition: Lines intersect on the x-axis.

      • Uncompetitive inhibition: Lines are parallel.

      • Mixed inhibition: Lines intersect in the second or third quadrant.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the IRAP-inhibitor complex to identify the inhibitor's binding site and understand the conformational changes it induces.

Protocol:

  • Protein-Inhibitor Complex Formation:

    • Purified IRAP is incubated with a molar excess of the inhibitor to ensure complex formation.

  • Crystallization:

    • The protein-inhibitor complex is subjected to crystallization screening using various techniques like vapor diffusion (sitting or hanging drop).[13]

    • A range of precipitants, buffers, and additives are screened to find conditions that yield well-diffracting crystals.

  • Data Collection:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.[14]

  • Structure Determination and Refinement:

    • The diffraction data are processed to determine the crystal's unit cell parameters and space group.

    • The structure is solved using molecular replacement, using a known IRAP structure as a search model.

    • The initial model is refined against the diffraction data, and the inhibitor is built into the electron density map.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving IRAP and the experimental workflows used to validate the allosteric inhibition of this compound.

Caption: IRAP Signaling Pathway.

Experimental_Workflow cluster_kinetics Enzyme Kinetics cluster_crystallography X-ray Crystallography Assay Enzyme Assay (IRAP + Substrate + Inhibitor) Data_Collection Measure Initial Velocities Assay->Data_Collection Analysis Michaelis-Menten & Lineweaver-Burk Plots Data_Collection->Analysis Mechanism Determine Inhibition Mechanism Analysis->Mechanism Structure Solve 3D Structure Complex Form IRAP-Inhibitor Complex Crystallize Crystallization Screening Complex->Crystallize Diffraction X-ray Diffraction Data Collection Crystallize->Diffraction Diffraction->Structure

Caption: Experimental Workflow for Inhibitor Characterization.

Comparison of Inhibition Mechanisms

The distinct mechanisms of action of this compound, aryl sulfonamides, and HA-08 offer different advantages and disadvantages for therapeutic development.

Inhibitor ClassMechanismAdvantagesDisadvantages
This compound (Benzopyran) AllostericHigh selectivity due to binding at a less conserved site. May offer a more nuanced modulation of enzyme activity. Good aqueous solubility.[1]Potency may be lower than competitive inhibitors. May exhibit substrate-dependent inhibition.
Aryl Sulfonamides AllostericHigh selectivity.[11] Can be optimized for metabolic stability.[1]May not access the active site in the "closed" conformation of the enzyme.[1] Moderate potency.[15]
HA-08 (Macrocyclic Peptide) CompetitiveHigh potency due to direct binding to the active site.[12] Well-characterized mechanism of action.Potential for lower selectivity against other M1 aminopeptidases. Poorer metabolic stability and cell permeability due to peptide nature.[16]

Conclusion

The validation of this compound as an allosteric inhibitor of IRAP opens new avenues for the development of selective and effective therapeutics targeting this enzyme. Its distinct mechanism, compared to competitive inhibitors like HA-08 and other allosteric modulators like aryl sulfonamides, provides a valuable tool for dissecting the complex roles of IRAP in physiology and disease. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate this compound and other IRAP inhibitors, ultimately advancing the development of novel treatments for cognitive and metabolic disorders.

References

A Head-to-Head Showdown: HFI-419 Versus Other Neuroprotective Agents in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel neuroprotective agent HFI-419 against other prominent neuroprotective agents. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to offer a clear, data-driven comparison.

Executive Summary

This compound is a selective, allosteric inhibitor of Insulin-Regulated Aminopeptidase (IRAP) that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its unique mechanism of action, which involves the modulation of the renin-angiotensin system and potentiation of neurotrophic signaling, sets it apart from other neuroprotective agents. This guide will compare this compound with other notable neuroprotective agents, including Edaravone (B1671096), Citicoline, Cerebrolysin, NBP (Butylphthalide), and Minocycline, focusing on their mechanisms of action, efficacy in preclinical and clinical studies, and the experimental protocols used to evaluate them.

Comparative Analysis of Neuroprotective Agents

The following tables summarize the key characteristics and reported efficacy of this compound and other selected neuroprotective agents.

Table 1: Mechanism of Action and Key Signaling Pathways

AgentPrimary Mechanism of ActionKey Signaling Pathways Involved
This compound Selective, allosteric inhibitor of Insulin-Regulated Aminopeptidase (IRAP)Renin-Angiotensin System (AT4 receptor modulation), GLUT4-mediated glucose uptake, Akt/CREB/BDNF pathway
Edaravone Free radical scavengerAttenuates oxidative stress, inhibits lipid peroxidation
Citicoline Precursor for phospholipid synthesis, enhances neurotransmitter productionMembrane repair and stabilization, acetylcholine (B1216132) and dopamine (B1211576) synthesis
Cerebrolysin A mixture of neurotrophic peptides and amino acidsMimics endogenous neurotrophic factors, activates Sonic hedgehog (Shh) and NTF signaling
NBP (Butylphthalide) Multi-target agentImproves microcirculation, anti-inflammatory, anti-apoptotic, anti-oxidative stress (Keap1/Nrf2 pathway)
Minocycline Semi-synthetic tetracycline (B611298) antibiotic with anti-inflammatory propertiesInhibits microglial activation, anti-apoptotic (Bcl-2/cytochrome c pathway), anti-inflammatory

Table 2: Preclinical Efficacy in Ischemic Stroke Models

AgentAnimal ModelKey Efficacy EndpointsReference
This compound Rat (Endothelin-1 induced MCAO)Reduced infarct volume, improved neurological and motor function[1][2][3]
SJM164 (IRAP inhibitor) Rat (Endothelin-1 induced MCAO)Reduced infarct volume[1][2][3]
Angiotensin IV Rat (Embolic stroke)Decreased mortality, neurological deficit, and infarct size[4]
Edaravone Various rodent modelsReduced infarct volume, improved neurological scores[5][6]
Citicoline Various rodent modelsReduced infarct volume, improved functional outcomes[5][7]
Cerebrolysin Various rodent modelsImproved neurological scores, enhanced neurogenesis[5]
NBP (Butylphthalide) Rat (MCAO)Reduced infarct volume, improved neurological scores[8]
Minocycline Rodent (MCAO)Reduced infarct volume, improved neurobehavioral functions[9]

Table 3: Clinical Efficacy in Ischemic Stroke

AgentKey Clinical Trial FindingsReference
This compound No clinical trial data available.
Edaravone Improved neurological outcomes in early-stage acute ischemic stroke.[5][6][8]
Citicoline Mixed results in clinical trials, some studies show improved functional outcomes.[7][8]
Cerebrolysin Showed improvement in NIHSS scores in some trials.[5]
NBP (Butylphthalide) Demonstrated efficacy in improving long-term neurological function (mRS and NIHSS).[6][8]
Minocycline Some studies suggest potential benefits, but larger trials are needed.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of neuroprotective agents.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

The MCAO model is a widely used preclinical model to simulate ischemic stroke.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and cut.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is typically maintained for 60-120 minutes, after which the suture is withdrawn to allow for reperfusion.

  • Confirmation of Occlusion: A laser Doppler flowmeter is used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.

Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume.

  • Brain Extraction: 24-48 hours after MCAO, rats are euthanized, and their brains are rapidly removed.

  • Sectioning: The brain is sliced into 2 mm coronal sections.

  • Staining: The sections are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

  • Imaging and Analysis: The stained sections are photographed, and the infarct area (unstained) and total hemispheric area are measured using image analysis software. Infarct volume is calculated by integrating the infarct areas of all slices.

Assessment of Neuronal Apoptosis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.

  • Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT catalyzes the addition of biotinylated dUTP to the 3'-OH ends of fragmented DNA.

  • Detection: The biotinylated DNA is visualized using streptavidin conjugated to a fluorescent dye or an enzyme (e.g., horseradish peroxidase) for colorimetric detection.

  • Quantification: The number of TUNEL-positive cells is counted in specific brain regions under a microscope.

Neuronal Viability Assessment (NeuN Immunohistochemistry)

NeuN (Neuronal Nuclei) is a marker for mature neurons. Immunohistochemistry for NeuN is used to assess neuronal survival.

  • Tissue Preparation: Brain sections are prepared as for the TUNEL assay.

  • Antigen Retrieval: Sections are treated with a citrate (B86180) buffer at high temperature to unmask the NeuN antigen.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against NeuN overnight at 4°C.

  • Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody.

  • Detection: The signal is amplified using an avidin-biotin-peroxidase complex and visualized with a chromogen (e.g., DAB), resulting in a brown stain in the nuclei of neurons.

  • Analysis: The number and morphology of NeuN-positive cells are assessed in the region of interest.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

G cluster_0 Ischemic Cascade cluster_1 Neuroprotective Interventions Ischemia Ischemia Excitotoxicity Excitotoxicity Ischemia->Excitotoxicity Oxidative_Stress Oxidative_Stress Excitotoxicity->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Neuronal_Death Neuronal_Death Apoptosis->Neuronal_Death HFI_419 HFI_419 IRAP_Inhibition IRAP_Inhibition HFI_419->IRAP_Inhibition Edaravone Edaravone Free_Radical_Scavenging Free_Radical_Scavenging Edaravone->Free_Radical_Scavenging Citicoline Citicoline Membrane_Stabilization Membrane_Stabilization Citicoline->Membrane_Stabilization Cerebrolysin Cerebrolysin Neurotrophic_Support Neurotrophic_Support Cerebrolysin->Neurotrophic_Support NBP NBP Multiple_Targets Multiple_Targets NBP->Multiple_Targets Minocycline Minocycline Anti_Inflammation Anti_Inflammation Minocycline->Anti_Inflammation IRAP_Inhibition->Neuronal_Death Inhibits Free_Radical_Scavenging->Oxidative_Stress Reduces Membrane_Stabilization->Excitotoxicity Reduces Neurotrophic_Support->Apoptosis Inhibits Multiple_Targets->Neuronal_Death Inhibits Anti_Inflammation->Inflammation Reduces

Caption: Overview of neuroprotective agent mechanisms against the ischemic cascade.

G HFI_419 HFI_419 IRAP IRAP HFI_419->IRAP Inhibits AngIV Angiotensin IV IRAP->AngIV Degrades AT4R AT4 Receptor (IRAP) AngIV->AT4R GLUT4_Vesicle GLUT4 Vesicle AT4R->GLUT4_Vesicle Regulates Akt Akt AT4R->Akt Activates GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Neuroprotection_Synaptic_Plasticity Neuroprotection & Synaptic Plasticity Glucose_Uptake->Neuroprotection_Synaptic_Plasticity CREB CREB Akt->CREB Phosphorylates BDNF BDNF CREB->BDNF Upregulates BDNF->Neuroprotection_Synaptic_Plasticity

Caption: Proposed signaling pathway of this compound mediated neuroprotection.

G Start Start Anesthesia Anesthetize Rat Start->Anesthesia MCAO_Surgery Perform MCAO Surgery Anesthesia->MCAO_Surgery Drug_Administration Administer Neuroprotective Agent or Vehicle MCAO_Surgery->Drug_Administration Behavioral_Tests Conduct Behavioral Tests (e.g., Rotarod, Neurological Score) Drug_Administration->Behavioral_Tests Euthanasia_Brain_Extraction Euthanize and Extract Brain Behavioral_Tests->Euthanasia_Brain_Extraction Infarct_Volume_Analysis Infarct Volume Analysis (TTC Staining) Euthanasia_Brain_Extraction->Infarct_Volume_Analysis Histological_Analysis Histological Analysis (TUNEL, NeuN) Euthanasia_Brain_Extraction->Histological_Analysis Data_Analysis Data Analysis and Statistical Comparison Infarct_Volume_Analysis->Data_Analysis Histological_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for preclinical evaluation of neuroprotective agents.

Conclusion

This compound represents a promising novel therapeutic agent for ischemic stroke with a distinct mechanism of action centered on IRAP inhibition. Preclinical data suggests its potential for significant neuroprotection. A direct comparison with other neuroprotective agents is challenging due to the lack of head-to-head clinical trials. However, by understanding their diverse mechanisms of action and evaluating their respective preclinical and clinical data, researchers can gain valuable insights into the potential advantages and applications of each agent. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in the critical field of neuroprotection. Future studies directly comparing this compound with other agents in standardized preclinical models and eventually in clinical trials will be crucial to definitively establish its therapeutic potential relative to existing and emerging neuroprotective strategies.

References

Assessing the Translational Potential of HFI-419: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HFI-419 with alternative Insulin-Regulated Aminopeptidase (B13392206) (IRAP) inhibitors. The following sections detail the mechanism of action, signaling pathways, and comparative performance metrics supported by experimental data to aid in the evaluation of this compound's translational potential.

Introduction to this compound and IRAP Inhibition

This compound is a small molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP), a zinc metalloprotease involved in various physiological processes, including cognitive function and glucose metabolism.[1][2] IRAP inhibition has emerged as a promising therapeutic strategy for cognitive disorders.[3] this compound, a benzopyran derivative, enhances spatial working and recognition memory in rodent models.[2] Its mechanism is thought to involve an increase in hippocampal dendritic spine density through a GLUT4-mediated pathway.[2] Recent studies have revealed that this compound acts as an allosteric inhibitor, which may lead to complex interactions with different substrates and has implications for its clinical development.[4][5]

Comparative Efficacy of IRAP Inhibitors

The landscape of IRAP inhibitors includes peptidomimetics, such as HA08, and other small molecules like phosphinic acids, arylsulfonamides, and spiro-oxindole dihydroquinazolinones.[6][7] The following table summarizes the available quantitative data on the inhibitory potency of this compound and its key alternatives against IRAP. It is important to note that direct comparison of potency values (Ki and IC50) should be made with caution due to variations in assay conditions across different studies.[8][9]

Compound/ClassTypeTargetKi (µM)IC50 (µM)Reference(s)
This compound Small Molecule (Benzopyran)IRAP0.48-[7]
HFI-435Small Molecule (Benzopyran)IRAP0.36-[10]
HFI-437Small Molecule (Benzopyran)IRAP0.02-[10]
HA08 Peptidomimetic (Macrocycle)IRAP0.00330.018[11][12]
Phosphinic Acids (e.g., Compound 5)Small MoleculeIRAP0.018 (Kd)-[7]
ArylsulfonamidesSmall MoleculeIRAP-Sub-µM to low µM[6]
Spiro-oxindole dihydroquinazolinonesSmall MoleculeIRAP-Sub-µM[13]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound involves the allosteric inhibition of IRAP, which in turn is hypothesized to enhance neuronal function through at least two interconnected pathways: modulation of neuropeptide signaling and enhancement of glucose uptake.

Proposed Signaling Pathway of this compound in Cognitive Enhancement

HFI419_Signaling_Pathway HFI419 This compound IRAP IRAP (Insulin-Regulated Aminopeptidase) HFI419->IRAP Allosteric Inhibition Neuropeptides Neuropeptides (e.g., Vasopressin, Oxytocin) IRAP->Neuropeptides Degradation GLUT4_vesicles GLUT4 Vesicles IRAP->GLUT4_vesicles Trafficking Regulation Synaptic_Plasticity Enhanced Synaptic Plasticity Neuropeptides->Synaptic_Plasticity Plasma_Membrane Plasma Membrane GLUT4_vesicles->Plasma_Membrane Translocation Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Dendritic_Spine_Density Increased Dendritic Spine Density Dendritic_Spine_Density->Synaptic_Plasticity Glucose_Uptake Increased Neuronal Glucose Uptake Glucose_Uptake->Dendritic_Spine_Density Plasma_Membrane->Glucose_Uptake

Caption: Proposed signaling cascade of this compound in enhancing cognitive function.

Experimental Workflow for Assessing Translational Potential

Translational_Potential_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Translational Decision Enzymatic_Assay Enzymatic Assays (IRAP Inhibition, Selectivity) Cell_Based_Assays Cell-Based Assays (Glucose Uptake, Dendritic Spine Density) Enzymatic_Assay->Cell_Based_Assays Behavioral_Tests Behavioral Tests (NOR, SAT) Cell_Based_Assays->Behavioral_Tests PK_PD Pharmacokinetics & Pharmacodynamics Behavioral_Tests->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity Go_NoGo Go/No-Go Decision for Clinical Trials Toxicity->Go_NoGo

Caption: A typical workflow for evaluating the translational potential of an IRAP inhibitor.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of this compound and its alternatives are provided below.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents.[4][14]

  • Habituation Phase: Rodents are individually habituated to an empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.[14]

  • Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a specific duration (e.g., 3-5 minutes). The time spent exploring each object is recorded.[15]

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period, which can range from a short-term (e.g., 1 hour) to a long-term (e.g., 24 hours) memory test.

  • Test/Choice Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 3-5 minutes).[15]

  • Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Spontaneous Alternation Task (SAT) in a T-maze or Y-maze

This task assesses spatial working memory based on the innate tendency of rodents to alternate between arms of a maze.[1][16]

  • Apparatus: A T-maze or Y-maze with three identical arms.

  • Procedure: The rodent is placed at the start of the base arm and allowed to freely explore the maze for a single session (e.g., 8 minutes).[17] The sequence of arm entries is recorded.

  • Data Analysis: An alternation is defined as consecutive entries into all three different arms (e.g., ABC, CAB, but not ABA). The percentage of spontaneous alternation is calculated as [Number of alternations / (Total number of arm entries - 2)] x 100.[17] A higher percentage of alternation reflects better spatial working memory.

Dendritic Spine Density Measurement in Primary Neuronal Cultures

This method quantifies changes in the number and morphology of dendritic spines, which are correlates of synaptic plasticity.[11][18]

  • Cell Culture: Primary hippocampal or cortical neurons are cultured on coverslips.

  • Treatment: Neurons are treated with this compound or other compounds at various concentrations and for specific durations.

  • Staining:

    • Neurons are fixed and stained to visualize dendrites and spines. Common methods include DiI labeling, which is a lipophilic dye that diffuses through the cell membrane, or transfection with fluorescent proteins (e.g., GFP).[18][19]

    • Phalloidin staining can be used to specifically visualize F-actin-rich spine heads.[18]

  • Imaging: High-resolution images of dendritic segments are acquired using confocal or two-photon microscopy.[20][21]

  • Quantification:

    • The number of spines along a defined length of dendrite (typically secondary or tertiary dendrites) is manually or automatically counted using image analysis software (e.g., ImageJ with NeuronJ plugin, Imaris).[11][18]

    • Spine density is expressed as the number of spines per unit length of the dendrite (e.g., spines/10 µm).

Neuronal Glucose Uptake Assay

This assay measures the rate of glucose transport into neurons.[22][23]

  • Cell Culture: Primary hippocampal neurons are cultured in appropriate media.

  • Treatment: Neurons are treated with this compound or other compounds.

  • Glucose Uptake Measurement:

    • A common method involves using a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[24]

    • After treatment, cells are incubated with 2-NBDG for a specific time.

    • The uptake is stopped, and excess 2-NBDG is washed away.

    • The fluorescence intensity within the cells is measured using a fluorescence microplate reader or by imaging.

    • Alternatively, radiolabeled glucose analogs (e.g., [3H]-2-deoxyglucose) can be used, and uptake is quantified by scintillation counting.[23]

  • Data Analysis: The rate of glucose uptake is calculated and compared between different treatment groups. Data is often normalized to the total protein content of the cell lysate.[25]

Pharmacokinetics and Toxicity Profile

A comprehensive assessment of translational potential requires a thorough evaluation of the pharmacokinetic (PK) and toxicity profiles of this compound and its alternatives.

  • This compound: Limited publicly available data on the full pharmacokinetic and toxicity profile of this compound exists. Some studies suggest it has good aqueous solubility.[2]

  • HA08: As a peptidomimetic, HA08 is likely susceptible to proteolytic degradation, which could limit its oral bioavailability and in vivo stability.[12]

  • Other Small Molecules: The spiro-oxindole based inhibitors have been reported to suffer from poor solubility and metabolic stability.[13] Imidazo[1,5-α]pyridine-based inhibitors also showed poor solubility and metabolic stability.[13]

Further research is needed to fully characterize and compare the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of these different classes of IRAP inhibitors.

Conclusion and Future Directions

This compound represents a promising small molecule inhibitor of IRAP with demonstrated efficacy in preclinical models of cognitive enhancement. Its allosteric mechanism of action presents both opportunities for selectivity and challenges in predicting its effects on diverse substrates.[4][5] Compared to peptidomimetic alternatives like HA08, this compound may offer advantages in terms of oral bioavailability and metabolic stability, although comprehensive data is still needed.

Future research should focus on:

  • Head-to-head comparative studies: Directly comparing the efficacy, selectivity, pharmacokinetics, and toxicity of this compound with other leading IRAP inhibitors under standardized experimental conditions.

  • Elucidation of the allosteric mechanism: A deeper understanding of how this compound modulates IRAP activity towards different physiological substrates is crucial for predicting its therapeutic window and potential side effects.

  • Long-term efficacy and safety studies: Evaluating the chronic effects of this compound administration in relevant animal models of cognitive decline.

By addressing these key areas, the translational potential of this compound as a therapeutic agent for cognitive disorders can be more definitively assessed.

References

HFI-419: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

HFI-419, a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), has emerged as a promising therapeutic candidate with significant implications for cognitive enhancement and metabolic regulation. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, offering a clear comparison of its potency and efficacy across different experimental settings.

Table 1: In Vitro Efficacy of this compound

ParameterValueExperimental SystemReference
Inhibitory Constant (Ki) 420 nMRecombinant IRAP[1]
Vasoconstriction Inhibition Prevents acetylcholine-mediated vasoconstrictionRabbit abdominal aorta[2][3]

Table 2: In Vivo Efficacy of this compound in Cognitive Enhancement (Rats)

Behavioral TestDose (i.c.v.)Key Findingp-valueReference
Novel Object Recognition 0.1 nmol & 1 nmolIncreased time spent with novel object<0.05[4]
Spontaneous Alternation Task 0.1 nmolSignificantly enhanced spontaneous alternation scores<0.05[4]
Sustained Attention Task 0.1 nMSignificantly better performance than vehiclep = 0.0256[5]

Table 3: In Vivo Efficacy of this compound in Metabolic Regulation (Obese Zucker Rats)

ParameterTreatmentTime Point% Change vs. Vehiclep-valueReference
Blood Glucose This compound30 min post-glucose loadDecline<0.001[6]
60 min post-glucose loadDecline<0.001[6]
90 min post-glucose loadDecline<0.01[6]
Area Under the Curve (AUC) for Glucose This compound-Significantly reduced-[6]

Signaling Pathways and Experimental Workflows

The cognitive-enhancing effects of this compound are believed to be mediated through the inhibition of IRAP, which in turn influences neuronal plasticity. The proposed signaling pathway involves the modulation of GLUT4-mediated glucose uptake and an increase in dendritic spine density.

HFI419_Signaling_Pathway HFI419 This compound IRAP IRAP (Insulin-Regulated Aminopeptidase) HFI419->IRAP Inhibits GLUT4 GLUT4 IRAP->GLUT4 Regulates Trafficking Glucose_Uptake Increased Glucose Uptake in Hippocampal Neurons GLUT4->Glucose_Uptake Dendritic_Spine Increased Dendritic Spine Density Glucose_Uptake->Dendritic_Spine Cognitive_Enhancement Cognitive Enhancement Dendritic_Spine->Cognitive_Enhancement

Proposed signaling pathway of this compound in cognitive enhancement.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo cognitive effects of this compound in a rodent model.

HFI419_InVivo_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Male Sprague-Dawley Rats Habituation Habituation to Handling and Environment Animal_Model->Habituation Surgery Intracerebroventricular (i.c.v.) Cannula Implantation Habituation->Surgery Recovery Post-operative Recovery Surgery->Recovery HFI419_Admin This compound (0.1 or 1 nmol) in 10% DMSO Recovery->HFI419_Admin Vehicle_Admin Vehicle (10% DMSO) Recovery->Vehicle_Admin NOR_Test Novel Object Recognition Test HFI419_Admin->NOR_Test SA_Test Spontaneous Alternation Test HFI419_Admin->SA_Test Vehicle_Admin->NOR_Test Vehicle_Admin->SA_Test Data_Collection Video Tracking and Scoring NOR_Test->Data_Collection SA_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test) Data_Collection->Statistical_Analysis

Experimental workflow for in vivo cognitive testing of this compound.

Detailed Experimental Protocols

In Vitro: Inhibition of IRAP Activity

Objective: To determine the inhibitory constant (Ki) of this compound on IRAP.

Methodology:

  • Recombinant human IRAP is used.

  • A fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin, is used to measure enzymatic activity.

  • This compound is pre-incubated with the enzyme at various concentrations.

  • The reaction is initiated by the addition of the substrate.

  • The rate of fluorescence increase is measured over time, reflecting the rate of substrate cleavage.

  • Ki values are calculated by fitting the data to the appropriate enzyme inhibition model.

In Vivo: Novel Object Recognition (NOR) Test in Rats

Objective: To assess the effect of this compound on recognition memory.

Methodology:

  • Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

  • Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for a defined time.

  • Inter-trial Interval: A retention interval is introduced (e.g., 24 hours).

  • Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

  • Drug Administration: this compound or vehicle is administered intracerebroventricularly (i.c.v.) prior to the familiarization or test phase, depending on the study design.

  • Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects.

In Vivo: Intraperitoneal Glucose Tolerance Test (ipGTT) in Obese Zucker Rats

Objective: To evaluate the effect of this compound on glucose metabolism.

Methodology:

  • Animal Model: Obese Zucker rats, a model of insulin (B600854) resistance, are used.

  • Drug Administration: this compound is administered continuously for a specified period (e.g., 2 weeks) via subcutaneously implanted osmotic minipumps.

  • Fasting: Rats are fasted overnight prior to the test.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting glucose levels.

  • Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

  • Blood Sampling: Blood samples are collected at specific time points (e.g., 30, 60, 90, and 120 minutes) after the glucose injection.

  • Data Analysis: Blood glucose levels are measured at each time point, and the area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance.[6]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for HFI-419

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of HFI-419, an inhibitor of insulin-regulated aminopeptidase (B13392206) (IRAP), fostering a culture of safety and responsible chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. Ensure adequate ventilation in the work area to avoid inhalation of any dusts.[1][2]

In case of accidental exposure:

  • Inhalation: Move the individual to fresh air.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with water or shower.[1][2]

  • Eye Contact: Rinse eyes thoroughly with plenty of water, removing contact lenses if present.[1][2]

  • Ingestion: Have the individual drink water (two glasses at most). If they feel unwell, consult a doctor.[1][2]

This compound Chemical and Physical Properties

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C19H18N2O5[3][4]
Molecular Weight 354.36 g/mol [3][4]
CAS Number 1110650-72-0[4][5]
Appearance Off-white powder
Solubility DMSO: 100 mg/mL

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in strict accordance with all applicable national and local regulations. The following steps provide a general guideline based on safety data sheet recommendations.

  • Do Not Mix: Keep this compound waste in its original container or a clearly labeled, compatible container. Do not mix it with other chemical waste.[2]

  • Contain Spills: In the event of a spill, cover drains to prevent the product from entering the sewer system.[1][2]

  • Collect Waste: Carefully collect any spilled material. For dry spills, take up the material without creating dust.[1][2] Bind and pump off liquid spills.

  • Proper Labeling: Ensure the waste container is accurately and clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."

  • Consult Professionals: Contact a licensed professional waste disposal service or your institution's environmental health and safety (EHS) department for guidance on final disposal.[2] They can provide information on specific local regulations and approved disposal facilities.

  • Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself.[2]

Environmental and Toxicological Profile

Understanding the environmental impact and toxicity of a substance is crucial for its responsible disposal.

CategoryInformation
Persistence and Bioaccumulation This substance is not considered to be persistent, bioaccumulative, or toxic (PBT), nor is it very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]
Environmental Hazards Do not let the product enter drains.[1][2] Prevent fire extinguishing water from contaminating surface water or the ground water system.[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

HFI419_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Is the waste contained in its original or a labeled container? ppe->contain label Transfer to a labeled, compatible container contain->label No spill Is there a spill? contain->spill Yes label->spill contain_spill Contain the spill. Cover drains. spill->contain_spill Yes contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal service spill->contact_ehs No collect Collect waste material. Avoid creating dust. contain_spill->collect collect->contact_ehs follow_guidance Follow EHS/Professional Guidance for Final Disposal contact_ehs->follow_guidance end End: Proper Disposal Complete follow_guidance->end

Caption: this compound Disposal Decision Workflow.

References

Navigating the Safe Handling of HFI-419 in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with HFI-419, a potent inhibitor of insulin-regulated aminopeptidase (B13392206) (IRAP), ensuring safe handling is paramount. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), it is a potent bioactive compound requiring careful handling to minimize exposure and ensure experimental integrity.[1]

Personal Protective Equipment (PPE) and Handling

Adherence to standard laboratory safety protocols is the first line of defense. The following personal protective equipment is recommended when handling this compound powder and solutions.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile glovesWear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated, punctured, or torn.
Body Protection Laboratory coatA clean, buttoned lab coat should be worn at all times in the laboratory.
Eye Protection Safety glasses with side shields or safety gogglesEssential to protect against splashes or airborne particles.
Respiratory Protection Not generally requiredAs this compound is a non-volatile solid, respiratory protection is not typically necessary when handling small quantities in a well-ventilated area. If there is a risk of aerosolization, a fit-tested N95 respirator may be considered.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from preparation to disposal, minimizes risks and ensures a controlled experimental process.

1. Preparation:

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any potential airborne particles.

  • Pre-weighing Preparation: Before weighing, ensure all necessary equipment, including spatulas, weigh boats, and containers, are clean and readily accessible.

  • Solution Preparation: this compound is soluble in DMSO. Prepare solutions in a fume hood, adding the solvent to the powder slowly to avoid splashing.

2. Handling:

  • Avoid Direct Contact: Never handle this compound with bare hands.

  • Minimize Dust: Handle the powder gently to avoid creating dust.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small powder spills, gently cover with absorbent material and then carefully collect into a sealed container for disposal. For liquid spills, absorb with a non-reactive absorbent material and place in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent.

3. Post-Handling:

  • Decontamination: Clean all surfaces and equipment that have come into contact with this compound using a suitable solvent.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled, and sealed waste container.

  • Chemical Waste: Unused this compound powder and solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the logical flow from preparation to disposal.

HFI419_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_materials Gather Materials prep_area->gather_materials weigh_powder Weigh this compound Powder gather_materials->weigh_powder prep_solution Prepare Solution weigh_powder->prep_solution decontaminate Decontaminate Surfaces prep_solution->decontaminate segregate_waste Segregate Waste prep_solution->segregate_waste wash_hands Wash Hands decontaminate->wash_hands dispose_chemical Dispose as Chemical Waste segregate_waste->dispose_chemical

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.